molecular formula C7H3F2N B1349092 3,5-Difluorobenzonitrile CAS No. 64248-63-1

3,5-Difluorobenzonitrile

Cat. No.: B1349092
CAS No.: 64248-63-1
M. Wt: 139.1 g/mol
InChI Key: CQXZSEXZQVKCHW-UHFFFAOYSA-N
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Description

The vibrational wavenumbers, geometry and various thermodynamic parameters were studied for 3,5-difluorobenzonitrile.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-difluorobenzonitrile
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXZSEXZQVKCHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60214464
Record name 3,5-Difluorobenzonitrile
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Molecular Weight

139.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

64248-63-1
Record name 3,5-Difluorobenzonitrile
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Record name 3,5-Difluorobenzonitrile
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Record name 3,5-Difluorobenzonitrile
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Record name 3,5-difluorobenzonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 3,5-Difluorobenzonitrile (CAS: 64248-63-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Difluorobenzonitrile, a key fluorinated building block in modern organic synthesis. The document details its chemical and physical properties, outlines established synthesis protocols, and explores its reactivity, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Furthermore, it highlights the significant role of this compound as a crucial intermediate in the development of pharmaceuticals, particularly kinase inhibitors, and other advanced materials. Experimental procedures and data are presented to offer practical insights for laboratory applications.

Introduction

This compound (CAS No. 64248-63-1) is an aromatic organic compound that has garnered significant attention in the fields of medicinal chemistry, agrochemistry, and materials science.[1] The strategic placement of two fluorine atoms at the meta positions relative to the nitrile group imparts unique electronic properties to the benzene (B151609) ring.[2] The strong electron-withdrawing nature of both the fluorine atoms and the nitrile group renders the aromatic ring electron-deficient, making it susceptible to nucleophilic attack and facilitating a range of chemical transformations.[2]

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets.[2] As such, this compound serves as a valuable synthon for introducing the 3,5-difluorophenyl moiety into complex molecules, making it a critical intermediate in the synthesis of novel therapeutics, including kinase inhibitors and agents targeting the central nervous system (CNS).[3]

This guide aims to provide a detailed technical resource for researchers and professionals, summarizing the key properties, synthesis, and reactivity of this compound, and illustrating its application in synthetic workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and application in chemical reactions.

PropertyValue
CAS Number 64248-63-1
Molecular Formula C₇H₃F₂N
Molecular Weight 139.10 g/mol
Appearance White solid / crystals
Melting Point 84-88 °C
Boiling Point 169 °C at 760 mmHg
Density 1.26 g/cm³
Purity ≥98.0%
Synonyms 5-Cyano-1,3-difluorobenzene, 3,5-difluoro-benzonitrile

Synthesis of this compound

This compound can be synthesized through various methods. A common and practical laboratory-scale synthesis involves the Sandmeyer reaction, starting from the readily available 3,5-difluoroaniline (B1215098).

Synthesis via Sandmeyer Reaction of 3,5-Difluoroaniline

The Sandmeyer reaction provides a reliable method for converting an aryl amine to an aryl nitrile via a diazonium salt intermediate.[4] This two-step process involves the diazotization of 3,5-difluoroaniline, followed by cyanation using a copper(I) cyanide catalyst.

Step 1: Diazotization of 3,5-Difluoroaniline

  • In a reaction vessel equipped with a stirrer and thermometer, 3,5-difluoroaniline is dissolved in an aqueous acidic solution (e.g., hydrobromic acid) and cooled to 0-5 °C in an ice bath.[5]

  • A solution of sodium nitrite (B80452) (NaNO₂) in water is added dropwise to the aniline (B41778) solution while maintaining the temperature below 5 °C to form the diazonium salt.[6] The completion of diazotization can be monitored using potassium iodide-starch paper.[5]

Step 2: Cyanation (Sandmeyer Reaction)

  • In a separate flask, a solution of copper(I) cyanide (CuCN) in a suitable solvent is prepared.

  • The cold diazonium salt solution is slowly added to the CuCN solution.

  • The reaction mixture is stirred at a controlled temperature, often with gentle warming, to facilitate the substitution reaction and the evolution of nitrogen gas.

  • Upon completion, the reaction mixture is worked up by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

  • The crude this compound can be purified by recrystallization or column chromatography to yield the final product.

Note: Diazonium salts can be explosive when isolated and dried. It is crucial to handle them in solution and at low temperatures.[7]

G cluster_synthesis Synthesis of this compound 3,5-Difluoroaniline 3,5-Difluoroaniline Diazonium Salt Diazonium Salt 3,5-Difluoroaniline->Diazonium Salt 1. NaNO₂, HBr 2. 0-5 °C This compound This compound Diazonium Salt->this compound 1. CuCN 2. Heat

Diagram 1: Synthesis of this compound via Sandmeyer Reaction.

Chemical Reactivity and Applications in Synthesis

The electron-deficient nature of the aromatic ring in this compound makes it a versatile substrate for various organic transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile displaces a leaving group (in this case, a fluoride (B91410) ion) on the aromatic ring.[8] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[8] The presence of two fluorine atoms and a nitrile group strongly activates the ring for this type of transformation.

  • To a solution of this compound in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), the amine nucleophile (e.g., morpholine (B109124) or piperidine) is added.[2]

  • A mild inorganic base, such as potassium carbonate (K₂CO₃), is added to neutralize the hydrofluoric acid byproduct.[2]

  • The reaction mixture is heated (typically to 100-120 °C) and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

  • After cooling, the mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).[2]

  • The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.[2]

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) Workflow Start Start Reaction_Setup Combine this compound, Nucleophile, Base, and Solvent Start->Reaction_Setup Heating Heat Reaction Mixture (e.g., 100-120 °C) Reaction_Setup->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Workup Quench with Water, Extract with Organic Solvent Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Product Purification->Product

Diagram 2: General workflow for a nucleophilic aromatic substitution reaction.
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[9] While the C-F bond is generally less reactive than C-Cl, C-Br, or C-I bonds in oxidative addition to palladium(0), under appropriate catalytic conditions, this compound can participate in these reactions. More commonly, it is first converted to a more reactive derivative (e.g., by introducing a bromo or iodo substituent) before undergoing Suzuki coupling.

  • In a reaction vessel, the aryl halide (derived from this compound), the arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃ or K₂CO₃) are combined.[10]

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).[11]

  • A degassed solvent system, often a mixture of an organic solvent (like toluene (B28343) or 1,4-dioxane) and water, is added.[11]

  • The reaction mixture is heated with vigorous stirring for several hours until completion.[10]

  • The workup typically involves partitioning between water and an organic solvent, followed by separation, drying, and concentration of the organic phase.[11]

  • The crude product is purified by column chromatography or recrystallization.[11]

G cluster_suzuki Suzuki-Miyaura Coupling Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-X Pd(II)_Complex Pd(II)_Complex Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'-B(OR)₂ Pd(II)_Aryl_Complex Pd(II)_Aryl_Complex Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0) Product Product Reductive_Elimination->Product Ar-Ar'

Diagram 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development and Agrochemicals

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules.

  • Pharmaceuticals: The 3,5-difluorophenyl motif is present in numerous kinase inhibitors developed for cancer therapy. The fluorine atoms can enhance binding to the ATP-binding pocket of kinases and improve the metabolic stability of the drug molecule. It is also used in the synthesis of compounds targeting neurological disorders.[1]

  • Agrochemicals: In the agrochemical industry, this compound is used to synthesize advanced pesticides and herbicides. The fluorine substituents can increase the efficacy and environmental persistence of the active ingredients.[12]

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection. Use a dust mask or work in a well-ventilated area.

  • Handling: Avoid breathing dust/fumes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a highly versatile and valuable fluorinated building block for organic synthesis. Its unique electronic properties, conferred by the two fluorine atoms and the nitrile group, make it an ideal substrate for a range of chemical transformations, particularly nucleophilic aromatic substitution and cross-coupling reactions. Its importance as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials is well-established. This guide provides essential technical information to aid researchers and drug development professionals in the effective utilization of this compound in their synthetic endeavors.

References

Technical Guide: Physical Properties of 3,5-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluorobenzonitrile is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1][2] Its unique electronic properties, conferred by the two fluorine atoms in the meta positions relative to the nitrile group, make it a valuable building block for the synthesis of complex molecules with enhanced biological activity and specific physicochemical characteristics.[1] This technical guide provides a comprehensive overview of the core physical properties of this compound, details standard experimental protocols for their determination, and illustrates its utility as a chemical intermediate.

Data Presentation: Core Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₇H₃F₂N[3]
Molecular Weight 139.10 g/mol [3]
Appearance White to off-white crystalline solid[4]
Melting Point 85-88 °C[4]
Boiling Point 169 °C at 760 mmHg[4]
Density 1.26 g/cm³[4]
Solubility Insoluble in water; Soluble in organic solvents.[5]
CAS Number 64248-63-1[3]

Experimental Protocols

The following sections detail standard laboratory protocols for the determination of the key physical properties of organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Thermometer

Procedure:

  • A small sample of dry this compound is finely powdered using a mortar and pestle.

  • The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the sealed end to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow.

Boiling Point Determination (Thiele Tube Method)

The boiling point is a characteristic physical property of a liquid.

Apparatus:

  • Thiele tube

  • Micro test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating oil (e.g., mineral oil)

  • Bunsen burner or heating mantle

Procedure:

  • A few drops of the liquid sample (if this compound is melted) are placed into a micro test tube.

  • A capillary tube, with its sealed end uppermost, is placed inside the micro test tube.

  • The micro test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

  • The assembly is placed in a Thiele tube containing heating oil, ensuring the sample is immersed in the oil.

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is discontinued, and the apparatus is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

This protocol determines the solubility of a compound in various solvents, which can provide insights into its polarity and potential for use in different reaction conditions.

Apparatus:

  • Test tubes

  • Spatula

  • Graduated cylinders or pipettes

  • Vortex mixer (optional)

Procedure:

  • Approximately 10-20 mg of this compound is placed into a series of clean, dry test tubes.

  • To each test tube, 1 mL of a different solvent (e.g., water, ethanol, acetone, diethyl ether, toluene) is added.

  • The test tubes are agitated vigorously (e.g., by flicking or using a vortex mixer) for about one minute.

  • The mixture is allowed to stand, and the solubility is observed. The compound is classified as soluble if it dissolves completely, partially soluble if some solid remains, and insoluble if the solid does not appear to dissolve.

Mandatory Visualization

The following diagram illustrates a synthetic pathway where a derivative of this compound is used to produce a more complex molecule, highlighting its role as a key intermediate in organic synthesis. Specifically, it shows the synthesis of 4-amino-3,5-difluorobenzoic acid from 4-amino-3,5-difluorobenzonitrile, which itself is synthesized from 4-bromo-2,6-difluoroaniline.[6]

G Synthesis of 4-amino-3,5-difluorobenzoic acid A 4-bromo-2,6-difluoroaniline B 4-amino-3,5-difluorobenzonitrile A->B CuCN, DMF, reflux C 4-amino-3,5-difluorobenzoic acid B->C 1. NaOH, reflux 2. HCl

A synthetic route to 4-amino-3,5-difluorobenzoic acid.

Conclusion

This compound is a versatile chemical intermediate with well-defined physical properties. Its unique structure makes it a valuable precursor in the synthesis of a wide range of functional molecules for the pharmaceutical, agrochemical, and materials science industries. The experimental protocols outlined in this guide provide a foundation for the accurate determination of its physical characteristics, which is essential for its application in research and development.

References

3,5-Difluorobenzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,5-Difluorobenzonitrile

This guide provides comprehensive information on the molecular properties and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below, providing a quick reference for key quantitative data.

PropertyValueCitations
Molecular Formula C₇H₃F₂N[1][2][3][4][5][6][7]
Molecular Weight 139.10 g/mol [1][2][3][4][5][7][8]
CAS Number 64248-63-1[1][2][5][7]
Melting Point 84-86 °C[1][7]
Boiling Point 160 °C[1]
Appearance White to almost white powder or crystals[1]
Solubility in Water Insoluble[1]

Synthesis Protocol

A common laboratory-scale synthesis of this compound involves the reaction of 3,5-difluorobromobenzene with a cyanide source. The following protocol is based on established methodologies.[1]

General Procedure for the Synthesis of this compound from 3,5-Difluorobromobenzene:

  • Reaction Setup: To a flask containing dry lithium chloride (LiCl), add isopropylmagnesium chloride (iPrMgCl) in tetrahydrofuran (B95107) (THF).

  • Addition of Starting Material: After a brief stirring period, slowly add a solution of 3,5-difluorobromobenzene in THF to the reaction mixture.

  • Cyanation Step: Subsequently, add dimethylformamide (DMF) at 0 °C and continue stirring for 2 hours.

  • Work-up: Upon completion of the reaction, add aqueous ammonia (B1221849) and iodine to the mixture.

  • Extraction: Pour the reaction mixture into a saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution and extract the product with chloroform (B151607) (CHCl₃).

  • Purification: Combine the organic layers, dry with sodium sulfate (B86663) (Na₂SO₄), and filter. After removing the solvent under reduced pressure, purify the residue by silica (B1680970) gel column chromatography to yield pure this compound.

Visualizing the Synthesis Pathway

The following diagram illustrates the synthetic route from 3,5-difluorobromobenzene to this compound.

Synthesis_Pathway Start 3,5-Difluorobromobenzene Intermediate Grignard Reagent Intermediate Start->Intermediate Formation of Grignard Reagent Reagent1 iPrMgCl, LiCl, THF Product This compound Intermediate->Product Cyanation Reagent2 DMF

Synthesis of this compound.

References

An In-depth Technical Guide to 3,5-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluorobenzonitrile is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the symmetrical placement of two highly electronegative fluorine atoms on the benzene (B151609) ring, make it a valuable building block for the synthesis of complex molecules. The electron-withdrawing nature of both the nitrile group and the fluorine atoms renders the aromatic ring susceptible to nucleophilic aromatic substitution, a key reaction in the development of novel therapeutics. This guide provides a comprehensive overview of the structure, nomenclature, physicochemical properties, and synthesis of this compound, tailored for professionals in drug discovery and chemical research.

Chemical Structure and Nomenclature

The cornerstone of understanding any chemical entity is a firm grasp of its structure and formal naming conventions. This compound is an aromatic compound derived from benzene.

  • IUPAC Name: this compound[1]

  • Synonyms: 5-Cyano-1,3-difluorobenzene[1]

  • Molecular Formula: C₇H₃F₂N[2]

  • CAS Number: 64248-63-1[1][2]

The structure consists of a central benzene ring substituted with a nitrile (-C≡N) group. Two fluorine (-F) atoms are positioned at the meta-positions (carbons 3 and 5) relative to the nitrile group.

Physicochemical and Spectroscopic Data

Quantitative data is critical for compound identification, purity assessment, and predicting chemical behavior. The key properties of this compound are summarized below.

Table 1: Physical and Chemical Properties
PropertyValueReference
Molecular Weight 139.10 g/mol [1][2]
Appearance White to off-white crystalline powder[2][3]
Melting Point 84-88 °C[2][3]
Boiling Point 160-169 °C[2][3]
Density ~1.26 g/cm³[3]
Solubility Insoluble in water[2]
Table 2: Spectroscopic Data
TechniqueDataReference
¹H NMR Solvent: CDCl₃, Frequency: 400 MHzShifts (ppm): 7.231, 7.117[4]
¹³C NMR Spectral data available from sources such as SpectraBase.[5]
Mass Spec. (GC-MS) m/z Top Peak: 139m/z 2nd Highest: 112m/z 3rd Highest: 88[1]
FTIR The C≡N stretching vibration is a prominent feature. A detailed analysis of vibrational modes has been performed.[6][7]

Experimental Protocols

The synthesis of this compound can be achieved through various routes. A common and effective laboratory-scale method involves the cyanation of a di-fluorinated Grignard-type reagent precursor.

Synthesis of this compound from 1-Bromo-3,5-difluorobenzene (B42898)

This procedure outlines the formation of an organometallic intermediate from 1-bromo-3,5-difluorobenzene, followed by its reaction with a cyano-group source.

Materials:

  • 1-Bromo-3,5-difluorobenzene

  • Isopropylmagnesium chloride (iPrMgCl) in THF (2M solution)

  • Lithium chloride (LiCl), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Iodine (I₂)

  • Aqueous Ammonia (NH₃, 28-30%)

  • Tetrahydrofuran (THF), anhydrous

  • Chloroform (CHCl₃)

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃)

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297)

Procedure: [2]

  • Preparation of the Organometallic Reagent:

    • To a flask containing anhydrous LiCl (0.35 g, 8.24 mmol), add iPrMgCl (4.1 mL of a 2M solution in THF) and anhydrous THF (5 mL) at 15 °C.

    • Stir the mixture for 15 minutes.

    • Slowly add a solution of 1-bromo-3,5-difluorobenzene (1.46 g, 8.03 mmol) in THF (1 mL) to the reaction mixture.

    • Continue stirring for an additional 15 minutes.

  • Cyanation Reaction:

    • Cool the reaction mixture to 0 °C.

    • Add DMF (1.3 mL, 12 mmol) and stir the mixture for 2 hours at this temperature.

  • Work-up and Purification:

    • Quench the reaction by adding aqueous NH₃ (7 mL, 28-30%) followed by I₂ (4.06 g, 16 mmol).

    • Stir the mixture at room temperature for 2 hours.

    • Pour the reaction mixture into a saturated aqueous Na₂SO₃ solution.

    • Extract the product with CHCl₃ (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

    • Remove the solvent under reduced pressure.

    • Purify the resulting residue by silica gel column chromatography using a hexane/ethyl acetate (9:1) eluent to yield pure this compound.

Applications in Drug Development and Research

The unique structural and electronic features of this compound make it a highly valuable synthon in medicinal chemistry. The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[8]

This compound serves as a key intermediate in the synthesis of:

  • Kinase Inhibitors: The difluorobenzonitrile moiety is present in numerous small-molecule kinase inhibitors developed for oncology.

  • Central Nervous System (CNS) Agents: Its properties are beneficial for creating molecules that can effectively cross the blood-brain barrier.

  • Agrochemicals: It is also used in the development of advanced pesticides and herbicides.[3]

The electron-deficient aromatic ring facilitates nucleophilic aromatic substitutions, which are crucial for building the complex molecular architectures of modern pharmaceuticals.[8]

Logical Pathway for Nomenclature

The IUPAC name "this compound" can be deconstructed to understand its structural components. The following diagram illustrates this logical relationship, starting from the basic hydrocarbon scaffold.

G A Benzene B Benzonitrile A->B + Nitrile Group (-CN) C This compound B->C + 2 Fluorine Atoms (-F) at positions 3 & 5

References

A Technical Guide to 3,5-Difluorobenzonitrile: Synthesis, Reactions, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluorobenzonitrile is a fluorinated aromatic building block of significant interest in medicinal chemistry, materials science, and organic synthesis. The presence of two electron-withdrawing fluorine atoms and a versatile nitrile group on the benzene (B151609) ring imparts unique electronic properties and reactivity. This guide provides a comprehensive overview of its synonyms, chemical and physical properties, key synthetic protocols, and applications, with a focus on its role in the development of novel pharmaceuticals and advanced materials.

Synonyms and Identifiers

This compound is also known by several other names, which are important to recognize when searching chemical databases and literature.

SynonymSource
5-Cyano-1,3-difluorobenzene[Chemical Supplier Catalogs]
3,5-difluoro nitrile[Chemical Supplier Catalogs]
3,5-difluoro-benzonitrile[Chemical Supplier Catalogs]
3,5-Difluoro-1-benzonitrile[Chemical Supplier Catalogs]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValue
CAS Number 64248-63-1
Molecular Formula C₇H₃F₂N
Molecular Weight 139.10 g/mol
Appearance White to off-white crystalline powder
Melting Point 84-86 °C
Boiling Point 160 °C
Purity Typically >99% (by GC)
Solubility Insoluble in water

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in key organic reactions are provided below.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the cyanation of a corresponding Grignard reagent formed from 3,5-difluorobromobenzene.[1]

Reaction Scheme:

Materials:

  • 3,5-Difluorobromobenzene

  • Isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl) (2M in THF)

  • Anhydrous Lithium Chloride (LiCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Iodine (I₂)

  • Aqueous Ammonia (NH₃, 28-30%)

  • Saturated aqueous Sodium Sulfite (Na₂SO₃) solution

  • Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381)

  • Ethyl acetate (B1210297)

Procedure:

  • To a flask containing dry LiCl (0.35 g, 8.24 mmol), add iPrMgCl·LiCl (2M in THF, 4.1 mL) and anhydrous THF (5 mL) at 15 °C.[1]

  • Stir the mixture for 15 minutes.[1]

  • Slowly add a solution of 3,5-difluorobromobenzene (1.46 g, 8.03 mmol) in anhydrous THF (1 mL) to the reaction mixture and continue stirring for an additional 15 minutes.[1]

  • Cool the mixture to 0 °C and add anhydrous DMF (1.3 mL, 12 mmol). Stir the reaction for 2 hours at this temperature.[1]

  • Upon completion of the reaction, add aqueous NH₃ (7 mL, 28-30%) followed by I₂ (4.06 g, 16 mmol).[1]

  • After stirring at room temperature for 2 hours, pour the reaction mixture into a saturated aqueous Na₂SO₃ solution.[1]

  • Extract the aqueous layer with CHCl₃ (3 x 30 mL).[1]

  • Combine the organic layers, dry over Na₂SO₄, and filter.[1]

  • Remove the solvent under reduced pressure.[1]

  • Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl acetate (9:1, v/v) as the eluent to obtain this compound.[1]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in this compound makes it a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions. While a specific protocol starting with this compound is not detailed in the provided search results, a representative procedure for a similar substrate, 2-Amino-3,5-difluorobenzonitrile, is outlined below and can be adapted.[2]

Reaction Principle:

In SNAr, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group (in this case, a fluoride (B91410) ion). The reaction proceeds via a two-step addition-elimination mechanism.[2]

General Procedure (Adapted for this compound):

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine this compound (1.0 eq), a suitable nucleophile (e.g., a secondary amine like morpholine, 1.2 eq), and a mild base such as potassium carbonate (K₂CO₃, 2.0 eq).[2]

  • Solvent Addition: Add an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to achieve a concentration of approximately 0.2 M with respect to the starting material.[2]

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.[2]

    • Pour the mixture into deionized water and extract with an organic solvent like ethyl acetate (3 times the volume of the aqueous phase).[2]

    • Combine the organic layers and wash with deionized water, followed by brine.[2]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[2]

Suzuki-Miyaura Cross-Coupling

This compound can be utilized as a coupling partner in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, leading to the synthesis of biaryl compounds. This reaction is fundamental in drug discovery and materials science.

Reaction Principle:

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound (e.g., an arylboronic acid) and an organohalide or triflate. The catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[3]

General Procedure (for coupling with an arylboronic acid):

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine this compound (assuming a suitable leaving group like bromine or iodine is present at another position, or under conditions that activate C-F bonds), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 3.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system, which can be a single organic solvent like dioxane or a biphasic mixture such as toluene (B28343) and water.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite if necessary.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_quench_workup Quench & Work-up cluster_purification Purification start Start add_reagents Add LiCl, iPrMgCl·LiCl, and THF to flask at 15 °C start->add_reagents add_substrate Add 3,5-Difluorobromobenzene solution add_reagents->add_substrate add_dmf Cool to 0 °C and add DMF add_substrate->add_dmf react Stir for 2 hours at 0 °C add_dmf->react quench Add aqueous NH₃ and I₂ react->quench stir_rt Stir for 2 hours at RT quench->stir_rt pour_na2so3 Pour into saturated aqueous Na₂SO₃ stir_rt->pour_na2so3 extract Extract with CHCl₃ pour_na2so3->extract dry Dry organic layer with Na₂SO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Silica gel column chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Workflow for the synthesis of this compound.

Logical Relationship in Nucleophilic Aromatic Substitution

sn_ar_logic substrate This compound (Electron-deficient ring) addition Nucleophilic Addition (Forms Meisenheimer Complex) substrate->addition nucleophile Nucleophile (e.g., Amine, Alkoxide) nucleophile->addition base Base (e.g., K₂CO₃) elimination Elimination of Fluoride Ion (Restores Aromaticity) base->elimination Assists in proton removal and neutralizes HF addition->elimination product Substituted Product elimination->product

Caption: Key steps in the SNAr reaction of this compound.

Applications in Research and Development

This compound is a valuable intermediate in several areas of chemical research and development:

  • Pharmaceutical Synthesis: The difluorophenyl moiety is a common structural motif in drug candidates. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability. This building block is particularly useful in the synthesis of kinase inhibitors and central nervous system (CNS) active agents.

  • Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorine can improve the efficacy and environmental persistence of pesticides and herbicides.

  • Materials Science: this compound and its derivatives are used in the synthesis of advanced materials. For instance, they serve as electron-acceptor units in the development of emitters for organic light-emitting diodes (OLEDs), particularly those exhibiting thermally activated delayed fluorescence (TADF). The electron-withdrawing nature of the difluorobenzonitrile core is crucial for tuning the electronic properties of these materials.

References

5-Cyano-1,3-difluorobenzene: A Core Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyano-1,3-difluorobenzene, also known as 3,5-difluorobenzonitrile, is a versatile fluorinated aromatic compound that has emerged as a critical intermediate in the synthesis of complex organic molecules. Its unique electronic properties, conferred by the presence of two electron-withdrawing fluorine atoms and a nitrile group, make it an invaluable building block in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the basic information, synthesis, and applications of 5-Cyano-1,3-difluorobenzene, with a particular focus on its role in the design of targeted therapeutics.

Chemical and Physical Properties

5-Cyano-1,3-difluorobenzene is a white to off-white crystalline solid at room temperature. The presence of the fluorine atoms and the nitrile group significantly influences its reactivity and physical properties. A summary of its key quantitative data is presented in Table 1.

PropertyValue
Molecular Formula C₇H₃F₂N
Molecular Weight 139.11 g/mol
Melting Point 84-88 °C[1][2]
Boiling Point 166-169 °C[1][2]
Density 1.26 g/cm³[2]
Solubility Insoluble in water; soluble in organic solvents such as methanol, ethanol, acetone, and ether.
Appearance White to almost white powder or crystal

Spectroscopic Data

The structural identity of 5-Cyano-1,3-difluorobenzene can be confirmed by various spectroscopic techniques. The key spectral data are summarized in Table 2.

Spectroscopic TechniqueKey Data
¹H NMR Spectra available, showing signals in the aromatic region consistent with the structure.
¹³C NMR Spectra available, confirming the presence of the aromatic carbons, the nitrile carbon, and the carbon atoms bonded to fluorine.
IR (Infrared) Spectroscopy Characteristic absorption bands for the C≡N stretch and C-F bonds are observable.
MS (Mass Spectrometry) The molecular ion peak corresponding to the molecular weight of the compound can be detected.

Synthesis of 5-Cyano-1,3-difluorobenzene

Several synthetic routes to 5-Cyano-1,3-difluorobenzene have been reported. A common and effective method involves the diazotization of 3,5-difluoroaniline (B1215098) followed by a Sandmeyer reaction. Another approach starts from the more highly fluorinated precursor, pentafluorobenzonitrile.

Experimental Protocol: Synthesis via Diazotization of 3,5-Difluoroaniline (Sandmeyer Reaction)

This protocol is based on established methodologies for the Sandmeyer reaction.

Materials:

  • 3,5-Difluoroaniline

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (B80452) (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Toluene

  • Ice

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, a solution of 3,5-difluoroaniline in dilute hydrochloric acid is prepared and cooled to 0-5 °C in an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite is added dropwise to the aniline (B41778) solution while maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation (Sandmeyer Reaction): In a separate flask, a solution of copper(I) cyanide and sodium cyanide in water is prepared and cooled. The cold diazonium salt solution is then slowly added to the cuprous cyanide solution with vigorous stirring. The temperature of the reaction mixture is gradually allowed to rise to room temperature and then gently heated to facilitate the decomposition of the diazonium salt and the formation of the nitrile, which is indicated by the evolution of nitrogen gas.

  • Work-up and Purification: After the reaction is complete, the mixture is extracted with toluene. The combined organic layers are washed with a saturated sodium bicarbonate solution, water, and brine. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or recrystallization from a suitable solvent to yield pure 5-Cyano-1,3-difluorobenzene.

Applications in Drug Development

The unique structural and electronic features of 5-Cyano-1,3-difluorobenzene make it a valuable synthon in medicinal chemistry. The difluorinated phenyl ring can enhance metabolic stability, improve bioavailability, and increase the binding affinity of drug candidates to their biological targets. The nitrile group is a versatile functional handle that can be transformed into other key functionalities or act as a hydrogen bond acceptor in ligand-receptor interactions.

Role as a Precursor for Kinase Inhibitors

5-Cyano-1,3-difluorobenzene is a key intermediate in the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapeutics. Kinases are enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers.

One of the most important signaling cascades in this context is the RAS-RAF-MEK-ERK pathway . Constitutive activation of this pathway due to mutations in genes like BRAF or RAS is a major driver of tumorigenesis in a variety of cancers, including melanoma, lung cancer, and colorectal cancer.

RAF_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellCycleProgression Cell Cycle Progression, Proliferation, Survival TranscriptionFactors->CellCycleProgression Inhibitor Kinase Inhibitor (e.g., Trametinib, Selumetinib) Inhibitor->MEK Inhibition

Small molecule inhibitors targeting key kinases in this pathway, such as MEK1 and MEK2, have shown significant clinical efficacy. 5-Cyano-1,3-difluorobenzene serves as a crucial starting material for the synthesis of potent and selective MEK inhibitors like Trametinib and Selumetinib.

Synthetic Workflow for Kinase Inhibitors

The general synthetic strategy for kinase inhibitors often involves a multi-step sequence where the 5-Cyano-1,3-difluorobenzene core is elaborated through various chemical transformations. A representative workflow is depicted below.

Kinase_Inhibitor_Synthesis Start 5-Cyano-1,3-difluorobenzene Step1 Functional Group Transformation (e.g., Reduction of Nitrile) Start->Step1 Step2 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Step1->Step2 Step3 Cyclization/ Further Functionalization Step2->Step3 FinalProduct Kinase Inhibitor (e.g., MEK Inhibitor) Step3->FinalProduct

Applications in Agrochemicals

Beyond pharmaceuticals, 5-Cyano-1,3-difluorobenzene is also a valuable intermediate in the agrochemical industry. The incorporation of the difluorobenzonitrile moiety can enhance the efficacy and selectivity of herbicides and fungicides. The unique substitution pattern can lead to compounds with improved metabolic stability in plants and soil, as well as enhanced binding to their target enzymes in weeds or fungi.

Conclusion

5-Cyano-1,3-difluorobenzene is a high-value chemical intermediate with significant applications in both the pharmaceutical and agrochemical sectors. Its synthesis, while requiring careful control of reaction conditions, provides access to a versatile building block for the creation of complex and biologically active molecules. For researchers and professionals in drug development, a thorough understanding of the properties and reactivity of this compound is essential for the design of next-generation therapeutics, particularly in the field of oncology. The continued exploration of the synthetic utility of 5-Cyano-1,3-difluorobenzene is expected to lead to the discovery of new and improved drugs and crop protection agents.

References

3,5-Difluorobenzonitrile safety data sheet (SDS) overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety Data Sheet of 3,5-Difluorobenzonitrile

This guide provides a comprehensive overview of the safety information for this compound (CAS No. 64248-63-1), tailored for researchers, scientists, and professionals in drug development. The data is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of the substance's hazards, handling, and emergency procedures.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These characteristics are fundamental for its appropriate handling and storage.

PropertyValueCitations
Molecular Formula C₇H₃F₂N[1][2][3]
Molecular Weight 139.10 g/mol [1][4][5]
Appearance White solid / powder / crystals[2][6][7]
Melting Point 84 - 88 °C[1][2][3][6][7]
Boiling Point 160 - 169 °C at 760 mmHg[2][6][7]
Density 1.26 g/cm³[7]
Solubility in Water Slightly soluble / Soluble[6][8]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications and transportation details.

ClassificationCodeDescriptionCitations
Acute Toxicity, Oral H301 / H302Toxic if swallowed / Harmful if swallowed[4][9][10][11]
Acute Toxicity, Dermal H312Harmful in contact with skin[4][9][10][11]
Acute Toxicity, Inhalation H332Harmful if inhaled[4][9][10][11]
Skin Irritation H315Causes skin irritation[4][9][10][11]
Eye Irritation H319Causes serious eye irritation[4][9][10][11]
Specific Target Organ Toxicity H335May cause respiratory irritation[4][9][10][11]
Aquatic Hazard (long-term) H412Harmful to aquatic life with long lasting effects[9]
Signal Word -Warning / Danger[1][7][11][12]
Transport Hazard Class 6.1Toxic substances[6][7]
Packing Group III-[6][7]

The logical workflow for hazard identification based on its intrinsic properties is illustrated in the diagram below.

GHS_Classification cluster_hazards Intrinsic Properties cluster_classifications GHS Hazard Classifications substance This compound prop1 Toxicity substance->prop1 prop2 Irritancy substance->prop2 prop3 Environmental Hazard substance->prop3 class1 Acute Toxicity (Oral, Dermal, Inhalation) H301/H302, H312, H332 prop1->class1 class2 Skin Irritation H315 prop2->class2 class3 Eye Irritation H319 prop2->class3 class4 STOT SE (Respiratory) H335 prop2->class4 class5 Aquatic Chronic H412 prop3->class5

Hazard Identification Workflow

Experimental Protocols

The classifications presented in the Safety Data Sheets are derived from standardized experimental testing and calculation methods. For instance, acute toxicity values (e.g., LD50) are typically determined using OECD (Organisation for Economic Co-operation and Development) test guidelines. Skin and eye irritation studies also follow established protocols to assess the potential for damage. However, the specific, detailed experimental methodologies used for this compound are not provided within the reviewed SDS documents. The classifications are based on test data, expert judgment, or calculation methods as indicated in the source documents.[9]

Safe Handling and Storage

Proper handling and storage are crucial to minimize risk. The precautionary statements outlined in the SDS provide guidance for safe use.

CategoryCodeStatementCitations
Prevention P261Avoid breathing dust/fumes.[6][9][11][13]
P264Wash exposed skin thoroughly after handling.[3][6][9][13]
P270Do not eat, drink or smoke when using this product.[3][6][9][13]
P271Use only outdoors or in a well-ventilated area.[3][6][9][13]
P280Wear protective gloves, protective clothing, eye protection, and face protection.[6][9][11][13]
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.[6][9][11]
P405Store locked up.[6][9][11]
Disposal P501Dispose of contents/container to an authorized waste disposal plant.[6][9][11]

Handling Recommendations: Avoid all personal contact, including inhalation.[9] Use in a well-ventilated area and prevent the concentration of dust in hollows.[9] Keep containers securely sealed when not in use and protect them from physical damage.[9]

Storage Conditions: Store in original, tightly closed containers in a cool, dry, and well-ventilated area.[7][8][9] Keep away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

First-Aid Measures

The following diagram outlines the recommended first-aid procedures in case of exposure.

First_Aid_Measures cluster_routes cluster_actions start Exposure Occurs inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion action_inhale 1. Remove to fresh air. 2. Keep comfortable for breathing. 3. If not breathing, give artificial respiration. 4. Call a POISON CENTER or doctor. inhalation->action_inhale Follow these steps action_skin 1. Immediately remove all contaminated clothing. 2. Wash skin with plenty of soap and water. 3. If irritation occurs, get medical advice. skin->action_skin Follow these steps action_eye 1. Rinse cautiously with water for several minutes. 2. Remove contact lenses, if present and easy to do. 3. Continue rinsing for at least 15 minutes. 4. Get immediate medical attention. eye->action_eye Follow these steps action_swallow 1. Rinse mouth. 2. Do NOT induce vomiting. 3. Immediately call a POISON CENTER or doctor. ingestion->action_swallow Follow these steps

First-Aid Measures Workflow
Fire-Fighting and Accidental Release Measures

This substance is non-combustible, but its container may burn, emitting poisonous fumes.[9] In case of a fire or spill, the following emergency protocols should be followed.

Emergency_Response cluster_spill Accidental Release / Spill cluster_fire Fire Response start Emergency Event spill_alert Alert personnel and move upwind. start->spill_alert fire_alert Alert Fire Brigade of location and hazard. start->fire_alert spill_ppe Wear appropriate personal protective equipment (PPE). spill_alert->spill_ppe spill_contain Contain spill with sand, earth, or vermiculite. Prevent entry into drains or waterways. spill_ppe->spill_contain spill_cleanup Clean up spills immediately. Use dry procedures to avoid generating dust. Place in a labeled container for disposal. spill_contain->spill_cleanup fire_ppe Wear breathing apparatus and protective gloves. fire_alert->fire_ppe fire_extinguish Use extinguishing media suitable for the surrounding area (e.g., water spray, CO₂, dry chemical). fire_ppe->fire_extinguish fire_cool Cool fire-exposed containers with water spray from a protected location. fire_extinguish->fire_cool

Emergency Response Protocol

Extinguishing Media: There is no restriction on the type of extinguisher that may be used; select one that is suitable for the surrounding fire.[9]

Accidental Release: For minor spills, remove all ignition sources and clean up immediately, avoiding dust generation.[9] For major spills, clear the area of personnel and move upwind.[9] Alert the fire brigade and contain the spill.[9]

References

An In-depth Technical Guide to the Electronic Properties of Difluorinated Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluorinated benzonitriles are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. The strategic incorporation of fluorine atoms and a nitrile group onto a benzene (B151609) ring imparts unique electronic properties that can profoundly influence a molecule's reactivity, metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This technical guide provides a comprehensive overview of the core electronic properties of various difluorobenzonitrile isomers, supported by computational data and detailed experimental protocols for their characterization.

The presence of highly electronegative fluorine atoms and the electron-withdrawing nitrile group significantly alters the electron density distribution of the aromatic ring. This modification of the electronic landscape is a key factor in the utility of difluorobenzonitriles as versatile synthetic intermediates in the development of novel pharmaceuticals and functional materials.[3][4] Understanding these fundamental electronic characteristics is therefore crucial for the rational design and synthesis of new chemical entities with desired properties.

Data Presentation: Electronic Properties of Difluorobenzonitrile Isomers

The following tables summarize key electronic properties of the six difluorobenzonitrile isomers, derived from Density Functional Theory (DFT) calculations. These computational methods provide valuable insights into the intrinsic electronic nature of these molecules.

Table 1: Calculated Dipole Moments of Difluorobenzonitrile Isomers

CompoundDipole Moment (Debye)
2,3-DifluorobenzonitrileData not available
2,4-DifluorobenzonitrileData not available
2,5-DifluorobenzonitrileData not available
2,6-DifluorobenzonitrileData not available
3,4-DifluorobenzonitrileData not available
3,5-DifluorobenzonitrileData not available

Table 2: Calculated HOMO and LUMO Energies and Energy Gaps of Difluorobenzonitrile Isomers

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
2,3-DifluorobenzonitrileData not availableData not availableData not available
2,4-DifluorobenzonitrileData not availableData not availableData not available
2,5-DifluorobenzonitrileData not availableData not availableData not available
2,6-DifluorobenzonitrileData not availableData not availableData not available
3,4-DifluorobenzonitrileData not availableData not availableData not available
This compoundData not availableData not availableData not available

Note: Specific calculated values for dipole moments and HOMO/LUMO energies for all isomers were not available in the searched literature. The tables are structured to be populated as this data becomes available through further research.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of key electronic properties of difluorinated benzonitriles.

Determination of Dipole Moment (Solution Method)

The dipole moment of a polar molecule in a non-polar solvent can be determined by measuring the dielectric constant and density of a series of dilute solutions.[5]

Materials and Equipment:

  • Difluorobenzonitrile isomer

  • Non-polar solvent (e.g., benzene or cyclohexane)

  • Volumetric flasks (25 mL)

  • Analytical balance

  • Capacitance meter (for measuring dielectric constant)

  • Density meter or pycnometer

  • Refractometer

  • Constant temperature bath (25 °C)

Procedure:

  • Solution Preparation:

    • Prepare a series of five solutions of the difluorobenzonitrile isomer in the non-polar solvent with varying mole fractions (e.g., 0.01 to 0.05).

    • Accurately weigh the solute and solvent to determine the precise mole fraction of each solution.[5]

  • Dielectric Constant Measurement:

    • Calibrate the capacitance meter with air and the pure solvent.

    • Measure the capacitance of each solution at a constant temperature (e.g., 25 °C). The dielectric constant is calculated from the ratio of the capacitance of the solution to the capacitance of the vacuum.[6]

  • Density Measurement:

    • Measure the density of the pure solvent and each solution using a density meter or pycnometer at the same constant temperature.

  • Refractive Index Measurement:

    • Measure the refractive index of the pure solvent and each solution using a refractometer.[5]

  • Calculation:

    • Calculate the molar polarization of the solute at infinite dilution using the Halverstadt-Kumler method or the Guggenheim-Smith equation.[7]

    • The total polarization is a sum of orientation polarization and distortion polarization (electronic and atomic).

    • The orientation polarization, which is related to the permanent dipole moment, can be determined by subtracting the distortion polarization (approximated from the molar refraction) from the total polarization.

    • The dipole moment (μ) is then calculated using the Debye equation.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of a molecule, providing information about its ionization potential and electron affinity.[8]

Materials and Equipment:

  • Potentiostat with a three-electrode system:

    • Working electrode (e.g., glassy carbon or platinum)

    • Reference electrode (e.g., Ag/AgCl)

    • Counter electrode (e.g., platinum wire)

  • Electrochemical cell

  • Difluorobenzonitrile isomer

  • Anhydrous, deoxygenated solvent (e.g., acetonitrile (B52724) or dichloromethane)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)

  • Inert gas (e.g., argon or nitrogen) for deaeration

Procedure:

  • Solution Preparation:

    • Prepare a solution of the difluorobenzonitrile isomer (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte.

  • Deaeration:

    • Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Electrode Preparation:

    • Polish the working electrode with alumina (B75360) slurry on a polishing pad to ensure a clean and reproducible surface.

    • Rinse the electrode thoroughly with deionized water and the solvent to be used in the experiment.[9]

  • Data Acquisition:

    • Assemble the three-electrode cell with the prepared solution.

    • Set the parameters on the potentiostat, including the initial potential, final potential, and scan rate (e.g., 100 mV/s). The potential window should be chosen to encompass the expected redox events of the analyte.

    • Run the cyclic voltammogram, scanning the potential from the initial value to the final value and back.

    • Record the resulting current as a function of the applied potential.[10]

  • Data Analysis:

    • From the cyclic voltammogram, determine the peak potentials for oxidation (Epa) and reduction (Epc).

    • The half-wave potential (E₁/₂) can be approximated as the average of the anodic and cathodic peak potentials and is related to the formal redox potential of the molecule.

    • The HOMO energy can be estimated from the onset of the first oxidation potential, and the LUMO energy can be estimated from the onset of the first reduction potential, often referenced against a standard like ferrocene/ferrocenium (Fc/Fc⁺).

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly the π → π* transitions in aromatic systems. The wavelength of maximum absorption (λ_max) is related to the energy difference between the ground and excited electronic states.[11]

Materials and Equipment:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (typically 1 cm path length)

  • Difluorobenzonitrile isomer

  • Spectroscopic grade solvent (e.g., acetonitrile, ethanol, or cyclohexane)

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare a dilute solution of the difluorobenzonitrile isomer in the chosen solvent. The concentration should be adjusted to give a maximum absorbance in the range of 0.5 to 1.5.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow it to warm up.

    • Select the desired wavelength range for the scan (e.g., 200-400 nm for aromatic compounds).[11]

  • Baseline Correction:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This will subtract the absorbance of the solvent and the cuvette.[12]

  • Sample Measurement:

    • Rinse a second quartz cuvette with a small amount of the sample solution and then fill it.

    • Place the sample cuvette in the spectrophotometer.

    • Record the absorption spectrum of the sample.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max).

    • The HOMO-LUMO energy gap can be estimated from the onset of the lowest energy absorption band in the UV-Vis spectrum.[13]

Mandatory Visualizations

Experimental Workflow for Electronic Property Characterization

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Data Analysis & Interpretation synthesis Synthesis & Purification of Difluorobenzonitrile Isomer dipole_prep Prepare Solutions in Non-Polar Solvent synthesis->dipole_prep cv_prep Prepare Solution with Supporting Electrolyte synthesis->cv_prep uv_prep Prepare Dilute Solution synthesis->uv_prep dipole_measure Measure Dielectric Constant & Density dipole_prep->dipole_measure dipole_calc Calculate Dipole Moment dipole_measure->dipole_calc data_analysis Correlate Electronic Properties with Molecular Structure dipole_calc->data_analysis cv_measure Cyclic Voltammetry Measurement cv_prep->cv_measure cv_calc Determine Redox Potentials (HOMO/LUMO Estimation) cv_measure->cv_calc cv_calc->data_analysis uv_measure UV-Vis Spectroscopy Measurement uv_prep->uv_measure uv_calc Determine λmax (HOMO-LUMO Gap Estimation) uv_measure->uv_calc uv_calc->data_analysis

Caption: Experimental workflow for characterizing electronic properties.

Logical Relationship of Electronic Properties

electronic_properties cluster_structure Molecular Structure cluster_properties Core Electronic Properties cluster_applications Influence on Applications structure Difluorobenzonitrile Isomer (Position of F atoms) dipole Dipole Moment (μ) structure->dipole influences homo_lumo HOMO/LUMO Energies structure->homo_lumo determines reactivity Chemical Reactivity (e.g., Nucleophilic Substitution) dipole->reactivity affects biological Biological Activity (e.g., Receptor Binding) dipole->biological affects material Material Properties (e.g., Optoelectronics) dipole->material affects redox Redox Potentials (Ionization Potential & Electron Affinity) homo_lumo->redox related to redox->reactivity governs redox->biological governs redox->material governs

References

role of fluorine atoms in benzonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Fluorine Atoms in Benzonitrile (B105546) Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzonitrile derivatives are a cornerstone in medicinal chemistry, serving as a versatile scaffold for a multitude of therapeutic agents due to their unique physicochemical properties.[1] The nitrile group can act as a hydrogen bond acceptor and is a valuable bioisostere for various functional groups.[1] These compounds have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects.[2] In modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a paramount strategy to refine molecular properties and enhance therapeutic potential.[3] Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[4][5]

This technical guide explores the multifaceted . We will delve into how fluorine substitution modulates physicochemical properties such as acidity (pKa), lipophilicity (logP), and metabolic stability. Furthermore, we will examine the impact of these changes on biological activity, supported by quantitative data, detailed experimental protocols, and visualizations of key processes to provide a comprehensive resource for professionals in drug development.

Physicochemical Impact of Fluorination on Benzonitrile Derivatives

The introduction of fluorine into the benzonitrile scaffold can systematically alter its properties. These modifications are highly dependent on the number and position of the fluorine atoms.

Electronic Effects and pKa Modulation

Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect).[6] When placed on the aromatic ring of a benzonitrile derivative that also contains a basic functional group (e.g., an amino group), fluorine can significantly lower the pKa of that group, making it less basic.[7] This modulation is critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding interactions with its target protein.[3]

For example, the introduction of a fluorine atom can decrease the basicity of a nearby amine by up to 2-3 pKa units.[8] While specific pKa data for a comparative series of fluorinated benzonitriles is sparsely published, the principle is well-established across various molecular scaffolds.[6][9]

Table 1: Illustrative Impact of Fluorination on Physicochemical Properties

Property Benzonitrile (Parent) Fluorinated Benzonitrile (Illustrative) Rationale & Reference
pKa (of a distal basic amine) ~9.5 ~7.5 - 8.5 Fluorine's strong inductive effect withdraws electron density, reducing the basicity of nearby functional groups.[7]
logP (Calculated) 1.56 1.70 (for 4-Fluorobenzonitrile) Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability.[10][11]

| Metabolic Stability (% remaining after incubation) | Low | High | The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by Cytochrome P450 enzymes.[12][13] |

Note: Values are illustrative to demonstrate established principles. Specific experimental values can vary based on the complete molecular structure and conditions.

Lipophilicity and Membrane Permeability

Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a crucial parameter for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorination is a common strategy to modulate lipophilicity.[14] Replacing a hydrogen atom with a fluorine atom typically increases a molecule's logP value, enhancing its ability to cross lipid membranes.[11][15] This can lead to improved oral bioavailability and better penetration of the blood-brain barrier.[3] However, excessive lipophilicity can also lead to poor solubility and increased off-target toxicity.

Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[16] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of over 100 kcal/mol.[3] This makes it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are primary drivers of drug clearance in the liver.[12][13] By replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can "block" a site of metabolism, thereby increasing the drug's half-life, improving its oral bioavailability, and reducing the potential for the formation of reactive metabolites.[12]

Impact on Biological Activity: A Case Study in Oncology

Benzonitrile derivatives have shown significant promise as anticancer agents, particularly as inhibitors of tubulin polymerization.[2] Microtubules are critical for the formation of the mitotic spindle during cell division, and their disruption leads to cell cycle arrest and apoptosis in cancer cells.

Fluorination can enhance the potency of these inhibitors. For instance, the addition of fluorine to the benzonitrile scaffold can improve binding affinity within the hydrophobic pockets of target proteins, such as the colchicine-binding site on β-tubulin.[7]

Table 2: Biological Activity of Representative Benzonitrile Derivatives

Compound Class Target/Cell Line IC50 / Activity Role of Fluorine (if applicable) & Reference
2-Phenylacrylonitriles HCT116 (Colon Cancer) 5.9 nM This class serves as a potent non-fluorinated baseline for tubulin inhibition.[17]
Benzotriazole-acrylonitriles HeLa (Cervical Cancer) Sub-micromolar Demonstrates the potency of the core scaffold.[17]

| Fluorinated Kinase Inhibitor (e.g., Lapatinib) | ErbB-1 | Potent Inhibition | Although not a simple benzonitrile, the 3-fluoro substituent was critical for accommodating the drug in a lipophilic pocket, improving cellular activity and pharmacokinetics.[7] |

The logical workflow for discovering and evaluating such compounds often follows a standardized path from initial design to in vitro validation.

G Logical Workflow for Drug Candidate Evaluation cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_analysis Analysis a Scaffold Selection (Benzonitrile) b Fluorine Substitution (SAR-guided) a->b Modify Properties c Chemical Synthesis b->c Create Compound d Physicochemical Profiling (pKa, logP) c->d Test Candidate e In Vitro Biological Assay (e.g., Tubulin Polymerization) c->e Test Candidate f Cell-Based Assay (e.g., MTT on Cancer Lines) c->f Test Candidate g Data Analysis (IC50 Determination) e->g Generate Data f->g Generate Data h Lead Optimization g->h Inform Next Cycle h->b Iterate

Caption: A general workflow for the design, synthesis, and evaluation of fluorinated benzonitrile derivatives.

The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a critical step in cell division.

G Signaling Pathway: Tubulin Polymerization Inhibition cluster_cell Inside a Proliferating Cell tubulin α/β-Tubulin Dimers mt Microtubules (Dynamic Polymers) tubulin->mt Polymerization (GTP) mt->tubulin Depolymerization spindle Mitotic Spindle mt->spindle Formation mitosis Successful Mitosis (Cell Division) spindle->mitosis arrest G2/M Arrest apoptosis Apoptosis (Programmed Cell Death) arrest->apoptosis inhibitor Fluorinated Benzonitrile Derivative inhibitor->tubulin Binds to Colchicine Site

Caption: Mechanism of anticancer action via inhibition of tubulin polymerization by benzonitrile derivatives.

Experimental Protocols

Synthesis of 2-Fluorobenzonitrile (B118710) from 2-Chlorobenzonitrile (B47944)

This protocol describes a nucleophilic aromatic substitution (Halex reaction) to produce 2-fluorobenzonitrile, a common intermediate.

Materials:

Procedure: [18]

  • To a microwave reactor vessel, add 2-chlorobenzonitrile (e.g., 50 mmol, 6.88 g), spray-dried KF (200 mmol, 11.6 g), tetraphenylphosphonium bromide (5 mmol, 2.1 g), and sulfolane (20 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture with 300W power at 180°C. Monitor the reaction progress periodically using Gas Chromatography (GC).

  • Continue the reaction until the starting material (2-chlorobenzonitrile) is consumed (typically <5% remaining, approx. 4 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture under reduced pressure to remove insoluble solids (e.g., KCl and excess KF).

  • Purify the resulting filtrate by vacuum distillation to isolate the 2-fluorobenzonitrile product. The expected boiling point is 91-92°C at 27 mm Hg.[19]

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This protocol is used to determine the effect of a test compound (e.g., a fluorinated benzonitrile derivative) on the polymerization of purified tubulin.[20][21]

Materials:

  • Purified tubulin protein (>99% pure), e.g., from bovine brain (Cytoskeleton, Inc. or similar)

  • G-PEM buffer (General Tubulin Buffer: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Guanosine triphosphate (GTP)

  • Glycerol

  • Test compound (dissolved in DMSO, final DMSO concentration <1%)

  • Positive control (e.g., Paclitaxel for stabilization, Nocodazole for destabilization)

  • Negative control (DMSO vehicle)

  • Temperature-controlled spectrophotometer with a 96-well plate reader, capable of reading absorbance at 340 nm.

Procedure: [20][22]

  • Prepare a tubulin solution (e.g., 2 mg/mL) in ice-cold G-PEM buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.

  • Prepare serial dilutions of the test compound in G-PEM buffer. Also prepare controls.

  • In a pre-chilled 96-well plate, add the test compound dilutions and controls.

  • Carefully add the tubulin solution to each well to initiate the reaction. The final volume should be consistent (e.g., 100 µL).

  • Immediately place the plate in the spectrophotometer, pre-warmed to 37°C.

  • Measure the absorbance (optical density, OD) at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot OD340nm versus time for each concentration. An increase in OD indicates microtubule formation. Inhibitors of polymerization will show a decrease in the rate and extent of the OD increase compared to the vehicle control. Calculate the IC50 value by plotting the percentage of inhibition (relative to the control's maximum polymerization) against the compound concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effect of a compound on a cancer cell line.[23]

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound (fluorinated benzonitrile derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in medium)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure: [23]

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of the test compound in the complete culture medium.

  • Remove the medium from the wells and replace it with the medium containing the test compound dilutions. Include vehicle-only control wells.

  • Incubate the plate for another 48-72 hours.

  • After incubation, remove the compound-containing medium and add 100 µL of MTT solution to each well.

  • Incubate for 3-4 hours, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals.

  • Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC50 value.

Conclusion

The incorporation of fluorine into the benzonitrile scaffold is a powerful and versatile strategy in modern drug discovery. Fluorine atoms exert profound effects on the physicochemical properties of these molecules, including modulating acidity, increasing lipophilicity, and, most critically, enhancing metabolic stability.[3][13] These modifications often translate into improved biological potency, selectivity, and superior pharmacokinetic profiles.[7] The case study in oncology highlights how these principles can be applied to develop potent inhibitors of key cellular processes like tubulin polymerization. The detailed synthetic and biological protocols provided herein offer a practical framework for researchers to synthesize, evaluate, and optimize novel fluorinated benzonitrile derivatives as next-generation therapeutic agents. As synthetic methodologies for fluorination continue to advance, the strategic use of fluorine is set to remain an indispensable tool in the development of innovative medicines.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3,5-Difluorobenzonitrile from 1-bromo-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluorobenzonitrile is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of a drug molecule. This document provides detailed protocols for the synthesis of this compound from 1-bromo-3,5-difluorobenzene (B42898) via two common and effective methods: Palladium-Catalyzed Cyanation and the Rosenmund-von Braun Reaction.

Overview of Synthetic Pathways

Two primary methods for the cyanation of aryl halides are the Rosenmund-von Braun reaction and palladium-catalyzed cyanation. The Rosenmund-von Braun reaction is a classical method that utilizes copper(I) cyanide.[1][2] While effective, it often requires high reaction temperatures.[1] Palladium-catalyzed cyanation reactions have emerged as a more versatile and milder alternative, with a high degree of functional group tolerance.[3] These reactions can be performed with various cyanide sources, including less toxic options like potassium ferrocyanide (K₄[Fe(CN)₆]).[3]

Data Presentation

The following tables summarize the key quantitative data for the two presented synthetic methods.

Table 1: Reagents for the Synthesis of this compound

ReagentPalladium-Catalyzed CyanationRosenmund-von Braun Reaction
Starting Material 1-bromo-3,5-difluorobenzene1-bromo-3,5-difluorobenzene
Cyanide Source Potassium ferrocyanide (K₄[Fe(CN)₆])Copper(I) cyanide (CuCN)
Catalyst Palladium(II) acetate (B1210297) (Pd(OAc)₂)-
Ligand 1,1'-Bis(diphenylphosphino)ferrocene (dppf)-
Solvent N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF)
Base Sodium Carbonate (Na₂CO₃)-

Table 2: Reaction Conditions for the Synthesis of this compound

ParameterPalladium-Catalyzed CyanationRosenmund-von Braun Reaction
Temperature 120 °C150 °C
Reaction Time 12-24 hours24 hours
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)
Typical Yield Good to ExcellentModerate to Good

Experimental Protocols

Method 1: Palladium-Catalyzed Cyanation using Potassium Ferrocyanide

This method is adapted from established protocols for the palladium-catalyzed cyanation of aryl halides and represents a modern, milder, and less toxic approach.[3]

Materials:

  • 1-bromo-3,5-difluorobenzene

  • Potassium ferrocyanide (K₄[Fe(CN)₆])

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Sodium Carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene (B28343)

  • Water, deionized

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3,5-difluorobenzene (1.0 eq), potassium ferrocyanide (0.6 eq), palladium(II) acetate (0.02 eq), 1,1'-bis(diphenylphosphino)ferrocene (0.04 eq), and sodium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe. The typical concentration is 0.1-0.5 M with respect to the starting material.

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and toluene.

    • Separate the aqueous and organic layers.

    • Extract the aqueous layer two more times with toluene.

    • Combine the organic extracts and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield pure this compound.

Method 2: Rosenmund-von Braun Reaction

This classical method utilizes copper(I) cyanide for the cyanation.[1][2]

Materials:

  • 1-bromo-3,5-difluorobenzene

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Aqueous ammonia (B1221849) solution (e.g., 10%)

  • Water, deionized

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3,5-difluorobenzene (1.0 eq) and copper(I) cyanide (1.2 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 150 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into an aqueous ammonia solution to quench the reaction and dissolve copper salts.

    • Extract the mixture with toluene three times.

    • Combine the organic extracts and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or distillation under reduced pressure to obtain this compound.

Mandatory Visualizations

experimental_workflow cluster_palladium Palladium-Catalyzed Cyanation cluster_rosenmund Rosenmund-von Braun Reaction pd_start 1-bromo-3,5-difluorobenzene pd_reagents K4[Fe(CN)6], Pd(OAc)2, dppf, Na2CO3, DMF pd_start->pd_reagents Add pd_reaction Reaction (120 °C, 12-24h) pd_reagents->pd_reaction Heat pd_workup Aqueous Workup & Extraction pd_reaction->pd_workup Cool & Quench pd_purification Purification (Chromatography/Distillation) pd_workup->pd_purification pd_product This compound pd_purification->pd_product rvb_start 1-bromo-3,5-difluorobenzene rvb_reagents CuCN, DMF rvb_start->rvb_reagents Add rvb_reaction Reaction (150 °C, 24h) rvb_reagents->rvb_reaction Heat rvb_workup Aqueous Ammonia Workup & Extraction rvb_reaction->rvb_workup Cool & Quench rvb_purification Purification (Chromatography/Distillation) rvb_workup->rvb_purification rvb_product This compound rvb_purification->rvb_product

Caption: Experimental workflows for the synthesis of this compound.

signaling_pathway cluster_catalytic_cycle Palladium-Catalyzed Cyanation Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex Ar-Pd(II)L_n(Br) oxidative_addition->aryl_pd_complex transmetalation Transmetalation (Cyanide Transfer) aryl_pd_complex->transmetalation aryl_pd_cn_complex Ar-Pd(II)L_n(CN) transmetalation->aryl_pd_cn_complex reductive_elimination Reductive Elimination aryl_pd_cn_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-CN (this compound) reductive_elimination->product aryl_bromide Ar-Br (1-bromo-3,5-difluorobenzene) aryl_bromide->oxidative_addition cyanide_source [Fe(CN)6]^4- cyanide_source->transmetalation

Caption: Catalytic cycle for palladium-catalyzed cyanation.

References

Application Notes and Protocols: 3,5-Difluorobenzonitrile as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluorobenzonitrile is a valuable and versatile fluorinated aromatic building block in medicinal chemistry. The strategic incorporation of fluorine atoms into metabolically susceptible positions of a drug candidate can significantly enhance its pharmacokinetic profile. The strong electron-withdrawing nature of the two fluorine atoms and the nitrile group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), providing a gateway to a diverse range of complex pharmaceutical intermediates. This document outlines the applications of this compound in the synthesis of key pharmaceutical intermediates, with a focus on kinase inhibitors, and provides detailed experimental protocols and relevant biological pathways.

Key Applications in Pharmaceutical Synthesis

This compound is a crucial starting material for the synthesis of kinase inhibitors and other therapeutic agents. The difluoro-substituted phenyl motif is a common feature in many biologically active molecules, contributing to improved metabolic stability, enhanced binding affinity to target proteins, and better oral bioavailability.[1]

Kinase Inhibitor Synthesis

The 3,5-difluorophenyl group is a key structural component in several kinase inhibitors. It often serves as a recognition element for the hinge region of the kinase domain. Below are examples of how this compound can be utilized as a precursor for the synthesis of intermediates for prominent kinase inhibitors.

1. Intermediate for BRAF Inhibitors (e.g., Dabrafenib)

Dabrafenib is a potent inhibitor of BRAF kinase, particularly the V600E mutant, which is prevalent in many cancers, including melanoma. The synthesis of Dabrafenib involves a key sulfonamide fragment, which can be derived from 3,5-difluoroaniline (B1215098). 3,5-Difluoroaniline can be readily prepared by the reduction of this compound.

Experimental Workflow: Synthesis of Dabrafenib Intermediate from this compound

G A This compound B Reduction A->B e.g., H2, Pd/C C 3,5-Difluoroaniline B->C D Sulfonylation C->D 2,6-Difluorobenzenesulfonyl chloride E N-(3,5-difluorophenyl)-2,6-difluorobenzenesulfonamide (Dabrafenib Intermediate) D->E

Caption: Synthetic workflow from this compound to a key Dabrafenib intermediate.

2. Potential Intermediate for AKT Inhibitors (e.g., Capivasertib)

Capivasertib (AZD5363) is a potent pan-AKT inhibitor that has shown promise in treating various cancers, including breast and prostate cancer. While a direct synthetic route from this compound to a key Capivasertib intermediate is not explicitly detailed in publicly available literature, the 3,5-difluorophenyl moiety is a common structural motif in kinase inhibitors. The following represents a plausible, generalized approach for incorporating a difluorinated phenyl group into a heterocyclic core, a common strategy in kinase inhibitor synthesis.

Experimental Workflow: General Synthesis of a Difluorophenyl-Substituted Heterocycle

G A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B D Difluorophenyl-substituted heterocycle B->D C Heterocyclic Nucleophile C->B

Caption: Generalized workflow for the synthesis of a difluorophenyl-substituted heterocycle.

Quantitative Data

The following tables summarize representative quantitative data for reactions involving 3,5-difluoroaniline, a key derivative of this compound.

Table 1: Synthesis of 3,5-Difluoroaniline

Starting MaterialReactionReagents and ConditionsProductYieldPurityReference
2-Chloro-3,5-difluoroaniline (B1349362)ReductionH₂, 5% Pd/C, Triethylamine (B128534), H₂O, 100°C, 15 kg/cm ² H₂3,5-Difluoroaniline91.0%99%[2][3]
3,5-DifluorobromobenzeneAmination29% aq. NH₃, Catalyst, 163°C, 20 kg/cm ²3,5-Difluoroaniline80%99.2%[4]
2,6-Dichloro-3,5-difluoronitrobenzeneReductionH₂, Pd/C, MgO, Toluene, H₂O, 45°C3,5-Difluoroaniline69.2%-[5]

Table 2: Synthesis of 2,6-Difluorobenzenesulfonyl Chloride (Key Reagent for Dabrafenib Intermediate)

Starting MaterialReactionReagents and ConditionsProductYieldPurityReference
2,6-DifluoroanilineDiazotization and Chlorosulfonation1. NaNO₂, H₂SO₄; 2. NaHSO₃, HCl, CuSO₄·5H₂O2,6-Difluorobenzenesulfonyl chloride--[1]
1,3-DifluorobenzeneLithiation and Sulfonylation1. n-BuLi, Et₂O, -78°C; 2. SO₂; 3. NCS2,6-Difluorobenzenesulfonyl chloride--[6]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Difluoroaniline from a Halogenated Precursor (Illustrative)

This protocol is adapted from the reduction of a related chloro-difluoroaniline and serves as a representative method for the dehalogenation and reduction to obtain 3,5-difluoroaniline.

Materials:

  • 2-Chloro-3,5-difluoroaniline

  • 5% Palladium on carbon (Pd/C)

  • Triethylamine

  • Water

  • Hydrogen gas

  • 25% Sodium hydroxide (B78521) aqueous solution

Procedure:

  • In a suitable autoclave, combine 2-chloro-3,5-difluoroaniline (e.g., 45.4 g, 0.272 mol), 5% palladium on carbon (1.84 g), triethylamine (30.2 g, 0.299 mol), and water (45.4 g).[2][3]

  • Seal the autoclave and pressurize with hydrogen gas to 15 kg/cm ².

  • Heat the reaction mixture to 100°C and maintain for 4 hours with stirring.

  • Cool the reaction to 50°C and carefully vent the hydrogen gas.

  • Filter off the palladium on carbon catalyst.

  • To the filtrate, add a 25% aqueous solution of sodium hydroxide (50 g).

  • Stir the mixture and then allow the layers to separate.

  • Separate the organic layer containing the product.

  • The product, 3,5-difluoroaniline, can be further purified by distillation.[2]

Protocol 2: Synthesis of N-(3,5-difluorophenyl)acetamide (Illustrative Amide Formation)

This protocol demonstrates a typical acylation of a difluoroaniline, a common transformation in pharmaceutical synthesis.

Materials:

  • 3,5-Difluoroaniline

  • Acetyl chloride or Acetic anhydride

  • A suitable base (e.g., pyridine, triethylamine)

  • A suitable solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

  • Dissolve 3,5-difluoroaniline (1.0 eq) in the chosen solvent in a round-bottom flask under an inert atmosphere.

  • Add the base (1.1 eq) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add the acetylating agent (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-(3,5-difluorophenyl)acetamide can be purified by recrystallization or column chromatography.

Signaling Pathways

BRAF Signaling Pathway

The BRAF gene encodes a serine/threonine-protein kinase that is a key component of the RAS-RAF-MEK-ERK signaling pathway, also known as the MAPK pathway.[4][6] This pathway is crucial for cell proliferation, differentiation, and survival.[] Mutations in the BRAF gene, such as the V600E mutation, can lead to constitutive activation of the pathway, driving uncontrolled cell growth and cancer.[8] Dabrafenib is a targeted therapy that inhibits the mutated BRAF kinase, thereby blocking downstream signaling.[8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibition

Caption: The BRAF/MAPK signaling pathway and the inhibitory action of Dabrafenib.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] It is often dysregulated in cancer. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates AKT. Activated AKT phosphorylates a multitude of downstream targets, promoting cell survival and proliferation while inhibiting apoptosis.[5][9] Capivasertib is an inhibitor of all three isoforms of AKT, blocking this pro-survival signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Capivasertib Capivasertib Capivasertib->AKT Inhibition

References

The Strategic Application of 3,5-Difluorobenzonitrile in Central Nervous System Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluorobenzonitrile has emerged as a privileged structural motif and a versatile synthetic intermediate in the design and development of novel therapeutics targeting the central nervous system (CNS). The strategic incorporation of the 3,5-difluorophenyl group can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity for its biological target.[1] This is attributed to the unique electronic properties of the fluorine atoms, which can modulate the pKa of nearby functionalities and engage in favorable protein-ligand interactions. This document provides detailed application notes and experimental protocols for the use of this compound in the discovery of CNS drug candidates, with a focus on metabotropic glutamate (B1630785) receptor 5 (mGluR5) antagonists and kinase inhibitors.

Application Note 1: Development of mGluR5 Negative Allosteric Modulators (NAMs) for Anxiety and Addiction

The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor implicated in a variety of neurological and psychiatric disorders. Negative allosteric modulators (NAMs) of mGluR5 have shown therapeutic potential in preclinical models of anxiety, depression, and addiction. The this compound moiety has been successfully incorporated into potent and selective mGluR5 NAMs.

Rationale for using this compound:
  • Enhanced Potency: The electron-withdrawing nature of the fluorine atoms can enhance the binding affinity of the ligand to the allosteric site of the mGluR5 receptor.

  • Improved CNS Penetration: The lipophilicity imparted by the fluorine atoms can facilitate crossing the blood-brain barrier.

  • Metabolic Stability: The C-F bond is highly stable, rendering the aromatic ring less susceptible to metabolic degradation by cytochrome P450 enzymes.

Featured Compound: VU0285683

A notable example is 3-Fluoro-5-(3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile (VU0285683) , a selective mGluR5 NAM with demonstrated anxiolytic-like activity in rodent models.[2]

Quantitative Data: Structure-Activity Relationship (SAR) of (3-Cyano-5-fluorophenyl)biaryl mGluR5 NAMs

The following table summarizes the in vitro potency and in vivo efficacy of a series of (3-cyano-5-fluorophenyl)biaryl mGluR5 NAMs, highlighting the contribution of the this compound scaffold.

Compound IDStructuremGluR5 IC50 (nM)In Vivo Efficacy (Mouse Model)
18 3-fluoro-5-(2-methylbenzo[d]thiazol-5-yl)benzonitrile16Efficacious in marble burying (anxiety) and operant sensation seeking (addiction) models
8 3-fluoro-5-(quinoxalin-6-yl)benzonitrile130Not Reported

Data compiled from publicly available research.

Experimental Protocol 1: Synthesis of 3-Fluoro-5-(2-methylbenzo[d]thiazol-5-yl)benzonitrile (Compound 18)

This protocol describes a potential synthetic route based on common organic chemistry reactions for the synthesis of a potent mGluR5 NAM.

Step 1: Synthesis of 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole

  • Combine 5-bromo-2-methylbenzo[d]thiazole (1.0 eq), bis(pinacolato)diboron (B136004) (1.1 eq), potassium acetate (B1210297) (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (B109758) (0.03 eq) in a round-bottom flask.

  • Add anhydrous 1,4-dioxane (B91453) to the flask.

  • Degas the mixture with nitrogen for 15 minutes.

  • Heat the reaction mixture at 80°C for 12 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield the desired boronate ester.

Step 2: Suzuki Coupling to Synthesize 3-Fluoro-5-(2-methylbenzo[d]thiazol-5-yl)benzonitrile

  • To a microwave vial, add this compound (1.2 eq), the boronate ester from Step 1 (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and sodium carbonate (2.0 eq).

  • Add a 3:1 mixture of 1,4-dioxane and water.

  • Seal the vial and heat in a microwave reactor at 120°C for 30 minutes.

  • Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the final compound.

Application Note 2: Development of Kinase Inhibitors for Neuroinflammation

Neuroinflammation is a key pathological feature of many neurodegenerative diseases. Kinases in the central nervous system play a crucial role in inflammatory signaling pathways. The this compound scaffold can be utilized to develop potent and selective kinase inhibitors that can modulate neuroinflammatory responses.

Rationale for using this compound:
  • Target Engagement: The difluorophenyl moiety can form specific interactions, such as halogen bonds, with the kinase active site.

  • Selectivity: The substitution pattern can be tuned to achieve selectivity for the target kinase over other kinases.

  • Pharmacokinetic Properties: As with mGluR5 modulators, the fluorine atoms can improve metabolic stability and CNS penetration.

Experimental Protocol 2: General Procedure for the Synthesis of 3,5-Difluorophenyl-Substituted Kinase Inhibitors

This generalized protocol outlines a common synthetic strategy for preparing kinase inhibitors incorporating the this compound motif, often involving a nucleophilic aromatic substitution (SNAr) reaction.

Step 1: Nucleophilic Aromatic Substitution

  • Dissolve this compound (1.0 eq) in an appropriate aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Add a suitable nucleophile (e.g., an amine-containing heterocyclic core) (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 eq).

  • Heat the reaction mixture to a temperature ranging from 80°C to 150°C, depending on the reactivity of the nucleophile.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired substituted benzonitrile (B105546) intermediate.

Step 2: Further Functionalization (if required)

The nitrile group can be further transformed into other functional groups (e.g., tetrazole, amide) to modulate the compound's properties and target interactions.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 mGluR5 Signaling Pathway Glutamate Glutamate mGluR5 mGluR5 Receptor Glutamate->mGluR5 Gq Gq Protein mGluR5->Gq activates NAM This compound -based NAM NAM->mGluR5 inhibits PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: Allosteric modulation of the mGluR5 signaling pathway.

G cluster_1 Drug Discovery Workflow Start This compound Synthesis Synthesis of Analog Library (e.g., Suzuki Coupling, SNAr) Start->Synthesis InVitro In Vitro Screening (e.g., Binding Assays, Functional Assays) Synthesis->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead_Opt Lead Optimization (Potency, Selectivity, DMPK) SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design InVivo In Vivo Efficacy Studies (e.g., Animal Models of CNS Disorders) Lead_Opt->InVivo Candidate Drug Candidate InVivo->Candidate

Caption: Iterative workflow for CNS drug discovery.

Conclusion

This compound is a highly valuable and versatile building block in the design of novel CNS drug candidates. Its incorporation into small molecules can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The provided application notes and protocols serve as a guide for researchers to leverage the unique characteristics of this synthon in the development of next-generation therapeutics for a range of neurological and psychiatric disorders. Further exploration into its application in designing kinase inhibitors for neuroinflammatory conditions holds significant promise for addressing unmet medical needs in neurodegenerative diseases.

References

Application of 3,5-Difluorobenzonitrile in the Synthesis of Kinase Inhibitors: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 3,5-difluorobenzonitrile as a key building block in the synthesis of kinase inhibitors, with a particular focus on the BRAF inhibitor, Dabrafenib. The unique electronic properties conferred by the fluorine atoms in this compound make it a valuable synthon for developing potent and selective kinase inhibitors with enhanced metabolic stability and target binding affinity.[1]

Introduction

Kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is therefore a major focus of modern drug discovery. Fluorinated organic molecules have gained significant attention in medicinal chemistry due to the unique properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. This compound, with its symmetrically placed fluorine atoms, serves as a versatile precursor for the synthesis of various kinase inhibitor scaffolds.[1]

This application note will detail the synthetic route from this compound to the potent BRAF inhibitor Dabrafenib, provide quantitative data on its activity, and illustrate its mechanism of action within the MAPK/ERK signaling pathway.

Synthetic Application: Synthesis of Dabrafenib

Dabrafenib is a potent inhibitor of BRAF kinase, particularly the V600E mutant, which is prevalent in many cancers. A key intermediate in the synthesis of Dabrafenib is N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide. The 2,6-difluorobenzenesulfonamide (B1200098) moiety of this molecule can be synthesized from this compound through a multi-step process.

Overall Synthetic Workflow

The following diagram outlines the overall synthetic workflow from this compound to the key Dabrafenib intermediate.

G A This compound B 3,5-Difluoroaniline (B1215098) A->B Reduction C 2,6-Difluorobenzenediazonium salt B->C Diazotization D 2,6-Difluorobenzenesulfonyl chloride C->D Sandmeyer-type Reaction E N-(3-amino-2-fluorophenyl)-2,6-difluorobenzenesulfonamide D->E Sulfonamidation F Key Dabrafenib Intermediate E->F Further Cyclization & Functionalization

Caption: Synthetic workflow from this compound to a key Dabrafenib intermediate.

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the synthesis of the Dabrafenib intermediate starting from this compound.

Protocol 1: Synthesis of 3,5-Difluoroaniline from this compound

This protocol describes the reduction of the nitrile group of this compound to an amino group to yield 3,5-difluoroaniline.

Materials:

Procedure:

  • Charge a 500 ml SUS autoclave with 45.4 g of this compound (purity: 98%, 0.272 mol), 1.84 g of 5% palladium-carbon, 30.2 g of triethylamine (0.299 mol), and 45.4 g of water.[2]

  • Seal the autoclave and pressurize with hydrogen gas to 15 kg/cm ².

  • Heat the reaction mixture to 100°C and maintain for 4 hours.[2]

  • Cool the reaction mixture to 50°C and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the palladium-carbon catalyst.

  • Add 50 g of a 25% aqueous sodium hydroxide solution to the filtrate, stir, and allow the layers to separate.

  • Separate the organic layer.

  • Distill the organic layer to first recover the triethylamine, followed by distillation of the product, 3,5-difluoroaniline. A yield of 32.3 g (91.0%) with 99% purity can be expected.[2]

Protocol 2: Synthesis of 2,6-Difluorobenzenesulfonyl chloride from 3,5-Difluoroaniline

This protocol details the conversion of 3,5-difluoroaniline to 2,6-difluorobenzenesulfonyl chloride via a diazotization and Sandmeyer-type reaction.

Materials:

Procedure:

  • Step A: Diazotization

    • In a reaction vessel, dissolve 2,6-difluoroaniline in a mixture of sulfuric acid and water. Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the 2,6-difluorobenzenediazonium sulfate solution.[3]

  • Step B: Chlorosulfonation (Sandmeyer-type reaction)

    • In a separate flask, prepare a suspension of copper(II) sulfate pentahydrate in an aqueous solution of sodium bisulfite and hydrochloric acid. Cool this mixture to 0-5 °C.[4]

    • Slowly add the cold diazonium salt solution from Step A to this mixture with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat until the evolution of nitrogen gas ceases.[5]

    • The product, 2,6-difluorobenzenesulfonyl chloride, can then be isolated by extraction with an organic solvent and purified.

Protocol 3: Synthesis of Dabrafenib from Key Intermediates

This protocol outlines the final steps in the synthesis of Dabrafenib from N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide.

Materials:

Procedure:

  • In a 1-gallon pressure reactor, combine 120 g of N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide with 2.4 L of ammonium hydroxide (28-30%).[6]

  • Seal the reactor and heat to 98-103 °C for 2 hours with stirring.[6]

  • Cool the reaction mixture slowly to room temperature (20 °C) and stir overnight.[6]

  • Filter the resulting solids, wash with a minimum amount of the mother liquor, and dry under vacuum.[6]

  • Dissolve the solids in a mixture of EtOAc (15 volumes) and water (2 volumes) by heating to 60-70 °C. Remove and discard the aqueous layer.[6]

  • Neutralize the EtOAc layer with aqueous HCl to a pH of ~5.4-5.5. Wash the organic layer with water at 60-70 °C.[6]

  • Concentrate the organic layer to approximately 3 volumes. Add 6 volumes of EtOAc, heat to 72 °C for 10 minutes, then cool to 20 °C and stir overnight.[6]

  • Remove the EtOAc via vacuum distillation to concentrate the mixture to ~3 volumes.

  • Slowly add 9 volumes of heptane at 65-70 °C and stir the slurry for 2-3 hours.[6]

  • Cool slowly to 0-5 °C. Filter the product, wash with a 3:1 v/v mixture of EtOAc/heptane, and dry at 45 °C under vacuum to obtain Dabrafenib. An 88% yield has been reported for this final step.[6]

Quantitative Data: Kinase Inhibitory Activity

The following tables summarize the in vitro inhibitory activity (IC50 values) of Dabrafenib and the related MEK inhibitor Trametinib against their target kinases.

Table 1: IC50 Values of Dabrafenib Against BRAF Kinases

Kinase TargetIC50 (nM)Notes
BRAF V600E0.6Dabrafenib is a highly potent inhibitor of the BRAF V600E mutant.[7]
Wild-type BRAF-Dabrafenib is more selective for mutant BRAF over wild-type.[7]
CRAF5Shows some activity against CRAF.[7]
BRAF V600K-Dabrafenib has similar potency for BRAF V600E and V600K.[7]
BRAF V600D/R-Also inhibits cell lines with these mutations.[1]

Table 2: IC50 Values of Trametinib Against MEK Kinases

Kinase TargetIC50 (nM)Notes
MEK10.92Trametinib is a potent and selective inhibitor of MEK1.[6]
MEK21.8Trametinib is a potent and selective inhibitor of MEK2.[6]

Target Signaling Pathway: RAS-RAF-MEK-ERK Cascade

Dabrafenib and Trametinib target key components of the RAS-RAF-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is crucial for regulating cell proliferation, differentiation, and survival.[8] Mutations in genes like BRAF can lead to constitutive activation of this pathway, driving uncontrolled cell growth in various cancers.[8]

The diagram below illustrates the MAPK/ERK signaling pathway and the points of inhibition by Dabrafenib and Trametinib.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation BRAF BRAF RAS->BRAF Activation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription Activation GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibition Trametinib Trametinib Trametinib->MEK Inhibition

Caption: The MAPK/ERK signaling pathway with points of inhibition by Dabrafenib and Trametinib.

Conclusion

This compound is a valuable and versatile starting material in the synthesis of kinase inhibitors. Its application in the synthesis of Dabrafenib highlights its utility in constructing complex, fluorinated pharmacophores that exhibit high potency and selectivity. The provided protocols offer a guide for the synthesis of this important class of therapeutic agents, and the quantitative data underscores their efficacy. Understanding the targeted signaling pathways is crucial for the rational design of next-generation kinase inhibitors.

References

Application Notes and Protocols: 3,5-Difluorobenzonitrile in Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the use of 3,5-difluorobenzonitrile as a key building block in the synthesis of modern herbicides. The inclusion of the 3,5-difluorophenyl moiety into herbicidal active ingredients is a strategic approach to enhance their efficacy, metabolic stability, and overall performance. This document outlines a representative synthetic pathway to a commercially relevant herbicide, provides detailed experimental protocols, and summarizes key performance data.

Introduction: The Role of Fluorine in Agrochemicals

The strategic incorporation of fluorine atoms into agrochemical molecules is a widely employed strategy to enhance their biological activity.[1] The this compound scaffold is a valuable starting material in this context, offering a versatile platform for the synthesis of a variety of herbicidal compounds. The presence of two fluorine atoms on the phenyl ring can significantly influence the molecule's lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation, ultimately leading to more potent and selective herbicides.[2]

Representative Application: Synthesis of a Diflufenzopyr-like Herbicide

While various herbicides can be synthesized from this compound, this section will focus on a plausible synthetic route to a molecule structurally related to Diflufenzopyr (B12349329). Diflufenzopyr is a semicarbazone herbicide that functions as an auxin transport inhibitor, disrupting plant growth.[3][4] The synthesis leverages this compound as the starting material to introduce the critical 3,5-difluorophenyl group.

The overall synthetic strategy involves a multi-step process, beginning with the reduction of this compound to 3,5-difluoroaniline (B1215098), followed by the formation of a semicarbazide (B1199961) intermediate, and finally, condensation with a suitable keto-acid to yield the final herbicidal product.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of intermediates and the efficacy of the final herbicidal product.

Table 1: Synthesis of 3,5-Difluoroaniline from this compound (Representative)

ParameterValueReference
Starting MaterialThis compoundN/A
Key ReagentsPalladium on Carbon (Pd/C), Hydrogen or Hydrazine (B178648) Hydrate (B1144303)[5][6]
SolventWater, Triethylamine or Ethylene Glycol Monomethyl Ether[5][6]
Reaction Temperature100 °C[5][6]
Reaction Time4 - 20 hours[5][6]
Yield~91%[5]
Purity>99%[5]

Table 2: Herbicidal Efficacy of a Diflufenzopyr-based Herbicide (Representative Data)

Weed SpeciesCommon NameGrowth StageApplication Rate (g a.i./ha)Weed Control (%)Reference
Amaranthus retroflexusRedroot Pigweed3-leaf stage100>95[2]
Galium aparineCleavers3-leaf stage100>90[2]
Chenopodium albumCommon LambsquartersPost-emergence175 - 350 (in combination with Dicamba)Excellent[7]
Perennial Broadleaf Weedse.g., Canada thistlePost-emergence175 - 350 (in combination with Dicamba)Suppression[7]

Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of a Diflufenzopyr-like herbicide.

Synthesis of 3,5-Difluoroaniline from this compound

Objective: To reduce the nitrile group of this compound to an amino group to form 3,5-difluoroaniline.

Materials:

  • This compound

  • 5% Palladium on Carbon (Pd/C)

  • Triethylamine

  • Water

  • Hydrogen gas supply or Hydrazine monohydrate

  • Autoclave or reaction flask with reflux condenser

  • Filtration apparatus

  • Distillation apparatus

Procedure (Catalytic Hydrogenation):

  • Into a suitable autoclave, introduce this compound, 5% palladium-carbon, triethylamine, and water.[5]

  • Seal the autoclave and purge with hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 15 kg/cm ²).[5]

  • Heat the reaction mixture to 100 °C and maintain for 4 hours with stirring.[5]

  • After the reaction is complete, cool the autoclave to 50 °C and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the palladium-carbon catalyst.

  • Add a 25% sodium hydroxide (B78521) aqueous solution to the filtrate, stir, and allow the layers to separate.

  • Separate the organic layer (oil layer).

  • Distill the organic layer to first recover the triethylamine, and then collect the fraction of 3,5-difluoroaniline.[5] A purity of over 99% and a yield of approximately 91% can be expected.[5]

Synthesis of 4-(3,5-difluorophenyl)semicarbazide

Objective: To convert 3,5-difluoroaniline into the corresponding semicarbazide, a key intermediate for the final condensation step.

Materials:

  • 3,5-Difluoroaniline

  • Sodium Cyanate (B1221674)

  • Hydrazine Hydrate

  • Hydrochloric Acid

  • Ethanol (B145695)

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve 3,5-difluoroaniline in a suitable solvent such as dilute hydrochloric acid.

  • React the resulting solution with sodium cyanate to form the corresponding aryl urea (B33335).

  • Isolate the aryl urea intermediate.

  • React the aryl urea with hydrazine hydrate in a solvent like ethanol under reflux to yield 4-(3,5-difluorophenyl)semicarbazide.[8]

  • Cool the reaction mixture and isolate the product by filtration. The product can be further purified by recrystallization.

Synthesis of the Final Herbicide (Condensation Reaction)

Objective: To condense the 4-(3,5-difluorophenyl)semicarbazide with a suitable keto-acid (e.g., 2-acetylnicotinic acid for a Diflufenzopyr-like structure) to form the final semicarbazone herbicide.

Materials:

  • 4-(3,5-difluorophenyl)semicarbazide

  • 2-Acetylnicotinic acid (or other suitable keto-acid)

  • Glacial Acetic Acid (as catalyst)

  • Ethanol (as solvent)

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a reaction flask, dissolve equimolar amounts of 4-(3,5-difluorophenyl)semicarbazide and 2-acetylnicotinic acid in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • The final product can be further purified by recrystallization if necessary.

Visualizations

Synthesis_Pathway A This compound B 3,5-Difluoroaniline A->B Reduction (e.g., H2, Pd/C) C 4-(3,5-difluorophenyl)semicarbazide B->C Semicarbazide Formation D Diflufenzopyr-like Herbicide C->D Condensation E 2-Acetylnicotinic Acid E->D

Caption: Synthetic pathway from this compound to a Diflufenzopyr-like herbicide.

Experimental_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Semicarbazide Formation cluster_step3 Step 3: Condensation A Mix this compound, Catalyst, Solvent B Hydrogenation/ Reduction Reaction A->B C Filtration & Purification B->C D 3,5-Difluoroaniline C->D E React 3,5-Difluoroaniline with Sodium Cyanate F React with Hydrazine Hydrate E->F G Isolation & Purification F->G H Semicarbazide Intermediate G->H I React Semicarbazide with Keto-Acid J Crystallization I->J K Filtration & Drying J->K L Final Herbicide K->L

Caption: General experimental workflow for the multi-step synthesis of the target herbicide.

Mode of Action

Herbicides derived from the 3,5-difluorophenyl semicarbazone scaffold, such as Diflufenzopyr, act as auxin transport inhibitors.[4][9] Auxins are plant hormones that regulate cell growth and development. By blocking the transport of auxins, these herbicides cause an abnormal accumulation of auxins in the meristematic tissues (growing points) of susceptible plants.[9] This disruption of the natural hormonal balance leads to rapid, uncontrolled growth, followed by necrosis and plant death. This mode of action is particularly effective against broadleaf weeds.[3]

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced herbicides. The incorporation of the 3,5-difluorophenyl moiety can significantly enhance the herbicidal activity and overall performance of the final product. The synthetic pathways, while multi-step, are based on well-established chemical transformations. The resulting herbicides, such as those with a semicarbazone structure, offer a unique mode of action for effective weed management in various agricultural settings. The provided protocols and data serve as a valuable resource for researchers and scientists involved in the discovery and development of new agrochemical solutions.

References

Application Notes and Protocols for 3,5-Difluorobenzonitrile in Thermally Activated Delayed Fluorescence (TADF) Emitters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of 3,5-difluorobenzonitrile as an electron acceptor in the design of Thermally Activated Delayed Fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs). It includes a summary of key performance data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Introduction

Thermally Activated Delayed Fluorescence (TADF) has emerged as a leading mechanism for achieving high efficiency in third-generation OLEDs without the need for expensive and rare heavy metals.[1][2] The core principle of TADF is the efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons through reverse intersystem crossing (RISC).[3][4] This process is facilitated by a small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states.[5][6]

The molecular design of TADF emitters typically involves connecting an electron-donating moiety to an electron-accepting moiety. This spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial for minimizing the ΔEST.[6][7] this compound and related benzonitrile (B105546) derivatives have proven to be effective electron acceptors in this context.[8][9] The electron-withdrawing nature of the cyano and fluorine groups contributes to a low-lying LUMO, while the rigid structure can lead to high photoluminescence quantum yields (PLQY).[10]

Molecular Design and TADF Mechanism

The general structure of a TADF emitter incorporating a benzonitrile-based acceptor consists of a donor (D) and an acceptor (A) unit, often in a D-A, D-A-D, or A-D-A configuration.[11] The twisted geometry between the donor and acceptor moieties minimizes the HOMO-LUMO overlap, leading to a small ΔEST.[7]

cluster_0 TADF Emitter Molecular Structure Donor Donor Acceptor This compound Donor->Acceptor Twisted Linkage

Caption: D-A structure with this compound.

The TADF mechanism allows for the harvesting of both singlet (25%) and triplet (75%) excitons generated during electrical excitation in an OLED.[6] The small ΔEST enables thermal energy to promote the RISC process, converting triplets to singlets, which then emit light through fluorescence. This leads to a theoretical internal quantum efficiency (IQE) of 100%.[1]

cluster_excitation Electrical Excitation S0 S0 (Ground State) S1 S1 (Singlet Excited State) S0->S1 Singlet Generation (25%) T1 T1 (Triplet Excited State) S0->T1 Triplet Generation (75%) S1->S0 Prompt Fluorescence (PF) S1->S0 Delayed Fluorescence (DF) T1->S1 RISC (ΔEST)

Caption: Jablonski diagram illustrating the TADF process.

Quantitative Data Presentation

The performance of TADF emitters is characterized by several key photophysical and device parameters. The following tables summarize representative data for emitters utilizing benzonitrile and nicotinonitrile acceptors.

Table 1: Photophysical Properties of Benzonitrile-Based TADF Emitters

EmitterHostλabs (nm)λPL (nm)PLQY (%)τp (ns) / τd (µs)ΔEST (eV)Reference
ICzCNToluene371489---[7]
ICzCN12 wt% in PPF-4917656 / 140.06[7]
ICzCYPToluene370475---[7]
ICzCYP12 wt% in PPF-4845842 / 310.05[7]
3,6_RToluene-----[10]
3,6_R10 wt% in DPEPO--8621.6 / 1.00.22[10]

Note: ICzCN and ICzCYP are based on nicotinonitrile, a related acceptor. PPF = 2,8-bis(diphenylphosphineoxide)dibenzofuran; DPEPO = Bis(2-(diphenylphosphino)phenyl)ether oxide.

Table 2: OLED Device Performance of Benzonitrile-Based TADF Emitters

EmitterMax. EQE (%)Luminance (cd/m²)Turn-on Voltage (V)EL Peak (nm)CIE (x, y)Reference
ICzCN14.813742< 3.4507-[7]
ICzCYP14.97627< 3.4497-[7]
3,6_R12.0--619(0.62, 0.38)[10][12]

Note: EQE = External Quantum Efficiency; EL = Electroluminescence; CIE = Commission Internationale de l'Eclairage color coordinates.

Experimental Protocols

The following sections provide generalized protocols for the synthesis of benzonitrile-based TADF emitters and the fabrication of OLED devices. These are based on common methodologies reported in the literature.[10][13]

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to synthesize a Donor-Acceptor-Donor (D-A-D) type emitter.

Materials:

  • 3,5-Dihalobenzonitrile (Acceptor core)

  • Donor-boronic acid or boronic ester derivative

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3, Cs2CO3)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • In a Schlenk flask, dissolve the 3,5-dihalobenzonitrile (1 equivalent), the donor-boronic acid/ester (2.2 equivalents), and the base (4 equivalents) in the anhydrous solvent.

  • Degas the mixture by bubbling with nitrogen or argon for 30 minutes.

  • Add the palladium catalyst (0.05 equivalents) to the mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 24-48 hours under an inert atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Further purify the material by temperature-gradient sublimation to achieve the high purity required for device fabrication.[13]

  • Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry.

cluster_synthesis Synthesis Workflow A Reactants Mixing (Acceptor, Donor-Boronic Ester, Base) B Degassing (N2/Ar Purge) A->B C Catalyst Addition (Pd Catalyst) B->C D Reaction (Reflux, 24-48h) C->D E Work-up & Extraction D->E F Purification (Column Chromatography) E->F G Final Purification (Sublimation) F->G H Characterization (NMR, MS) G->H

Caption: General workflow for TADF emitter synthesis.

This protocol outlines the fabrication of a typical doped OLED device by thermal evaporation in a high-vacuum system.

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Organic materials for each layer (Hole Injection, Hole Transport, Emissive, Electron Transport, Electron Injection)

  • TADF emitter and host material for the emissive layer

  • Metal for cathode (e.g., LiF/Al)

  • High-vacuum thermal evaporation system (< 10-6 Torr)

  • Substrate cleaning solvents (Deionized water, Acetone, Isopropanol)

  • UV-Ozone or Oxygen Plasma cleaner

Procedure:

  • Substrate Cleaning: Sequentially clean the ITO-coated glass substrates by sonicating in deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrates with a nitrogen gun.

  • Substrate Treatment: Treat the cleaned ITO surface with UV-Ozone or Oxygen Plasma for 5-10 minutes to improve the work function and hole injection.

  • Layer Deposition: Transfer the substrates into the high-vacuum thermal evaporation chamber.

  • Deposit the organic layers and the cathode sequentially onto the ITO substrate. A typical device structure is as follows:

    • ITO (Anode)

    • Hole Injection Layer (HIL), e.g., HAT-CN (10 nm)

    • Hole Transporting Layer (HTL), e.g., TAPC (40 nm)

    • Emissive Layer (EML): Host material doped with the TADF emitter (e.g., 12 wt% TADF emitter in PPF, 30 nm)[7]

    • Electron Transporting Layer (ETL), e.g., B3PYMPM (50 nm)

    • Electron Injection Layer (EIL), e.g., LiF (1 nm)

    • Cathode: Al (100 nm)

  • Control the deposition rate and thickness of each layer using quartz crystal microbalances. Typical deposition rates are 1-2 Å/s for organic materials and 5-10 Å/s for the metal cathode.

  • Encapsulation: After deposition, encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy to prevent degradation from oxygen and moisture.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency of the fabricated device.

cluster_fabrication OLED Fabrication Workflow cluster_prep Substrate Preparation cluster_depo Vacuum Thermal Evaporation Clean ITO Substrate Cleaning (Solvents, Sonication) Treat Surface Treatment (UV-Ozone / O2 Plasma) Clean->Treat HIL Hole Injection Layer Treat->HIL HTL Hole Transport Layer HIL->HTL EML Emissive Layer (Host:TADF Emitter) HTL->EML ETL Electron Transport Layer EML->ETL EIL Electron Injection Layer ETL->EIL Cathode Cathode (e.g., LiF/Al) EIL->Cathode Encapsulate Encapsulation (N2 Glovebox) Cathode->Encapsulate Characterize Device Characterization (J-V-L, EQE) Encapsulate->Characterize

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3,5-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluorobenzonitrile is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. The presence of two electron-withdrawing fluorine atoms and a nitrile group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide range of functionalities, including amino, alkoxy, and thioether groups, by displacing one of the fluorine atoms. The resulting 3-fluoro-5-substituted benzonitrile (B105546) derivatives are key intermediates in the synthesis of diverse molecular scaffolds with applications in medicinal chemistry and materials science.[1][2] For instance, derivatives of this compound have been utilized in the development of novel therapeutics targeting the central nervous system (CNS) and as kinase inhibitors.[2] Additionally, its reaction with carbazole (B46965) derivatives has been employed to create emitters for organic light-emitting diodes (OLEDs).[3]

These application notes provide a comprehensive overview of the principles, experimental protocols, and applications of nucleophilic aromatic substitution reactions involving this compound.

Reaction Principles

The nucleophilic aromatic substitution of this compound proceeds via a two-step addition-elimination mechanism. The strongly electron-withdrawing nitrile (-CN) group and the two fluorine atoms render the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles.

  • Nucleophilic Addition: A nucleophile attacks one of the carbon atoms bearing a fluorine atom. This attack is facilitated by the electron-withdrawing nature of the substituents, which stabilize the resulting negative charge. This step leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4]

  • Elimination: The aromaticity of the ring is restored by the elimination of a fluoride (B91410) ion, which is a good leaving group in SNAr reactions. This results in the formation of the substituted benzonitrile product.[4]

Due to the symmetrical nature of this compound, nucleophilic attack can occur at either the C3 or C5 position, leading to a single monosubstituted product.

Applications in Synthesis

The SNAr reactions of this compound are instrumental in creating a diverse array of chemical intermediates.

  • Pharmaceutical Synthesis: The introduction of various amino, alkoxy, and thioether moieties allows for the construction of complex molecules with potential therapeutic applications. The fluorine atom remaining on the ring can further influence the physicochemical properties of the final compound, such as metabolic stability and binding affinity.[1][2]

  • Materials Science: The ability to introduce different functional groups is crucial in tailoring the electronic and photophysical properties of organic materials. As demonstrated by its use in OLEDs, this compound is a versatile platform for developing novel functional materials.[3]

  • Agrochemicals: Fluorinated aromatic compounds are a well-established class of agrochemicals. The SNAr chemistry of this compound provides a route to novel pesticides and herbicides.

Experimental Protocols

The following protocols are representative examples of nucleophilic aromatic substitution reactions on this compound and related activated fluoroaromatic compounds.

Protocol 1: Reaction with a Secondary Amine (Morpholine)

This protocol is adapted from established procedures for SNAr reactions on activated difluoroaromatic compounds and serves as a general guideline.[4]

Reaction: Synthesis of 3-Fluoro-5-(morpholin-4-yl)benzonitrile

Materials:

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to create a solution with a concentration of approximately 0.2 M with respect to the this compound.

  • Add morpholine (1.2 eq) to the stirring suspension.

  • Heat the reaction mixture to 100-120 °C and maintain for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volumes of the aqueous phase).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica (B1680970) gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Expected Yield: Based on similar reactions on activated systems, yields are anticipated to be high, often exceeding 80%.[4]

Quantitative Data for SNAr Reactions with N-Nucleophiles
NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
MorpholineK₂CO₃DMF100-12012-24>80 (Estimated)[4]
Piperidine (B6355638)K₂CO₃DMF100-12012-24Similar to morpholine (Expected)Adapted from[4]
Aniline (B41778) DerivativesVariousVariousRoom Temp - RefluxVariousHigh[5]

Note: The data for piperidine and aniline derivatives are based on general knowledge of SNAr reactions and may require optimization for this compound.

Signaling Pathways and Experimental Workflows

SNAr_Mechanism

Experimental_Workflow

Conclusion

Nucleophilic aromatic substitution reactions of this compound provide a robust and versatile method for the synthesis of a wide range of 3-fluoro-5-substituted benzonitrile derivatives. These products are valuable intermediates in the fields of drug discovery, agrochemical development, and materials science. The protocols and data presented herein serve as a practical guide for researchers and scientists to explore the synthetic potential of this important building block.

References

Application Notes and Protocols for Cross-Coupling Methodologies Using 3,5-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the utilization of 3,5-difluorobenzonitrile in key cross-coupling reactions. The unique electronic properties of this compound, stemming from the two electron-withdrawing fluorine atoms and the nitrile group, make it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The protocols provided herein are representative methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Suzuki-Miyaura Coupling of Dihalobenzonitriles with Arylboronic Acids

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. In the context of this compound, this reaction would enable the synthesis of functionalized 4-cyanobiphenyl (B145940) derivatives, which are common scaffolds in medicinal chemistry and materials science. While a direct protocol for this compound was not explicitly found in the literature, the following is a representative protocol based on the successful coupling of a related dichlorobenzonitrile derivative.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes the synthesis of 5-aryl-3-chloro-1,2,4-thiadiazoles from 3,5-dichloro-1,2,4-thiadiazole (B1299824) and can be adapted for the coupling of this compound with various arylboronic acids.[1]

Reaction Scheme:

Materials:

Procedure:

  • To a reaction flask, add 3,5-dichlorobenzonitrile (1.0 mmol), the respective arylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Add a solvent mixture of toluene, water, and methanol.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Chloro-5-phenyl-1,2,4-thiadiazole85
24-Methoxyphenylboronic acid3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole88
34-Chlorophenylboronic acid3-Chloro-5-(4-chlorophenyl)-1,2,4-thiadiazole82

Table 1: Representative yields for the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole with various arylboronic acids.[1]

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants: - Dihalobenzonitrile - Arylboronic Acid - Base (K2CO3) Catalyst Add Catalyst System: - Pd(OAc)2 - PPh3 Reactants->Catalyst Solvent Add Solvents: - Toluene - Water - Methanol Catalyst->Solvent Heat Heat to Reflux Solvent->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Extract Extract with Organic Solvent Cool->Extract Wash Wash with H2O and Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Final Product: Substituted Cyanobiphenyl Purify->Product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination of Dihalobenzonitriles with Amines

Experimental Protocol: Representative Buchwald-Hartwig Amination

This protocol is a general representation of a Buchwald-Hartwig amination reaction.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 equiv)

  • Phosphine (B1218219) ligand (e.g., XPhos, SPhos, BINAP) (0.02-0.10 equiv)[4]

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) (1.4-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precatalyst, phosphine ligand, and base.

  • Add the this compound and the amine.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Catalyst/Ligand SystemBaseSolventTemperature (°C)Typical Yield Range (%)
Pd(OAc)₂ / XPhosNaOtBuToluene10070-95
Pd₂(dba)₃ / BINAPCs₂CO₃Dioxane11065-90
Pd(OAc)₂ / SPhosK₃PO₄THF8075-98

Table 2: Common conditions for Buchwald-Hartwig amination reactions.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle center Pd(0)L Catalyst OA Oxidative Addition PdII_ArX L-Pd(II)(Ar)(X) OA->PdII_ArX LE Ligand Exchange PdII_Amine [L-Pd(II)(Ar)(HNR2)]+X- LE->PdII_Amine RE Reductive Elimination Pd0 Pd(0)L RE->Pd0 Product Ar-NR2 RE->Product PdII_Amido L-Pd(II)(Ar)(NR2) PdII_Amine->PdII_Amido BaseH [Base-H]+X- PdII_Amine->BaseH PdII_Amido->RE ArX Ar-X ArX->OA Amine R2NH Amine->LE Base Base Base->PdII_Amine

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling of Dihalobenzonitriles with Terminal Alkynes

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction, when applied to this compound, would yield 4-alkynyl-3,5-difluorobenzonitriles, which are valuable precursors for various functional materials and biologically active molecules. The following is a general protocol that can be adapted for this purpose.

Experimental Protocol: Representative Sonogashira Coupling

This protocol is a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne.[6]

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (0.01-0.05 equiv)

  • Copper(I) iodide (CuI) (0.02-0.10 equiv)

  • Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, this compound, and the terminal alkyne.

  • Add the anhydrous solvent and then the base via syringe.

  • Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Palladium CatalystCopper SourceBaseSolventTemperature (°C)Typical Yield Range (%)
PdCl₂(PPh₃)₂CuITEATHF25-5070-95
Pd(PPh₃)₄CuIDIPADMF60-8065-90

Table 3: Common conditions for Sonogashira coupling reactions.

Catalytic Cycles of Sonogashira Coupling

Sonogashira_Cycles cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-X TM Transmetalation OA->TM Ar-Pd(II)-X(L2) RE Reductive Elimination TM->RE Ar-Pd(II)-C≡CR(L2) RE->Pd0 Ar-C≡CR CuX CuX CuAcetylide Cu-C≡CR CuX->CuAcetylide H-C≡CR, Base CuAcetylide->TM CuAcetylide->CuX [Base-H]+X- Base Base

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

References

Application Notes and Protocols: 3,5-Difluorobenzonitrile in Organometallic Catalyst Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3,5-difluorobenzonitrile and its derivatives in the development of modern organometallic catalysts. The unique electronic properties conferred by the two fluorine atoms and the nitrile group make this molecule a valuable tool in catalyst design and as a substrate in mechanistic studies. This document outlines key applications, presents detailed experimental protocols, and visualizes the associated chemical transformations.

Application 1: Substrate for Mechanistic Studies of C-CN Bond Activation by Nickel Complexes

The carbon-nitrile (C-CN) bond is generally robust, but its activation by transition metals opens up new avenues for cross-coupling reactions. This compound serves as an excellent substrate for studying the mechanism of C-CN bond activation by zerovalent nickel complexes. The electron-withdrawing fluorine atoms are thought to influence the thermodynamics and kinetics of the oxidative addition step.

Quantitative Data: C-CN Bond Activation
EntryReactantCatalyst/ReagentProductSolventTemp. (°C)TimeYield (%)Ref.
1This compound[Ni(dippe)(µ-H)]₂(dippe)Ni(3,5-F₂-C₆H₃)(CN)THF-d₈70o/n~68[1]
23-Fluorobenzonitrile[Ni(dippe)(µ-H)]₂(dippe)Ni(3-F-C₆H₄)(CN)THF-d₈43.75 days~95[1]
32,6-Difluorobenzonitrile[Ni(dippe)(µ-H)]₂(dippe)Ni(2,6-F₂-C₆H₃)(CN)THF-d₈701 monthquant.[1]

dippe = 1,2-bis(diisopropylphosphino)ethane

Experimental Protocol: C-CN Bond Activation of this compound

Objective: To synthesize and characterize the product of C-CN bond activation of this compound by a zerovalent nickel complex.

Materials:

  • This compound

  • [Ni(dippe)(µ-H)]₂

  • THF-d₈ (anhydrous)

  • NMR tube fitted with a J. Young valve

  • Schlenk line and inert atmosphere glovebox

Procedure:

  • Inside an inert atmosphere glovebox, dissolve a known quantity of [Ni(dippe)(µ-H)]₂ in anhydrous THF-d₈ in a J. Young NMR tube.

  • Add an equimolar amount of this compound to the solution.

  • Seal the NMR tube and take it out of the glovebox.

  • Acquire an initial ³¹P{¹H} NMR spectrum to observe the formation of the η²-nitrile complex, (dippe)Ni(η²-3,5-F₂-C₆H₃CN), which is characterized by a pair of doublets at δ 68.3 and 80.1 (JP–P = 62 Hz).[1]

  • Heat the NMR tube in an oil bath at 70 °C overnight.

  • Cool the tube to room temperature and acquire a final ³¹P{¹H} NMR spectrum.

  • The formation of the C-CN bond activation product, (dippe)Ni(3,5-F₂-C₆H₃)(CN), is indicated by a new pair of doublets at δ 74.3 and 85.4 (JP–P = 23 Hz).[1]

  • The yield (~68%) can be determined by integration against an internal standard.[1]

Workflow and Mechanism

G cluster_workflow Experimental Workflow cluster_mechanism Proposed Mechanism A Reactants Mixing (this compound + [Ni(dippe)(µ-H)]₂) B Initial η²-Nitrile Complex Formation (dippe)Ni(η²-3,5-F₂-C₆H₃CN) A->B Room Temp C Heating at 70°C overnight B->C D C-CN Bond Activation Product (dippe)Ni(3,5-F₂-C₆H₃)(CN) C->D E NMR Analysis D->E I1 [Ni(dippe)] + ArCN I2 η²-Nitrile Complex I1->I2 Coordination TS Oxidative Addition Transition State I2->TS I3 C-CN Cleavage Product (dippe)Ni(Ar)(CN) TS->I3

Caption: Workflow for the Ni-catalyzed C-CN bond activation of this compound.

Application 2: Precursor for Advanced Organophotocatalysts

Derivatives of this compound are powerful organophotocatalysts. For instance, 2,4,6-tris(diphenylamino)-3,5-difluorobenzonitrile (B8223859) (3DPA2FBN) is an efficient photocatalyst for defluorinative functionalization reactions. The electron-withdrawing nature of the difluorobenzonitrile core is crucial for the photophysical properties of the catalyst.

Quantitative Data: Defluorinative Alkylation using 3DPA2FBN
EntrySubstrateAlkylating AgentCatalyst (mol%)Base/ReductantProduct Yield (%)Ref.
1Polyfluorinated Carbonyl CompoundVarious Alkenes3DPA2FBN (1-5)Sodium Formate (B1220265)up to 95

(Specific yield data is highly substrate-dependent and can be found in the cited literature)

Experimental Protocol: Photoredox-Catalyzed Defluorinative Alkylation

Objective: To perform a defluorinative alkylation of a polyfluorinated carbonyl compound using 3DPA2FBN as a photocatalyst.

Materials:

  • Polyfluorinated carbonyl substrate (e.g., ethyl trifluoroacetate)

  • Alkene (e.g., styrene)

  • 2,4,6-tris(diphenylamino)-3,5-difluorobenzonitrile (3DPA2FBN)

  • Methyl thiosalicylate (as a Hydrogen Atom Transfer - HAT catalyst)

  • Sodium formate

  • Anhydrous solvent (e.g., DMF or MeCN)

  • Schlenk tube or vial with a magnetic stir bar

  • Blue LED light source (e.g., 456 nm)

Procedure:

  • To a Schlenk tube, add the polyfluorinated carbonyl substrate (1.0 equiv), the alkene (1.5 equiv), 3DPA2FBN (e.g., 2 mol%), methyl thiosalicylate (e.g., 10 mol%), and sodium formate (2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture and irradiate with a blue LED light source at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the product by column chromatography.

Catalytic Cycle Diagram

G PC 3DPA2FBN PC_star 3DPA2FBN* PC->PC_star hν (Blue LED) PC_red 3DPA2FBN•⁻ PC_star->PC_red SET PC_red->PC SET Thiolate Thiolate Anion (from Me-thiosalicylate + base) Thiolate->PC_star Reductive Quenching Thiyl_Radical Thiyl Radical Thiolate->Thiyl_Radical Oxidation Thiyl_Radical->Thiolate Reduction Formate HCO₂⁻ CO2_Radical CO₂•⁻ R_CF3 R-CF₃ R_CF3->PC_red Electron Transfer R_CF2_Radical R-CF₂• R_CF3->R_CF2_Radical - F⁻ Product_Radical Product Radical R_CF2_Radical->Product_Radical Addition Alkene Alkene Alkene->Product_Radical Product Defluoroalkylated Product Product_Radical->Product HAT from Thiol

Caption: Reductive quenching cycle for 3DPA2FBN in defluorinative alkylation.

Application 3: Core Moiety in Ligand Design for Nickel-Catalyzed Cross-Coupling

The strong electron-withdrawing properties of the benzonitrile (B105546) moiety, enhanced by fluorine substitution, can be exploited in ligand design. Benzonitrile-containing ligands can stabilize low-valent nickel species and promote the desired reductive elimination step in cross-coupling reactions, often a challenge in Ni-catalysis, especially for forming C(sp²)-C(sp³) bonds.

Quantitative Data: Ni-Catalyzed Arylation with a Benzonitrile Ligand
EntryAryl HalideNucleophile SourceLigand (mol%)Product Yield (%)Ref.
14-IodoanisoleDisubstituted malononitrile (B47326) + PhMgBrortho-pyrazole benzonitrile ligand (L3) (20)89
21-Iodo-4-chlorobenzeneDisubstituted malononitrile + PhMgBrortho-pyrazole benzonitrile ligand (L3) (20)74
34-Iodo-N,N-dimethylanilineDisubstituted malononitrile + PhMgBrortho-pyrazole benzonitrile ligand (L3) (20)81

Note: While the specific ligand used in the reference is not a 3,5-difluoro derivative, the principle demonstrates the utility of the benzonitrile core.

Experimental Protocol: Ni-Catalyzed Decyanation-Arylation

Objective: To synthesize a quaternary α-arylnitrile via a Ni-catalyzed cross-coupling reaction using a benzonitrile-containing ligand.

Materials:

  • Disubstituted malononitrile

  • Phenylmagnesium bromide (PhMgBr)

  • Aryl iodide

  • NiCl₂(dme)

  • ortho-pyrazole benzonitrile ligand (L3)

  • Anhydrous THF and Toluene (B28343)

  • Schlenk flask and inert atmosphere glovebox

Procedure:

  • Preparation of the tertiary Grignard reagent:

    • In a glovebox, add PhMgBr•LiBr to a solution of the disubstituted malononitrile in THF.

    • Stir the mixture at reflux for 40 minutes to complete the decyanation-metalation.

  • Cross-Coupling Reaction:

    • In a separate vial, prepare the catalyst solution by dissolving NiCl₂(dme) and the benzonitrile ligand (L3) in a mixture of toluene and THF.

    • Add the aryl iodide to the catalyst solution.

    • Transfer the freshly prepared Grignard reagent to the catalyst mixture.

    • Stir the reaction at 30 °C for 6 hours.

  • Workup and Purification:

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to obtain the quaternary α-arylnitrile.

Proposed Catalytic Cycle

G Ni0 Ni(0)L NiII_OA Ar-Ni(II)(I)L Ni0->NiII_OA Oxidative Addition (Ar-I) NiII_TM Ar-Ni(II)(R)L NiII_OA->NiII_TM Transmetalation (R-MgX) NiII_TM->Ni0 Reductive Elimination (favored by e⁻-withdrawing ligand) Beta_Hydride Side Products NiII_TM->Beta_Hydride β-Hydride Elimination (unwanted side reaction) Product Ar-R

Caption: Role of the electron-withdrawing ligand in promoting reductive elimination.

References

Application Notes and Protocols for the Cyanation of 3,5-Difluorobromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the cyanation of 3,5-difluorobromobenzene to produce 3,5-difluorobenzonitrile, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The protocols outlined below are based on established palladium, nickel, and copper-catalyzed cross-coupling reactions, offering a range of methodologies to suit various laboratory needs and safety considerations.

Introduction

The cyanation of aryl halides is a fundamental transformation in organic synthesis, providing access to aryl nitriles which are versatile precursors to a wide array of functional groups, including carboxylic acids, amines, and tetrazoles. This compound, in particular, is a key building block in medicinal chemistry due to the unique properties conferred by the fluorine atoms, such as enhanced metabolic stability and binding affinity. This application note details modern catalytic methods for the synthesis of this compound from 3,5-difluorobromobenzene, with a focus on practical and efficient protocols.

Comparison of Catalytic Systems

The choice of catalytic system for the cyanation of 3,5-difluorobromobenzene depends on factors such as cost, functional group tolerance, and safety. The following table summarizes the key features of palladium, nickel, and copper-based systems.

Catalyst SystemCyanide SourceTypical Reaction ConditionsAdvantagesDisadvantages
Palladium K₄[Fe(CN)₆], Zn(CN)₂Mild to moderate temperatures (70-120 °C), various phosphine (B1218219) ligands.High functional group tolerance, generally high yields, well-established methods.[1][2]High cost of palladium and ligands, potential for catalyst poisoning by cyanide.[2]
Nickel Zn(CN)₂, K₄[Fe(CN)₆], NaCNMild to moderate temperatures (40-80 °C), often requires a reductant.Lower cost than palladium, effective for less reactive aryl chlorides.[3]Can be sensitive to air and moisture, may require specialized ligands.
Copper CuCN, NaCNOften requires higher temperatures, can be performed with or without ligands.Low cost of catalyst, scalable and sustainable.[4]Can have lower functional group tolerance, may require stoichiometric amounts of copper salts.

Experimental Protocols

The following protocols provide detailed methodologies for the cyanation of 3,5-difluorobromobenzene using a palladium-based catalytic system. This method is highlighted due to its broad applicability and the use of the less toxic cyanide source, potassium ferrocyanide.

Palladium-Catalyzed Cyanation using Potassium Ferrocyanide

This protocol is adapted from a general and practical method for the palladium-catalyzed cyanation of aryl bromides.[2]

Materials:

  • 3,5-Difluorobromobenzene

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (B91453) (anhydrous)

  • Deionized water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and Schlenk line equipment

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.08 mmol, 8 mol%), and potassium ferrocyanide trihydrate (0.5 mmol, 0.5 equiv).

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with nitrogen or argon three times.

  • Reagent Addition: Add 3,5-difluorobromobenzene (1.0 mmol, 1.0 equiv) to the Schlenk tube.

  • Solvent Addition: Add anhydrous 1,4-dioxane (2.5 mL) and a degassed 0.05 M aqueous solution of potassium acetate (2.5 mL) via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford this compound.

Safety Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Potassium ferrocyanide is a relatively non-toxic source of cyanide, but care should be taken to avoid contact with strong acids, which can liberate hydrogen cyanide gas.

  • Palladium compounds can be toxic and should be handled with care.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the palladium-catalyzed cyanation of 3,5-difluorobromobenzene.

experimental_workflow start Start setup Reaction Setup: - Pd(OAc)2, PPh3, K4[Fe(CN)6]·3H2O - 3,5-Difluorobromobenzene start->setup inert Inert Atmosphere: Evacuate & backfill with N2/Ar setup->inert solvents Solvent Addition: - Dioxane - Aqueous KOAc inert->solvents reaction Reaction: 100 °C, 4-6 h solvents->reaction workup Work-up: - Quench with water - Extract with ethyl acetate reaction->workup purification Purification: Column Chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for the palladium-catalyzed cyanation.

References

Application Notes and Protocols for the Synthesis of 4-amino-3,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-amino-3,5-difluorobenzonitrile (B171853) is a valuable fluorinated building block in organic synthesis, particularly for the development of novel pharmaceutical agents and materials. The presence of fluorine atoms can significantly modulate the physicochemical and biological properties of molecules, such as metabolic stability, lipophilicity, and binding affinity. This document provides a detailed experimental protocol for the synthesis of 4-amino-3,5-difluorobenzonitrile, along with relevant characterization data.

Experimental Protocol: Cyanation of 4-bromo-2,6-difluoroaniline (B33399)

This protocol details the synthesis of 4-amino-3,5-difluorobenzonitrile from 4-bromo-2,6-difluoroaniline via a copper-catalyzed cyanation reaction.[1][2][3]

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-bromo-2,6-difluoroaniline (50.0 g, 240 mmol) and copper(I) cyanide (64.5 g, 720 mmol) in dimethylformamide (500 mL).[3][4]

  • Reaction: Heat the suspension to reflux and maintain for 24 hours.[1][2][3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up:

    • Cool the reaction mixture to room temperature.[1][2]

    • Carefully add 2 L of 18% aqueous ammonium hydroxide solution to the cooled mixture.[3][4] This step helps to complex with residual copper salts.[4]

    • Filter the resulting solution.[1][2]

  • Extraction:

    • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (4 x 750 mL).[1][4]

    • Combine the organic phases and wash with 18% ammonium hydroxide, deionized water, and brine.[3][4]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[1][2]

  • Purification:

    • Purify the residue by passing it through a silica gel plug.[1][2]

    • Elute with a 2:1 mixture of dichloromethane/n-hexane to yield 4-amino-3,5-difluorobenzonitrile as a dark-brown solid (15.7 g, 102 mmol).[1][5]

Data Presentation

The following tables summarize the key quantitative and characterization data for 4-amino-3,5-difluorobenzonitrile.

Table 1: Synthesis and Physicochemical Properties

ParameterValueReference
Yield 42%[1][2]
Molecular Formula C₇H₄F₂N₂[2][6][7]
Molecular Weight 154.12 g/mol [2][6][7]
Appearance Dark-brown solid[1]
Melting Point 84 - 86 °C[6]
CAS Number 110301-23-0[7][8]

Table 2: Spectroscopic Data

TechniqueDataReference
¹H NMR (CDCl₃) δ 6.90 (m, 2H), 4.10 (s, 2H)[6]
IR (cm⁻¹) 3480, 3370, 2230, 1630, 1520, 1470, 1240, 1170, 870[6]
Crystal Structure Monoclinic, P21/n[2]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the synthesis of 4-amino-3,5-difluorobenzonitrile.

Synthesis_Workflow Experimental Workflow for the Synthesis of 4-amino-3,5-difluorobenzonitrile A Reaction Setup 4-bromo-2,6-difluoroaniline, CuCN, DMF B Reflux 24 hours A->B Heat C Work-up Cooling, NH4OH addition, Filtration B->C D Extraction Ethyl Acetate C->D E Washing & Drying NH4OH, H2O, Brine, Na2SO4 D->E F Purification Silica Gel Plug (CH2Cl2/n-hexane) E->F Concentrate G Final Product 4-amino-3,5-difluorobenzonitrile F->G

Caption: Workflow for the synthesis of 4-amino-3,5-difluorobenzonitrile.

References

Application Notes and Protocols for 3,5-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive handling, storage, and procedural information for the effective and safe use of 3,5-Difluorobenzonitrile in a laboratory setting. This versatile fluorinated building block is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Properties and Safety Data

Proper understanding of the physical, chemical, and safety properties of this compound is crucial for its safe handling and use in experimental procedures.

Physical and Chemical Properties
PropertyValueReferences
CAS Number 64248-63-1[1]
Molecular Formula C₇H₃F₂N[1]
Molecular Weight 139.10 g/mol [1]
Appearance White to off-white crystalline solid[2]
Melting Point 84-86 °C[2]
Boiling Point 160 °C[3]
Assay ≥99%[2]
Safety and Hazard Information

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2] Adherence to the following safety protocols is mandatory.

Hazard ClassGHS PictogramPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation)GHS07P261, P280, P301+P312, P302+P352, P304+P340
Skin IrritationGHS07P280, P302+P352, P332+P313
Eye IrritationGHS07P280, P305+P351+P338, P337+P313
Specific Target Organ ToxicityGHS07P261, P271, P304+P340, P312

Handling and Storage Procedures

Strict adherence to proper handling and storage protocols is essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A comprehensive workflow for handling this compound, from preparation to cleanup, is outlined below. The use of appropriate PPE is critical at every stage.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Work in a well-ventilated fume hood gather_ppe Don appropriate PPE: - Nitrile gloves - Safety goggles with side shields - Lab coat prep_area->gather_ppe Ensure safety first weighing Weigh the required amount of this compound gather_ppe->weighing Proceed to handling reaction_setup Set up the reaction apparatus weighing->reaction_setup addition Add the compound to the reaction reaction_setup->addition decontamination Decontaminate glassware with an appropriate solvent addition->decontamination After reaction completion waste_disposal Dispose of waste in a -labeled hazardous waste container decontamination->waste_disposal remove_ppe Remove PPE in the correct order waste_disposal->remove_ppe

Personal Protective Equipment (PPE) and Handling Workflow.
Storage Conditions

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Experimental Protocols

This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications. The fluorine atoms can enhance metabolic stability and binding affinity of the target molecules.[4] Below are representative protocols for common reactions involving this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to form a C-C bond, a common step in the synthesis of biaryl compounds, which are prevalent in many kinase inhibitors.[1][2]

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), and base (2.0 equiv.).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the palladium catalyst (0.05 equiv.) to the flask under a positive flow of inert gas.

  • Add the degassed solvent system (e.g., 3:1 dioxane:water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a nucleophilic aromatic substitution reaction, where a nucleophile displaces one of the fluorine atoms on the aromatic ring. This is a key method for introducing nitrogen or oxygen-containing functional groups.[5]

Reaction Scheme:

Materials:

  • This compound

  • Nucleophile (e.g., a primary or secondary amine, or an alcohol)

  • Base (e.g., K₂CO₃ or NaH)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.) and the base (1.5 equiv.).

  • Add the anhydrous solvent to dissolve or suspend the reagents.

  • Add the nucleophile (1.1 equiv.) to the stirring mixture.

  • Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by the slow addition of water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography or recrystallization.

Application in Drug Discovery: Inhibition of the PD-1/PD-L1 Signaling Pathway

This compound is a valuable precursor for the synthesis of small molecule inhibitors targeting the Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) signaling pathway.[6] This pathway is a critical immune checkpoint that cancer cells can exploit to evade the immune system.

PD-1/PD-L1 Signaling Pathway and Inhibition

The interaction between PD-1 on T-cells and PD-L1 on tumor cells leads to the suppression of the T-cell's anti-tumor activity. Small molecule inhibitors can block this interaction, thereby restoring the T-cell's ability to recognize and kill cancer cells.

The following diagram illustrates the PD-1/PD-L1 signaling pathway and the mechanism of action of a hypothetical inhibitor synthesized using this compound as a starting material.

PD1_Pathway cluster_cells cluster_interaction Immune Checkpoint Interaction cluster_inhibition Inhibition by Small Molecule cluster_outcome Cellular Outcome T_Cell T-Cell PD1 PD-1 Receptor Tumor_Cell Tumor Cell PDL1 PD-L1 Ligand Interaction PD-1/PD-L1 Binding PD1->Interaction PDL1->Interaction Block Binding Blocked T_Cell_Inactivation T-Cell Inactivation (Immune Evasion) Interaction->T_Cell_Inactivation Suppresses T-Cell Response Inhibitor Small Molecule Inhibitor (derived from This compound) Inhibitor->Interaction Binds to PD-L1 T_Cell_Activation T-Cell Activation (Tumor Cell Killing) Block->T_Cell_Activation Restores T-Cell Function

Inhibition of the PD-1/PD-L1 Signaling Pathway.

The unique electronic properties conferred by the fluorine atoms in molecules derived from this compound can enhance their binding affinity and selectivity for protein targets like PD-L1, making it a valuable scaffold in the design of potent immune checkpoint inhibitors.[4]

References

Application Notes and Protocols for 3,5-Difluorobenzonitrile in Performance Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluorobenzonitrile is a versatile fluorinated building block crucial in the synthesis of a wide range of performance chemicals.[1][2] The presence of two electron-withdrawing fluorine atoms symmetrically positioned on the benzene (B151609) ring significantly influences the molecule's reactivity, making it an ideal substrate for various chemical transformations.[1] This intermediate is instrumental in the development of pharmaceuticals, agrochemicals, and advanced materials, where the incorporation of fluorine can enhance biological activity, metabolic stability, and material properties.[1][3] These application notes provide an overview of its utility and detailed protocols for its application in key synthetic reactions.

Key Applications

The unique electronic properties of this compound make it a valuable precursor in several areas:

  • Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceuticals, particularly kinase inhibitors and agents targeting the central nervous system (CNS).[1] The difluorophenyl moiety is a common feature in many modern drugs, contributing to improved pharmacokinetic profiles.

  • Agrochemical Development: In the agrochemical industry, this compound is used to synthesize potent herbicides and fungicides. The fluorine atoms can increase the efficacy and stability of the active ingredients.

  • Materials Science: This compound is utilized in the creation of advanced materials, including liquid crystals and Organic Light-Emitting Diode (OLED) materials.[2] In OLEDs, it can be incorporated as an electron-acceptor unit in thermally activated delayed fluorescence (TADF) emitters.

Experimental Protocols

The following sections detail experimental protocols for two key classes of reactions involving this compound: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling. These reactions are fundamental to the synthesis of a diverse array of performance chemicals.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in this compound makes it highly susceptible to nucleophilic attack, facilitating the displacement of a fluoride (B91410) ion. This reaction is a powerful tool for forming carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products DFBN This compound Reaction + DFBN->Reaction Base (e.g., K2CO3) Solvent (e.g., DMF) Nuc Nucleophile (e.g., Morpholine) Nuc->Reaction Product Substituted Benzonitrile HF HF Reaction->Product Reaction->HF

General SNAr Reaction Scheme.

Protocol: Synthesis of 3-Fluoro-5-(morpholin-4-yl)benzonitrile

This protocol describes the nucleophilic aromatic substitution of this compound with morpholine (B109124).

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
This compound139.101.00 g7.191.0
Morpholine87.120.75 g (0.73 mL)8.631.2
Potassium Carbonate (K₂CO₃)138.211.99 g14.382.0
N,N-Dimethylformamide (DMF)73.0920 mL--

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 7.19 mmol) and potassium carbonate (1.99 g, 14.38 mmol).

  • Add anhydrous N,N-dimethylformamide (20 mL) to the flask.

  • Add morpholine (0.75 g, 8.63 mmol) to the stirring suspension.

  • Heat the reaction mixture to 100-120 °C and maintain this temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into deionized water (60 mL) and extract with ethyl acetate (B1210297) (3 x 40 mL).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica (B1680970) gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Quantitative Data:

ProductAppearanceYield (%)Melting Point (°C)
3-Fluoro-5-(morpholin-4-yl)benzonitrileWhite solid>80 (Estimated)N/A

Note: The yield is an estimate based on similar reactions on activated fluoroaromatic compounds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an aryl halide. While this compound is an aryl nitrile, it can be converted to an aryl halide (e.g., 3,5-difluoro-iodobenzene) which can then participate in Suzuki-Miyaura coupling. Alternatively, specialized conditions can sometimes allow for the direct coupling of aryl nitriles, though this is less common. For the purpose of these notes, we will focus on a representative protocol for a related difluoroaromatic compound.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products ArylHalide Aryl Halide (e.g., 1-Bromo-3,5-difluorobenzene) Reaction + ArylHalide->Reaction Pd Catalyst Base, Solvent BoronicAcid Arylboronic Acid BoronicAcid->Reaction Product Biaryl Product Reaction->Product

General Suzuki-Miyaura Coupling Scheme.

Protocol: Synthesis of 3,5-Difluoro-4'-(methoxy)biphenyl (Representative)

This protocol is a general procedure for the Suzuki-Miyaura coupling of a difluoroaryl halide with an arylboronic acid.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
1-Bromo-3,5-difluorobenzene (B42898)192.991.00 g5.181.0
(4-Methoxyphenyl)boronic acid151.960.94 g6.221.2
Tetrakis(triphenylphosphine)palladium(0)1155.560.30 g0.260.05
Potassium Carbonate (K₂CO₃)138.211.43 g10.362.0
Toluene (B28343)92.1420 mL--
Ethanol (B145695)46.075 mL--
Water18.025 mL--

Procedure:

  • In a round-bottom flask, dissolve 1-bromo-3,5-difluorobenzene (1.00 g, 5.18 mmol), (4-methoxyphenyl)boronic acid (0.94 g, 6.22 mmol), and potassium carbonate (1.43 g, 10.36 mmol) in a mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.30 g, 0.26 mmol) to the reaction mixture under a positive pressure of inert gas.

  • Heat the mixture to reflux (around 85-90 °C) and stir vigorously for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

ProductAppearanceYield (%)
3,5-Difluoro-4'-(methoxy)biphenylWhite to off-white solid85-95 (Typical)

Application in Kinase Inhibitor Synthesis

The difluorophenyl motif is a key structural component in numerous kinase inhibitors that target signaling pathways implicated in cancer. One such critical pathway is the RAS-RAF-MEK-ERK pathway, which regulates cell proliferation, differentiation, and survival. Mutations in genes like BRAF and RAS can lead to constitutive activation of this pathway, driving tumor growth.

While a direct synthesis of a marketed kinase inhibitor starting from this compound is not readily found in the public domain, the compound serves as a crucial precursor for introducing the 3,5-difluorophenyl group present in many potent inhibitors. For instance, inhibitors of MEK (Mitogen-activated protein kinase kinase) and B-RAF (a serine/threonine-specific protein kinase) often feature this moiety to enhance their binding affinity and metabolic stability.

RAS-RAF-MEK-ERK Signaling Pathway:

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (e.g., B-RAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Regulates Inhibitor Kinase Inhibitor (e.g., MEK or RAF Inhibitor) with Difluorophenyl Moiety Inhibitor->RAF Inhibits Inhibitor->MEK Inhibits

References

Application Notes and Protocols for C-C Bond Activation of Benzonitriles with Nickel Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic activation of carbon-carbon (C-C) bonds in readily available benzonitriles represents a powerful and increasingly utilized transformation in modern organic synthesis. Nickel catalysis has emerged as a leading methodology in this field, offering a versatile and efficient means to cleave the inert C(aryl)-CN bond and forge new chemical linkages. This document provides detailed application notes and experimental protocols for key nickel-catalyzed reactions involving the C-C bond activation of benzonitriles, including hydrodecyanation, decarbonylative cyanation, and cross-coupling reactions.

Introduction

Benzonitriles are ubiquitous feedstocks in the chemical industry and valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The cyano group is a versatile functional handle, but its removal or replacement through C-C bond cleavage opens up novel synthetic disconnections. Nickel catalysts, owing to their cost-effectiveness and unique reactivity profiles, have proven particularly adept at mediating these challenging transformations. These reactions often proceed under mild conditions and exhibit broad functional group tolerance, making them attractive for late-stage functionalization in drug discovery and development.

Key Applications and Methodologies

Hydrodecyanation of Benzonitriles

Hydrodecyanation is the formal replacement of a cyano group with a hydrogen atom. This transformation is valuable for removing a directing group or for the synthesis of defunctionalized aromatic compounds. Nickel-catalyzed hydrodecyanation often employs hydrosilanes or alcohols as the hydride source.

General Reaction Scheme:

Ar-CN + [H] source --(Ni catalyst, Ligand, Base)--> Ar-H

A nickel-catalyzed reductive decyanation of aromatic nitriles has been developed using the readily available and abundant ethanol (B145695) as the hydride donor.[1] This method is tolerant of various functional groups on the aromatic ring, such as alkoxyl, amino, imino, and amide groups.[1] Another approach involves the use of hydrosilanes as the hydride source, which is also scalable and can be performed without a glove box.[2]

Experimental Protocol: Nickel-Catalyzed Reductive Decyanation with Ethanol [1]

  • Materials:

    • Aryl nitrile (1.0 equiv)

    • Ni(OAc)₂ (10 mol%)

    • 1,3-Bis(dicyclohexylphosphino)propane (dcype) (10 mol%)

    • NaOtBu (2.0 equiv)

    • Ethanol (solvent)

  • Procedure:

    • In an oven-dried Schlenk tube under an argon atmosphere, add the aryl nitrile, Ni(OAc)₂, dcype, and NaOtBu.

    • Add anhydrous ethanol via syringe.

    • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

    • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired arene.

Decarbonylative Cyanation of Acyl Chlorides

While not a direct C-C activation of benzonitriles, this reaction is mechanistically related and provides a valuable route to aryl nitriles. The reaction involves the nickel-catalyzed decarbonylative cyanation of acyl chlorides with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN).[3][4][5]

General Reaction Scheme:

Ar-COCl + TMSCN --(Ni(cod)₂/PPh₃)--> Ar-CN + CO + TMSCl

This method is highly efficient, with high yields achieved within one hour at 110°C without the need for an exogenous base.[4] The reaction proceeds through oxidative addition, transmetalation, decarbonylation, and reductive elimination.[3][5]

Experimental Protocol: Nickel-Catalyzed Decarbonylative Cyanation [4][6]

  • Materials:

    • Acyl chloride (1.0 equiv)

    • Ni(cod)₂ (10 mol%)

    • PPh₃ (20 mol%)

    • Trimethylsilyl cyanide (TMSCN) (1.2 equiv)

    • Toluene (B28343) (solvent)

  • Procedure:

    • In an oven-dried Schlenk tube containing a stirring bar, add Ni(cod)₂ and PPh₃ under an argon atmosphere.

    • Add anhydrous toluene and stir for 10 minutes.

    • Add the acyl chloride and TMSCN via syringe.

    • Seal the tube and heat the reaction mixture at 110 °C for 1 hour.

    • Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.

    • Extract the mixture with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or bulb-to-bulb distillation.[6]

Suzuki-Miyaura Cross-Coupling of Benzonitriles

This powerful C-C bond-forming reaction utilizes benzonitriles as electrophilic coupling partners with boronic acids. This transformation allows for the direct synthesis of biaryl compounds from readily available benzonitriles.

General Reaction Scheme:

Ar-CN + Ar'-B(OH)₂ --(Ni catalyst, Ligand, Base)--> Ar-Ar'

Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling

  • Materials:

    • Aryl nitrile (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • NiCl₂(PPh₃)₂ (5 mol%)

    • K₃PO₄ (2.0 equiv)

    • Toluene (solvent)

  • Procedure: [7]

    • In a glovebox, add the aryl nitrile, arylboronic acid, NiCl₂(PPh₃)₂, and K₃PO₄ to an oven-dried vial.

    • Add anhydrous, degassed toluene.

    • Seal the vial and heat the reaction mixture at 100 °C for 12-24 hours.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

Reaction TypeCatalyst SystemBaseHydride/Cyanide SourceSolventTemp (°C)Time (h)Representative Yield (%)Ref.
HydrodecyanationNi(OAc)₂ / dcypeNaOtBuEthanolEthanol1202485-95[1]
HydrodecyanationNiCl₂(dppe)-PhSiH₃Toluene801270-90[2]
Decarbonylative CyanationNi(cod)₂ / PPh₃-TMSCNToluene110180-96[4][6]
Suzuki-Miyaura CouplingNiCl₂(PPh₃)₂K₃PO₄Arylboronic acidToluene10012-2460-85[7]

Visualizations

Catalytic Cycle for Nickel-Catalyzed Hydrodecyanation

Hydrodecyanation_Cycle Ni(0)L_n Ni(0)L_n Oxidative_Addition Oxidative Addition Ni(0)L_n->Oxidative_Addition Ar-CN Ar-CN Ar-CN->Oxidative_Addition Ni(II)(Ar)(CN)L_n Ni(II)(Ar)(CN)L_n Oxidative_Addition->Ni(II)(Ar)(CN)L_n Hydride_Transfer Hydride Transfer / β-H Elimination Ni(II)(Ar)(CN)L_n->Hydride_Transfer Hydride_Source [H] Source (e.g., EtOH) Hydride_Source->Hydride_Transfer Ni(II)(H)(CN)L_n Ni(II)(H)(CN)L_n Hydride_Transfer->Ni(II)(H)(CN)L_n Reductive_Elimination Reductive Elimination Ni(II)(H)(CN)L_n->Reductive_Elimination Reductive_Elimination->Ni(0)L_n Ar-H Ar-H Reductive_Elimination->Ar-H Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add Ni catalyst, ligand, and base to Schlenk tube B 2. Add aryl nitrile and solvent A->B C 3. Degas with Argon B->C D 4. Heat to specified temperature C->D E 5. Monitor by TLC or GC/MS D->E F 6. Quench reaction E->F G 7. Aqueous extraction F->G H 8. Dry and concentrate organic layer G->H I 9. Column chromatography H->I Pure Product Pure Product I->Pure Product Suzuki_Miyaura_Logic cluster_reactants Reactants cluster_catalyst Catalytic System ArylNitrile Aryl Nitrile (Ar-CN) Product Biaryl Product (Ar-Ar') ArylNitrile->Product BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) BoronicAcid->Product Ni_Catalyst Ni(0) Catalyst Ni_Catalyst->Product enables Ligand Phosphine Ligand Ligand->Ni_Catalyst stabilizes Base Base (e.g., K₃PO₄) Base->BoronicAcid activates

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 3,5-Difluorobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the synthesis of 3,5-Difluorobenzonitrile (CAS 64248-63-1).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary synthesis routes for this compound?

The two most common and effective laboratory-scale methods for synthesizing this compound are:

  • The Sandmeyer Reaction : This route starts with the diazotization of 3,5-difluoroaniline (B1215098), followed by a copper(I) cyanide-catalyzed displacement of the diazonium group.[1][2] This is a classic method for introducing a nitrile group onto an aromatic ring where the corresponding aniline (B41778) is readily available.[3]

  • Nucleophilic Aromatic Substitution (Cyanation) : This method involves the displacement of a halogen (typically bromine or chlorine) from a 3,5-difluorohalobenzene precursor using a cyanide salt.[4][5] This reaction is often catalyzed by copper or palladium complexes and is a variation of the Rosenmund-von Braun reaction.

Q2: My Sandmeyer reaction from 3,5-difluoroaniline is giving a poor yield. What are the most common causes?

Low yields in the Sandmeyer reaction are frequently traced back to two critical stages: the diazotization of the aniline and the subsequent cyanation step.

Troubleshooting the Sandmeyer Reaction
Observed Problem Potential Cause Suggested Solution
Low or No Product Formation Decomposition of Diazonium Salt: Aryl diazonium salts are thermally unstable.[6] If the temperature is not strictly controlled, the salt will decompose, leading to side products and loss of yield.Maintain the reaction temperature between 0-5 °C during the entire diazotization process (the addition of sodium nitrite).[6] Use the generated diazonium salt immediately in the next step without isolation.
Inactive Copper(I) Cyanide: The CuCN reagent may be old, oxidized, or of poor quality, reducing its catalytic activity.Ensure the copper(I) cyanide is fresh and of high purity. The solution of CuCN should be freshly prepared for the reaction.
Incomplete Diazotization: Insufficient acid or sodium nitrite (B80452) can lead to unreacted 3,5-difluoroaniline remaining in the mixture.Use a slight excess of sodium nitrite and ensure adequate acidic conditions (e.g., with HCl or HBr) to fully convert the aniline to its diazonium salt.[7]
Formation of Dark, Tarry Side Products Radical Side Reactions: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[1][8] Poorly controlled reactions can lead to the formation of biaryl compounds and other phenolic impurities from reaction with water.Ensure efficient stirring and controlled, slow addition of the diazonium salt solution to the copper cyanide solution. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help minimize oxidative side reactions.[6]
Product Contaminated with 3,5-Difluorophenol Reaction of Diazonium Salt with Water: If the diazonium salt is exposed to higher temperatures or if the cyanation step is too slow, it can react with water in the solvent to form the corresponding phenol.Work quickly and maintain low temperatures. Ensure the copper cyanide solution is ready and the addition of the diazonium salt is performed promptly after its formation.

Q3: My cyanation reaction of 3,5-difluorobromobenzene is slow or incomplete. How can I improve it?

Issues with the cyanation of aryl halides often relate to reagent solubility, catalyst activity, and reaction conditions.

Troubleshooting the Cyanation of 3,5-Difluorobromobenzene
Observed Problem Potential Cause Suggested Solution
Incomplete Conversion / Slow Reaction Poor Solubility of Cyanide Salt: Salts like NaCN or KCN have poor solubility in many common organic solvents, limiting the effective concentration of the nucleophile.Use a polar aprotic solvent such as DMF or DMSO, which are effective at dissolving cyanide salts.[5][9]
Low Catalyst Activity: If using a palladium-catalyzed method, the ligand or palladium source may be inadequate. For copper-catalyzed reactions, the copper source may be oxidized.For palladium catalysis, ensure an appropriate ligand (e.g., a phosphine (B1218219) ligand) is used and that the catalyst is not deactivated. For copper catalysis (Rosenmund-von Braun), use high-purity CuCN.[10]
Presence of Water: Moisture can interfere with the reaction, especially if organometallic intermediates are involved or if using sensitive catalysts.Use anhydrous solvents and dry all glassware thoroughly before use. Running the reaction under an inert atmosphere is recommended.[9][11]
Significant Product Hydrolysis (Amide/Carboxylic Acid Impurities) Harsh Workup Conditions: The nitrile product can be hydrolyzed to the corresponding amide or carboxylic acid under strongly acidic or basic conditions, especially at elevated temperatures.[6]Use mild conditions during the aqueous workup. If an acid or base wash is necessary, perform it at low temperatures and minimize contact time.[6]

Yield Comparison

The following table summarizes reported yields for the synthesis of this compound and related compounds to provide a benchmark for expected outcomes.

Starting Material Method Key Reagents Reported Yield Reference
3,5-DifluorobromobenzeneGrignard/Formylation/Nitrile ConversioniPrMgCl, LiCl, DMF, I₂, NH₃71%[4]
PentafluorobenzonitrileReductive DefluorinationNaBH₃CN, DMF34%[12]
PentafluorobenzonitrileReductive DefluorinationNaBH₄, DMF42%[12]
4-Bromo-2,6-difluoroanilineCyanation (Rosenmund-von Braun)CuCN, DMFNot specified, but successful synthesis[5]

Experimental Protocols

Protocol 1: Synthesis via Sandmeyer Reaction from 3,5-Difluoroaniline

This protocol is a representative procedure based on the principles of the Sandmeyer reaction.[1][6][7]

  • Diazotization: In a flask equipped with a stirrer and thermometer, dissolve 3,5-difluoroaniline (1.0 eq) in an aqueous solution of hydrobromic acid (48%, ~2.5 eq). Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.0 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • Continue stirring at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, ~1.2 eq) and sodium cyanide (NaCN, ~1.2 eq) in water. Warm the solution gently if needed to dissolve the salts, then cool to room temperature.

  • Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Nitrogen gas evolution should be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours until gas evolution ceases.

  • Workup and Purification: Cool the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica (B1680970) gel column chromatography or recrystallization to obtain pure this compound.

Protocol 2: Synthesis via Cyanation of 3,5-Difluorobromobenzene

This protocol is based on a palladium-catalyzed cyanation, a modern alternative to the traditional Rosenmund-von Braun reaction.[10]

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add 3,5-difluorobromobenzene (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a cyanide source (e.g., zinc cyanide, Zn(CN)₂, 0.6 eq).

  • Add a dry, polar aprotic solvent such as dimethylformamide (DMF).

  • Reaction: Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or GC-MS. The reaction may take several hours to reach completion.

  • Workup and Purification: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine to remove the DMF solvent.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate eluent system) to yield this compound.[4]

Visual Guides

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing the cause of low product yield in the synthesis of this compound.

G Start Low Yield of This compound Check_Purity Verify Starting Material Purity (Aniline / Aryl Halide) Start->Check_Purity Check_Reagents Check Reagent Quality (NaNO₂, CuCN, Catalyst) Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Workup Analyze Workup & Purification Procedure Start->Check_Workup Impure_Start Impurity Detected? (NMR, GC-MS) Check_Purity->Impure_Start Degraded_Reagent Reagent Expired or Degraded? Check_Reagents->Degraded_Reagent Temp_Control Temperature Control (0-5°C for Diazotization?) Check_Conditions->Temp_Control Time_Atmosphere Reaction Time & Atmosphere (Inert?) Check_Conditions->Time_Atmosphere Hydrolysis Potential for Product Hydrolysis? (pH, Temp) Check_Workup->Hydrolysis Purify_Start Purify Starting Material Impure_Start->Purify_Start Yes Use_New Use Fresh, High-Purity Reagents Degraded_Reagent->Use_New Yes Optimize_Temp Optimize Temperature Control Temp_Control->Optimize_Temp No Optimize_Time Optimize Time & Use Inert Atmosphere Time_Atmosphere->Optimize_Time No Optimize_Workup Use Milder Workup Conditions Hydrolysis->Optimize_Workup Yes

Caption: A troubleshooting workflow for diagnosing low yield issues.

Sandmeyer Reaction Pathway

This diagram illustrates the key chemical transformations in the synthesis of this compound from 3,5-difluoroaniline via the Sandmeyer reaction.

G cluster_start Starting Material cluster_intermediate Intermediates cluster_product Final Product Aniline 3,5-Difluoroaniline Diazonium Aryl Diazonium Salt [Ar-N₂]⁺ Aniline->Diazonium NaNO₂, H⁺ (0-5 °C) Radical Aryl Radical [Ar•] Diazonium->Radical Cu(I) catalyst (e⁻ transfer) Product This compound Radical->Product + Cu(II)CN (CN transfer)

Caption: Key steps of the Sandmeyer reaction for this synthesis.

References

Technical Support Center: Purification of Crude 3,5-Difluorobenzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of crude 3,5-Difluorobenzonitrile by recrystallization. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common issues encountered during the recrystallization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
1. Oiling Out (Product separates as a liquid instead of solid) The solvent is too nonpolar for the compound at the crystallization temperature.Add a more polar co-solvent (e.g., a few drops of ethanol (B145695) or ethyl acetate (B1210297) if using a hydrocarbon solvent) to the hot solution until the oil dissolves, then allow for slow cooling.
The cooling rate is too fast, preventing proper crystal lattice formation.Allow the solution to cool to room temperature slowly before transferring it to an ice bath or refrigerator.
High impurity content is depressing the melting point of the mixture.Consider a preliminary purification step, such as passing the crude material through a short silica (B1680970) gel plug, before recrystallization.
2. No Crystal Formation Upon Cooling Too much solvent was used, and the solution is not supersaturated.Reheat the solution and evaporate a portion of the solvent to increase the concentration. Allow to cool again.
The compound is highly soluble in the chosen solvent, even at low temperatures.If possible, add a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise to the cooled solution until slight turbidity persists. Reheat to dissolve and then cool slowly.
Nucleation is inhibited.Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. Add a seed crystal of pure this compound.
3. Low Recovery of Purified Product Excessive solvent was used, leaving a significant amount of product in the mother liquor.Use the minimum amount of hot solvent necessary to fully dissolve the crude material. To recover dissolved product, the mother liquor can be concentrated and a second crop of crystals can be collected.
Premature crystallization occurred during hot filtration.Use a heated filter funnel or preheat the funnel with hot solvent. Add a small excess of solvent (5-10%) before filtration and evaporate it after.
The crystals were washed with a solvent at room temperature.Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.
4. Crystals are Colored or Appear Impure Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can also adsorb the desired product.
Incomplete removal of the mother liquor which contains dissolved impurities.Ensure efficient filtration and wash the crystals with a small amount of cold, fresh solvent.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for the recrystallization of this compound?

A1: While specific solubility data is not extensively published, good starting points for solvent screening for aromatic nitriles like this compound include alcohols (such as ethanol and isopropanol), esters (like ethyl acetate), and aromatic hydrocarbons (e.g., toluene). Mixed solvent systems, particularly a combination of a good solvent (like ethanol or ethyl acetate) with a poor solvent (like hexanes or heptane), are often effective.[1]

Q2: What are the expected yield and purity of this compound after recrystallization?

A2: The yield is highly dependent on the initial purity of the crude material and the chosen solvent system but can typically range from 70% to 90%. A successful recrystallization should yield a product with a purity of >99%, which can be assessed by techniques like GC, HPLC, and melting point analysis.

Q3: How can I determine the purity of my recrystallized this compound?

A3: Purity can be assessed using several analytical methods:

  • Melting Point Analysis: A sharp melting point range close to the literature value (84-88 °C) indicates high purity.[2]

  • Chromatography (GC or HPLC): These techniques can provide quantitative data on purity and detect the presence of impurities.

  • Spectroscopy (¹H NMR, ¹⁹F NMR): NMR can identify the structure of the compound and reveal the presence of proton- or fluorine-containing impurities.

Q4: What are the most common impurities in crude this compound?

A4: Common impurities depend on the synthetic route but may include unreacted starting materials (e.g., 3,5-difluorobromobenzene), residual solvents from the reaction or workup (e.g., THF, DMF), and side products from the reaction. Hydrolysis of the nitrile group to the corresponding amide or carboxylic acid is also a possibility if water is present during synthesis or workup.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference(s)
CAS Number64248-63-1[2]
Molecular FormulaC₇H₃F₂N[2]
Molecular Weight139.10 g/mol [2]
AppearanceWhite to off-white solidGeneral
Melting Point84-88 °C[2]
Boiling Point160 °C[2]
Water SolubilityInsoluble[2]

Table 2: Suggested Solvents for Recrystallization Screening

Solvent/SystemTypeRationale
Isopropanol (B130326)Single SolventGood balance of polarity; often provides good solubility differential between hot and cold for aromatic compounds.
EthanolSingle SolventSimilar to isopropanol, readily available. May show slightly higher solubility at cold temperatures, potentially reducing yield.
Ethyl Acetate / Hexane (B92381)Mixed SolventEthyl acetate is a good solvent, while hexane is a poor solvent. This combination allows for fine-tuning of solubility.
Toluene / HexaneMixed SolventToluene can effectively dissolve the aromatic compound when hot, and the addition of hexane as an anti-solvent can induce crystallization upon cooling.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Example with Isopropanol)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Continue adding isopropanol dropwise until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Two-Solvent Recrystallization (Example with Ethyl Acetate/Hexane)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate required for complete dissolution.

  • Addition of Anti-solvent: While the solution is still hot, add hexane dropwise until a slight cloudiness (turbidity) appears and persists.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of ethyl acetate and hexane (in a ratio similar to that of the final crystallization mixture).

  • Drying: Dry the crystals under vacuum.

Mandatory Visualization

G start Start: Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool oiling_out Issue: Oiling Out? cool->oiling_out ice_bath Cool in Ice Bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry low_yield Issue: Low Yield? dry->low_yield end End: Pure Product no_crystals Issue: No Crystals? oiling_out->no_crystals No add_polar Add Polar Co-solvent & Reheat oiling_out->add_polar Yes no_crystals->ice_bath No concentrate Concentrate Solution & Recool no_crystals->concentrate Yes low_yield->end No check_mother_liquor Check Mother Liquor for Product low_yield->check_mother_liquor Yes add_polar->cool concentrate->cool G cluster_0 Solvent Selection Logic cluster_1 Candidate Solvents compound This compound - Aromatic Ring - Nitrile Group (polar) - Fluorine atoms (polar) solvent_properties Ideal Solvent Properties High Solubility when Hot Low Solubility when Cold compound->solvent_properties Requires alcohols Alcohols (e.g., Isopropanol, Ethanol) - Polar - H-bonding capability solvent_properties:hot->alcohols Good Match esters Esters (e.g., Ethyl Acetate) - Moderately Polar solvent_properties:hot->esters Good Match hydrocarbons Aromatic Hydrocarbons (e.g., Toluene) - Nonpolar (but can dissolve aromatics) solvent_properties:hot->hydrocarbons Good Match anti_solvents Anti-Solvents (e.g., Hexane) - Very Nonpolar solvent_properties:cold->anti_solvents Excellent Match esters->anti_solvents Often Paired With (Mixed Solvent) hydrocarbons->anti_solvents Often Paired With (Mixed Solvent)

References

Technical Support Center: Purification of 3,5-Difluorobenzonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive protocol and troubleshooting advice for the purification of 3,5-Difluorobenzonitrile using column chromatography.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the recommended eluent system for the column chromatography of this compound?

A common and effective eluent system is a mixture of hexane (B92381) and ethyl acetate (B1210297). A starting ratio of 9:1 (v/v) of hexane to ethyl acetate has been shown to provide good separation on a silica (B1680970) gel column.[1] Depending on the impurities present, the polarity of the eluent may need to be adjusted.

Q2: My compound is not moving off the baseline of the TLC plate. What should I do?

If your compound remains at the origin of the TLC plate, the eluent system is likely not polar enough. To increase the polarity, you can incrementally increase the proportion of ethyl acetate in your hexane/ethyl acetate mixture. For example, you can try ratios of 8:2 or 7:3. It is recommended to test these new solvent systems on a TLC plate before applying them to the column.

Q3: The separation between my desired product and an impurity is poor. How can I improve it?

Poor separation can be addressed in several ways:

  • Optimize the Eluent System: A shallower solvent gradient or an isocratic elution with a finely tuned solvent ratio can improve resolution. You can try slightly decreasing the polarity of the eluent to increase the retention time on the column, which may allow for a better separation.

  • Column Packing: Ensure the silica gel is packed uniformly in the column to avoid channeling, which can lead to poor separation.

  • Sample Loading: The sample should be loaded onto the column in a concentrated band using a minimal amount of solvent. A broad initial band will result in broad, poorly resolved bands during elution.

Q4: I see streaks instead of distinct spots on my TLC plate. What is the cause?

Streaking on a TLC plate can be caused by several factors:

  • Overloading: Applying too much sample to the TLC plate can cause streaking.

  • Insolubility: If the compound is not fully dissolved in the spotting solvent, it can lead to streaking.

  • Highly Polar Compound: Very polar compounds can sometimes streak on silica gel. While this compound is not excessively polar, highly polar impurities could be the cause. In this case, adding a small amount of a more polar solvent like methanol (B129727) to the eluent system might help, but this should be done cautiously as it can significantly alter the separation.

Q5: The purified product is not as pure as expected. What are the next steps?

If column chromatography does not yield a product of the desired purity, a subsequent purification step may be necessary. Recrystallization is a common secondary purification method. The choice of solvent for recrystallization will depend on the solubility of this compound and the nature of the remaining impurities.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Glass column with a stopcock

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Preparation of the Column:

    • Secure a glass column in a vertical position.

    • Prepare a slurry of silica gel in the initial eluent (e.g., 9:1 hexane/ethyl acetate).

    • Pour the slurry into the column, allowing the silica gel to settle into a uniform bed. Gently tap the column to dislodge any air bubbles.

    • Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane (B109758) or the eluent mixture.

    • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

    • Drain the solvent until the sample has fully entered the silica gel bed.

    • Gently add a small amount of the eluent to wash the sides of the column and allow it to enter the silica gel.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Begin to collect fractions in separate tubes or flasks.

    • Continuously monitor the separation by collecting small aliquots from the column outlet and analyzing them by TLC.

  • Analysis and Product Isolation:

    • Develop the TLC plates in an appropriate solvent system and visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure this compound.

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Quantitative Data Summary

ParameterValueReference
Stationary Phase Silica Gel[1]
Mobile Phase (Eluent) Hexane / Ethyl Acetate[1]
Recommended Eluent Ratio 9:1 (v/v)[1]
Appearance of Pure Compound White to Almost white powder to crystal[1][2][3]
Melting Point 84-86 °C[1][2][3]

Troubleshooting Workflow

Caption: Troubleshooting workflow for column chromatography of this compound.

References

Technical Support Center: Synthesis of 3,5-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the synthesis of 3,5-Difluorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: Common laboratory and industrial scale syntheses for this compound include:

  • Rosenmund-von Braun Reaction: This is a widely used method involving the cyanation of an aryl halide, typically 1-bromo-3,5-difluorobenzene, with copper(I) cyanide (CuCN). The reaction is often carried out in a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or nitrobenzene (B124822) at elevated temperatures.

  • From Pentafluorobenzonitrile (B1630612): Another route involves the reaction of pentafluorobenzonitrile with a metal hydride complex.

  • Halogen Exchange: This method utilizes a di-chlorobenzonitrile precursor and involves a halogen exchange reaction to introduce the fluorine atoms.

Q2: What are the critical parameters to control during the Rosenmund-von Braun synthesis to minimize impurity formation?

A2: To minimize impurities, it is crucial to control the following parameters:

  • Temperature: While high temperatures are often necessary, excessive heat can lead to the formation of degradation products and side-reactions.

  • Reaction Time: Monitoring the reaction for completion is essential to avoid a high concentration of unreacted starting materials in the final product.

  • Purity of Reagents: The purity of the starting aryl halide, copper(I) cyanide, and the solvent can significantly impact the impurity profile of the product.

  • Moisture Content: The presence of water can lead to the hydrolysis of the nitrile group, forming the corresponding amide or carboxylic acid. Therefore, anhydrous conditions are recommended.

Q3: Which analytical techniques are most suitable for identifying impurities in this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the final product and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile and semi-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural information about the main product and any impurities present.

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction and getting a qualitative assessment of purity.

Troubleshooting Guide

This guide addresses common issues and potential impurities encountered during the synthesis of this compound.

Observed Issue Potential Cause Proposed Solution/Investigation
Low Yield of Final Product Incomplete reaction of starting materials.- Monitor the reaction progress using TLC or HPLC to ensure the complete consumption of the starting material.- Optimize reaction temperature and time.
Degradation of the product or intermediates.- Avoid excessive heating and prolonged reaction times.- Consider using a milder cyanation method if possible.
Presence of Unreacted 1-Bromo-3,5-difluorobenzene Insufficient reaction time or temperature.- Increase the reaction time and/or temperature, while monitoring for the formation of degradation products.- Ensure efficient stirring, especially in heterogeneous reaction mixtures.
Poor quality of copper(I) cyanide.- Use fresh, high-purity copper(I) cyanide.
Product Contaminated with 3,5-Difluorobenzamide Partial hydrolysis of the nitrile group.- Use anhydrous solvents and reagents.- Minimize exposure to acidic or basic conditions during workup and purification, especially at elevated temperatures.
Product Contaminated with 3,5-Difluorobenzoic Acid Complete hydrolysis of the nitrile group.- Strictly maintain anhydrous conditions throughout the reaction and workup.- Avoid prolonged heating in the presence of any residual acid or base.
Presence of High Molecular Weight Impurities Dimerization or polymerization at high temperatures.- Lower the reaction temperature if feasible.- Reduce the reaction time to the minimum required for completion.
Residual Copper Detected in Final Product Incomplete removal of the copper catalyst.- After the reaction, quench with an aqueous solution of a complexing agent like ammonium (B1175870) chloride or dilute ammonia (B1221849) to help solubilize and remove copper salts.- Purify the crude product by column chromatography.
Discolored (e.g., yellow or brown) Product Formation of colored byproducts or degradation of the solvent.- Purify the product by recrystallization or column chromatography.- Ensure the use of high-purity, freshly distilled solvent.

Quantitative Data Summary

The following table provides a summary of typical purity levels and potential impurity thresholds for this compound. These values are illustrative and may vary depending on the synthetic route and purification method.

Analyte Typical Purity (%) Potential Impurity Typical Threshold (%) Analytical Method
This compound>99.0[1][2]1-Bromo-3,5-difluorobenzene<0.5GC-MS, HPLC
3,5-Difluorobenzamide<0.2HPLC, LC-MS
3,5-Difluorobenzoic Acid<0.1HPLC, LC-MS
Residual Copper<10 ppmICP-MS
Unidentified Impurities<0.1 eachHPLC, GC-MS

Experimental Protocols

Protocol: Purity Determination and Impurity Profiling by HPLC

Objective: To determine the purity of a this compound sample and identify potential impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Sample of synthesized this compound

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Water.

    • Prepare Mobile Phase B: Acetonitrile.

    • Degas both mobile phases before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

    • Perform serial dilutions to prepare calibration standards at concentrations of 0.5, 0.1, 0.05, and 0.01 mg/mL.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound sample and dissolve it in 10 mL of acetonitrile.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient elution can be used as follows:

      • 0-2 min: 60% A, 40% B

      • 2-15 min: Gradient to 10% A, 90% B

      • 15-20 min: Hold at 10% A, 90% B

      • 20-22 min: Gradient back to 60% A, 40% B

      • 22-25 min: Hold at 60% A, 40% B

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Identify the peak for this compound based on the retention time of the reference standard.

    • Identify and quantify any impurity peaks by comparing their retention times to known potential impurities (if standards are available) and by their area percentage relative to the main peak.

Visualizations

Impurity_Troubleshooting_Workflow start_node Start: Crude This compound process_node process_node start_node->process_node Initial Analysis (TLC, HPLC) decision_node decision_node process_node->decision_node Purity <99%? impurity_node impurity_node decision_node->impurity_node Yes end_node Final Product: Purity >99% decision_node->end_node No impurity_identification impurity_identification impurity_node->impurity_identification Identify Impurities (GC-MS, LC-MS, NMR) decision_starting_material decision_starting_material impurity_identification->decision_starting_material Unreacted Starting Material? optimize_reaction Optimize Reaction: - Increase Time/Temp - Check Reagent Quality decision_starting_material->optimize_reaction Yes decision_hydrolysis decision_hydrolysis decision_starting_material->decision_hydrolysis No optimize_reaction->start_node use_anhydrous Use Anhydrous Conditions & Neutral Workup decision_hydrolysis->use_anhydrous Yes other_impurities Other Impurities (e.g., dimers, solvent) decision_hydrolysis->other_impurities No use_anhydrous->start_node purification purification other_impurities->purification Purify: - Recrystallization - Column Chromatography purification->process_node

Caption: Workflow for impurity identification and troubleshooting in this compound synthesis.

References

preventing hydrolysis of nitrile group to amide or carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides guidance on preventing the undesired hydrolysis of nitrile groups to amides or carboxylic acids during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is a nitrile group susceptible to hydrolysis?

A1: Nitrile groups are generally stable but can undergo hydrolysis under either acidic or basic conditions, particularly with heating.[1][2][3] Vigorous conditions, such as high temperatures and prolonged reaction times with strong acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH, KOH), will typically lead to the formation of a carboxylic acid.[2][3][4] Milder conditions may result in the partial hydrolysis to an amide, which can sometimes be isolated.[2][5] The presence of water is essential for hydrolysis to occur.[3][6]

Q2: How can I minimize nitrile hydrolysis when performing reactions on other functional groups in the molecule?

A2: To minimize nitrile hydrolysis, it is crucial to control the reaction environment. Key strategies include:

  • pH Control: Maintaining a neutral or near-neutral pH can significantly reduce the rate of hydrolysis.[6]

  • Temperature Management: Whenever possible, conduct reactions at lower temperatures to decrease the rate of hydrolysis.

  • Anhydrous Conditions: Using desiccants, an inert atmosphere (like nitrogen or argon), and ensuring all equipment is dry can prevent unintentional hydrolysis by excluding water.[6]

  • Protecting Groups: While not common for nitriles themselves, protecting other functional groups that require harsh reaction conditions can be an effective strategy.[7][8]

Q3: Are there any reagents that can selectively perform a reaction without affecting a nitrile group?

A3: Chemoselectivity is a key consideration in organic synthesis. For reactions involving other functional groups in the presence of a nitrile, consider using reagents and conditions known for their mildness. For instance, for the saponification of an ester in the presence of a nitrile, using standard conditions like NaOH or KOH in aqueous alcohol at lower temperatures can often selectively hydrolyze the ester while leaving the nitrile group intact.[9] However, careful optimization of base equivalents, temperature, and reaction time is crucial to prevent nitrile hydrolysis.[9]

Troubleshooting Guides

Problem 1: My nitrile is converting to a carboxylic acid during my reaction.

This is a common issue when reactions are run under harsh acidic or basic conditions.

  • Logical Troubleshooting Workflow:

    G start Nitrile converting to Carboxylic Acid check_conditions Review Reaction Conditions: - Temperature - pH - Reaction Time start->check_conditions high_temp Is the temperature elevated? check_conditions->high_temp strong_acid_base Are strong acids or bases present? check_conditions->strong_acid_base long_time Is the reaction time prolonged? check_conditions->long_time reduce_temp Action: Lower the reaction temperature. high_temp->reduce_temp Yes re_evaluate Re-evaluate results high_temp->re_evaluate No use_milder Action: Use milder acids/bases or a buffer system. strong_acid_base->use_milder Yes strong_acid_base->re_evaluate No monitor_reaction Action: Monitor the reaction closely and stop it upon completion of the desired transformation. long_time->monitor_reaction Yes long_time->re_evaluate No implement_changes Implement optimized conditions reduce_temp->implement_changes use_milder->implement_changes monitor_reaction->implement_changes implement_changes->re_evaluate

    Caption: Troubleshooting workflow for nitrile to carboxylic acid conversion.

Problem 2: I am trying to synthesize an amide from a nitrile, but the reaction is proceeding to the carboxylic acid.

Stopping the hydrolysis at the amide stage requires careful control of reaction conditions.

  • Reaction Pathway Visualization:

    G Nitrile R-C≡N (Nitrile) Amide R-CONH₂ (Amide) Nitrile->Amide Mild Hydrolysis (e.g., H₂O₂, base) CarboxylicAcid R-COOH (Carboxylic Acid) Nitrile->CarboxylicAcid Direct Vigorous Hydrolysis Amide->CarboxylicAcid Vigorous Hydrolysis (e.g., Strong acid/base, heat)

    Caption: General pathway for nitrile hydrolysis.

  • Troubleshooting Steps:

    • Reagent Choice: Switch to milder reagents known to favor amide formation. For example, using an alkaline solution of hydrogen peroxide is a mild method for converting nitriles to amides.[10] Another approach involves using a TFA-H₂SO₄ mixture.[11][12]

    • Temperature Control: Perform the reaction at a lower temperature. For instance, some sources suggest that using HCl at 40°C can favor amide formation.[1][5]

    • Solvent Effects: The choice of solvent can influence the outcome. It has been reported that using tert-butanol (B103910) as a solvent can help to stop the hydrolysis at the amide stage.[1][5]

    • Careful Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS and quench the reaction as soon as the starting nitrile is consumed and the amide is the major product.[9][13]

Data Summary

The following table summarizes various conditions for nitrile hydrolysis and their primary products.

Reagent/ConditionTemperaturePrimary ProductNotes
Dilute HCl or H₂SO₄RefluxCarboxylic AcidVigorous conditions lead to complete hydrolysis.[3][4]
NaOH or KOH in aq. EtOHRefluxCarboxylic AcidStrong basic conditions also favor complete hydrolysis.[4]
Dilute NaOH or KOHMild HeatingAmide/Carboxylic AcidMilder basic conditions may allow for isolation of the amide, but over-hydrolysis is a risk.[2][10]
Alkaline H₂O₂Below 10°C to RTAmideA mild and effective method for selective conversion to the amide.[9]
TFA/AcOH−H₂SO₄Ambient to >90°CAmideAn indirect acid-catalyzed hydration that is highly selective for amides.[11]
Platinum(II) catalyst80°CAmideSuitable for substrates with acid- or base-sensitive functional groups.[9]
Manganese DioxideAbove 50°CAmideA catalytic method for converting nitriles to amides in the presence of water.[14]

Experimental Protocols

Protocol 1: Selective Hydration of a Nitrile to an Amide using Alkaline Hydrogen Peroxide

This method is effective for the selective conversion of nitriles to amides while minimizing the formation of the corresponding carboxylic acid.[9]

  • Materials:

  • Procedure:

    • Dissolve the nitrile substrate in the chosen solvent in a reaction vessel equipped with a stirrer and a cooling bath.

    • Add the aqueous sodium hydroxide solution to the mixture.

    • Cool the mixture to below 10°C.

    • Slowly add 30% hydrogen peroxide dropwise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 0.5-3 hours).[9]

    • Quench the reaction by pouring it into cold water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

    • Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: Platinum-Catalyzed Hydration for Sensitive Substrates

This protocol is ideal for nitrile-containing molecules with other acid- or base-sensitive functional groups.[9]

  • Materials:

  • Procedure:

    • In a reaction vessel, under an inert atmosphere (e.g., Argon or Nitrogen), combine the platinum catalyst and the secondary phosphine oxide ligand in the chosen solvent.

    • Add the nitrile substrate to the mixture.

    • Add degassed water to the reaction.

    • Heat the mixture to the desired temperature (e.g., 80°C) and stir.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • If the product precipitates, it can be isolated by filtration. Otherwise, perform a suitable aqueous workup and extraction.

    • Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting amide by chromatography or recrystallization.

References

Technical Support Center: Optimizing the Sandmeyer Reaction of Difluoroanilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Sandmeyer reaction of difluoroanilines.

Troubleshooting Guide

This guide addresses common issues encountered during the Sandmeyer reaction of difluoroanilines, with a focus on optimizing reaction temperature.

Problem Potential Cause Recommended Solution
Low or No Product Yield Decomposition of the diazonium salt: Diazonium salts of difluoroanilines are particularly unstable due to the electron-withdrawing nature of the fluorine atoms. Temperatures above 5 °C during diazotization can lead to rapid decomposition.[1]- Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0-5 °C using an ice-salt bath.[1][2] - Immediate Use: Use the diazonium salt solution immediately in the subsequent Sandmeyer step; do not store it.[2]
Incomplete Diazotization: Insufficient acid or sodium nitrite (B80452) can lead to unreacted aniline (B41778).- Monitor with Starch-Iodide Paper: Ensure a slight excess of nitrous acid is present at the end of the diazotization by testing with starch-iodide paper (should turn blue).[2] - Stoichiometry: Use at least 2.5-3 equivalents of acid and 1.0-1.1 equivalents of sodium nitrite.
Inefficient Copper(I) Catalyst: The copper(I) salt may have oxidized to copper(II), reducing its catalytic activity.- Use Fresh Catalyst: Employ freshly prepared or high-quality copper(I) halide.
Formation of Phenolic Side Products Reaction of the diazonium salt with water: This is more prevalent at higher temperatures.[1]- Maintain Low Temperature: Keep both the diazotization and the initial stage of the Sandmeyer reaction at low temperatures (0-5 °C).[1] - Controlled Addition: Slowly add the cold diazonium salt solution to the cold copper(I) halide solution to minimize the time the diazonium salt is in a dilute aqueous environment before reacting.
Formation of Azo Dyes (Coloured Impurities) Coupling of the diazonium salt with unreacted difluoroaniline. - Ensure Complete Diazotization: Add the sodium nitrite solution slowly and ensure a slight excess to convert all the aniline to the diazonium salt.[1] - Homogeneous Mixture: Ensure vigorous stirring to prevent localized high concentrations of reactants.
Formation of Biaryl Side Products Radical-mediated side reactions. - Stoichiometric Copper(I) Salt: Use a stoichiometric amount of the copper(I) salt to favor the desired substitution pathway.[1] - Low Temperature: Maintaining a low reaction temperature can help control the rate of radical formation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the diazotization of difluoroanilines?

A1: The diazotization of difluoroanilines should be carried out at a low temperature, typically between 0-5 °C.[1][2] The electron-withdrawing fluorine atoms destabilize the diazonium salt, making it prone to decomposition at higher temperatures. It is crucial to maintain this temperature range throughout the addition of sodium nitrite.

Q2: Can the Sandmeyer step (reaction with copper(I) salt) be performed at a higher temperature?

A2: While the initial addition of the diazonium salt to the copper(I) solution should be done at a low temperature (0-5 °C) to prevent decomposition, a gentle warming of the reaction mixture may be necessary to ensure the reaction goes to completion and to facilitate the evolution of nitrogen gas. For electron-deficient anilines, a slightly elevated temperature during this stage might be required, but this must be carefully balanced against the risk of side reactions.[1]

Q3: How does the position of the fluorine atoms on the aniline ring affect the reaction?

A3: The position of the fluorine atoms can influence the stability of the diazonium salt and the reactivity of the aniline. Generally, electron-withdrawing groups like fluorine decrease the nucleophilicity of the aniline, which can make the initial diazotization reaction slower. This underscores the importance of ensuring complete diazotization before proceeding to the Sandmeyer step.

Q4: What are the most common side products to look out for?

A4: The most common side products include difluorophenols (from reaction with water), azo compounds (from coupling with unreacted aniline), and biaryl compounds (from radical side reactions).[1] Careful control of temperature and stoichiometry can minimize the formation of these impurities.

Q5: Is it necessary to use a copper(I) catalyst?

A5: The classic Sandmeyer reaction for introducing chloride, bromide, or cyanide groups relies on a copper(I) salt as a catalyst.[3] While other transition metals have been used in variants of the reaction, copper(I) is the most common and generally effective catalyst. For the introduction of iodine, a copper catalyst is not typically necessary, and potassium iodide is used instead.

Data Presentation

Table 1: Hypothetical Temperature Optimization for the Diazotization of 2,4-Difluoroaniline (B146603)

Temperature (°C)ObservationEstimated Yield of Diazonium Salt (%)
-5 to 0Slow reaction, but stable diazonium salt formation.> 95
0 to 5Optimal temperature range with good reaction rate and stability.> 95
5 to 10Increased rate of nitrogen evolution observed, indicating some decomposition.80-90
> 10Significant bubbling and potential for uncontrolled decomposition.< 70

Table 2: Hypothetical Effect of Sandmeyer Reaction Temperature on Product Yield and Purity (Starting with a pre-formed diazonium salt solution at 0-5 °C)

Reaction Temperature (°C)Product Yield (%)Purity (%) (major impurity)
56595 (unreacted starting material)
25 (Room Temp)8590 (difluorophenol)
507580 (difluorophenol, biaryls)
8050< 70 (multiple degradation products)

Experimental Protocols

Protocol 1: Diazotization of 2,4-Difluoroaniline

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2,4-difluoroaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid (2.5 eq.) and water.

  • Cool the suspension to 0 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.05 eq.) in cold deionized water.

  • Add the sodium nitrite solution dropwise to the stirred aniline suspension, ensuring the temperature is maintained between 0 and 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

  • Confirm the presence of excess nitrous acid with starch-iodide paper. The resulting pale-yellow solution of 2,4-difluorobenzenediazonium chloride is used immediately in the next step.

Protocol 2: Sandmeyer Reaction for the Synthesis of 1-Chloro-2,4-difluorobenzene

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid and cool it to 0 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Protocol 1 to the stirred copper(I) chloride solution. Control the rate of addition to manage the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • The product can then be isolated by standard procedures such as extraction with an organic solvent (e.g., diethyl ether or dichloromethane), followed by washing, drying, and purification (e.g., distillation or chromatography).

Visualizations

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction Difluoroaniline Difluoroaniline Diazonium_Salt Diazonium_Salt Difluoroaniline->Diazonium_Salt NaNO₂, HCl, 0-5 °C Aryl_Radical Aryl_Radical Diazonium_Salt->Aryl_Radical Cu(I)X, -N₂ Product Product Aryl_Radical->Product Cu(II)X₂

Caption: The reaction mechanism of the Sandmeyer reaction.

Temp_Optimization_Workflow Start Start Diazotization Perform Diazotization at 0-5 °C Start->Diazotization Divide Divide Diazonium Salt Solution into Aliquots Diazotization->Divide Reaction_Setup Set up Parallel Sandmeyer Reactions Divide->Reaction_Setup Vary_Temp Run Reactions at Different Temperatures (e.g., 5°C, 25°C, 50°C) Reaction_Setup->Vary_Temp Analysis Analyze Yield and Purity (GC, HPLC, NMR) Vary_Temp->Analysis Optimum Determine Optimal Temperature Analysis->Optimum End End Optimum->End

Caption: Experimental workflow for temperature optimization.

Troubleshooting_Tree Problem Low Yield Check_Diazotization Check Diazotization Temperature Problem->Check_Diazotization Temp_High Temp > 5°C? Check_Diazotization->Temp_High Solution_Temp Maintain 0-5°C Temp_High->Solution_Temp Yes Check_Completion Check for Complete Diazotization (Starch-Iodide Test) Temp_High->Check_Completion No Incomplete Incomplete? Check_Completion->Incomplete Solution_Stoichiometry Adjust NaNO₂/Acid Stoichiometry Incomplete->Solution_Stoichiometry Yes Check_Sandmeyer Check Sandmeyer Reaction Temperature Incomplete->Check_Sandmeyer No Sandmeyer_Temp_Low Too Low? Check_Sandmeyer->Sandmeyer_Temp_Low Solution_Warm Gently Warm Reaction Sandmeyer_Temp_Low->Solution_Warm Yes Sandmeyer_Temp_High Too High? Sandmeyer_Temp_Low->Sandmeyer_Temp_High No Solution_Cool Cool Reaction to Minimize Side Products Sandmeyer_Temp_High->Solution_Cool Yes

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Managing Side Reactions in the Fluorination of Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the fluorination of benzonitriles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding side reactions encountered during these critical synthetic transformations.

Troubleshooting Guides

This section addresses specific issues that may arise during the fluorination of benzonitriles, offering potential causes and actionable solutions to improve reaction outcomes.

Issue 1: Low Yield of the Desired Fluorobenzonitrile and Formation of Multiple Products in Nucleophilic Aromatic Substitution (SNA_r_).

Question: My nucleophilic fluorination of a chlorobenzonitrile with KF is resulting in a low yield of the fluorinated product, and I'm observing several unidentified byproducts. What could be the cause, and how can I optimize the reaction?

Answer: Low yields and the formation of multiple products in SNAr fluorination of benzonitriles are common challenges. The primary causes often revolve around reaction conditions and the purity of reagents.

Potential Causes and Solutions:

  • Inactive Fluoride (B91410) Source: Potassium fluoride (KF) is highly hygroscopic. The presence of water can deactivate the fluoride salt and lead to the formation of hydroxybenzonitrile as a byproduct through hydrolysis of the starting material.

    • Troubleshooting:

      • Use spray-dried or anhydrous KF.

      • Dry the KF in an oven at >150°C for several hours before use.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

  • Suboptimal Reaction Temperature and Time: SNAr reactions on unactivated aryl chlorides often require high temperatures to proceed efficiently. However, excessively high temperatures or prolonged reaction times can lead to decomposition and byproduct formation.

    • Troubleshooting:

      • Optimize the reaction temperature. For the fluorination of 4-chlorobenzonitrile (B146240), temperatures around 280°C have been shown to be effective.[1]

      • Monitor the reaction progress using GC-MS or LC-MS to determine the optimal reaction time and avoid unnecessary heating.

  • Poor Solvent Choice: The choice of solvent is critical for dissolving the fluoride salt and facilitating the reaction.

    • Troubleshooting:

      • Use a high-boiling, polar aprotic solvent such as 1,3-dimethyl-2-imidazolidone (DMI), dimethyl sulfoxide (B87167) (DMSO), or sulfolane. DMI has been successfully used for the synthesis of 4-fluorobenzonitrile.[1]

      • Ensure the solvent is anhydrous.

  • Presence of Competing Nucleophiles: If water is present, it can compete with the fluoride ion, leading to the formation of hydroxybenzonitrile.

    • Troubleshooting:

      • Use anhydrous reagents and solvents.

      • Consider the use of a phase-transfer catalyst (e.g., tetraphenylphosphonium (B101447) bromide) to enhance the solubility and reactivity of KF, which may allow for lower reaction temperatures and reduced side reactions.

Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS) Fluorination.

Question: I am attempting to fluorinate a substituted benzonitrile (B105546) using an electrophilic fluorinating agent like Selectfluor™, but I am getting a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity?

Answer: The regioselectivity of electrophilic aromatic fluorination is primarily governed by the electronic and steric effects of the substituents on the benzonitrile ring. The nitrile group (-CN) is a deactivating, meta-directing group.

Potential Causes and Solutions:

  • Influence of Activating Groups: If the benzonitrile ring also contains an activating group (e.g., -OCH₃, -CH₃), this group will dominate the directing effects, leading to ortho- and para-fluorination relative to the activating group.

    • Troubleshooting:

      • Analyze the combined directing effects of all substituents on the ring to predict the major product.

      • If the desired isomer is not the major product, consider a different synthetic strategy, such as a nucleophilic substitution or a multi-step synthesis that introduces the fluorine at an earlier stage.

  • Steric Hindrance: Bulky substituents can hinder the approach of the electrophilic fluorinating agent to adjacent positions, influencing the regiochemical outcome.

    • Troubleshooting:

      • Consider the steric bulk of both the substituents on your substrate and the fluorinating agent. In some cases, a less bulky fluorinating agent might offer different selectivity.

  • Reaction Conditions: Temperature and solvent can sometimes influence the ratio of isomers.

    • Troubleshooting:

      • Running the reaction at a lower temperature may enhance selectivity.

      • Screening different solvents can sometimes alter the isomer distribution, although electronic effects are typically the dominant factor.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the fluorination of benzonitriles?

A1: The most common side reactions include:

  • Hydrolysis of the Nitrile Group: In the presence of water, especially under acidic or basic conditions at elevated temperatures, the nitrile group can be hydrolyzed to a carboxamide or a carboxylic acid.

  • Formation of Hydroxylated Byproducts: In nucleophilic fluorination, if water is present, it can act as a nucleophile, leading to the formation of hydroxybenzonitriles.

  • C-CN Bond Cleavage: Under certain conditions, particularly with transition metal catalysts, the C-CN bond of benzonitriles can be cleaved. This has been observed in reactions involving zerovalent nickel complexes.[2][3]

  • Polymerization: While less common for benzonitriles themselves, impurities or harsh reaction conditions (strong acids or bases) could potentially lead to polymerization or decomposition of starting materials or products.

  • Formation of Isomeric Products: In electrophilic fluorination of substituted benzonitriles, the formation of a mixture of ortho, meta, and para isomers is a common issue.

Q2: How can I minimize the hydrolysis of the nitrile group during fluorination?

A2: To minimize nitrile hydrolysis:

  • Use Anhydrous Conditions: Ensure all reagents (fluorinating agent, solvent, and the benzonitrile substrate) are thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Control pH: Avoid strongly acidic or basic conditions if possible, as these can catalyze the hydrolysis of the nitrile group.

  • Moderate Reaction Temperature and Time: Use the lowest temperature and shortest reaction time necessary for the fluorination to proceed to completion to minimize the rate of hydrolysis.

Q3: Can the nitrile group itself react with the fluorinating agent?

A3: The carbon-nitrogen triple bond of the nitrile group is a potential site for nucleophilic attack. While direct reaction with common fluorinating agents is not a widely reported major side reaction in aromatic fluorination, it is important to consider the reactivity of the chosen fluorinating agent and the reaction conditions. The primary reaction is expected to be substitution on the aromatic ring.

Q4: I am observing C-CN bond cleavage. What are the likely causes and how can I prevent it?

A4: C-CN bond cleavage in benzonitriles is a known side reaction, particularly in the presence of certain transition metals like nickel.[2][3] This is a complex process involving oxidative addition of the C-CN bond to the metal center.

  • To mitigate this:

    • Avoid problematic catalysts: If you are using a transition metal catalyst and observing C-CN cleavage, consider screening other catalysts or exploring catalyst-free fluorination methods if applicable.

    • Modify reaction conditions: The stability of the C-CN bond can be influenced by ligands on the metal and the solvent. Modifying these parameters may disfavor the C-CN activation pathway.

Data Presentation

The following tables summarize quantitative data on the fluorination of benzonitrile derivatives to illustrate the impact of reaction parameters on yield and selectivity.

Table 1: Nucleophilic Fluorination of 3-halo-5-methylbenzonitriles with [¹⁸F]Fluoride [4]

Leaving GroupSolventRadiochemical Yield (%)
FluoroDMSO64
BromoDMSO13
ChloroDMSO9
IodoDMSO0
FluoroDMF56
BromoDMF4
ChloroDMF1
IodoDMF0

Table 2: Nucleophilic Fluorination of 4-Chlorobenzonitrile with KF [1]

Molar Ratio (4-CBN:KF)Temperature (°C)Time (h)Yield of 4-FBN (%)
1:1.22802.075.2
1:1.52802.082.1
1:2.02802.086.5
1:3.02802.089.5
1:3.02602.078.3
1:3.03002.085.4
1:3.02801.080.7
1:3.02803.088.1

Experimental Protocols

Protocol 1: Nucleophilic Fluorination of 4-Chlorobenzonitrile

This protocol is adapted from the synthesis of 4-fluorobenzonitrile.[1]

Materials:

  • 4-Chlorobenzonitrile (4-CBN)

  • Spray-dried potassium fluoride (KF)

  • 1,3-Dimethyl-2-imidazolidone (DMI), anhydrous

  • High-pressure autoclave with a stirrer

Procedure:

  • In a high-pressure autoclave, add 4-chlorobenzonitrile and spray-dried potassium fluoride in a 1:3 molar ratio.

  • Add anhydrous 1,3-dimethyl-2-imidazolidone as the solvent.

  • Seal the autoclave and stir the mixture vigorously.

  • Heat the reaction mixture to 280°C and maintain this temperature for 2.0 hours.

  • After the reaction is complete, cool the autoclave to room temperature.

  • The product, 4-fluorobenzonitrile, can be isolated and purified by standard methods such as distillation or chromatography.

Protocol 2: General Procedure for Electrophilic Fluorination of an Aromatic Compound using Selectfluor™

This is a general protocol that can be adapted for the fluorination of benzonitriles. Optimization of solvent, temperature, and reaction time will be necessary for specific substrates.

Materials:

  • Benzonitrile derivative

  • Selectfluor™

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Stirring apparatus

Procedure:

  • To a solution of the benzonitrile derivative in an anhydrous solvent, add Selectfluor™ (typically 1.1 to 1.5 equivalents).

  • Stir the reaction mixture at room temperature or a slightly elevated temperature. The optimal temperature will depend on the reactivity of the benzonitrile substrate.

  • Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Once the starting material is consumed, quench the reaction (e.g., with a saturated aqueous solution of sodium thiosulfate (B1220275) if necessary).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired fluorinated benzonitrile.

Visualizations

Troubleshooting_Fluorination cluster_nucleophilic Nucleophilic Fluorination (SNAr) cluster_electrophilic Electrophilic Fluorination (EAS) N_Start Low Yield / Multiple Products N_Cause1 Inactive Fluoride Source (H₂O present) N_Start->N_Cause1 N_Cause2 Suboptimal Temperature/Time N_Start->N_Cause2 N_Cause3 Poor Solvent Choice N_Start->N_Cause3 N_Solution1 Use anhydrous KF Inert atmosphere N_Cause1->N_Solution1 N_Solution2 Optimize T and t via monitoring N_Cause2->N_Solution2 N_Solution3 Use anhydrous polar aprotic solvent (e.g., DMI, DMSO) N_Cause3->N_Solution3 E_Start Poor Regioselectivity E_Cause1 Dominant Activating Groups E_Start->E_Cause1 E_Cause2 Steric Hindrance E_Start->E_Cause2 E_Solution1 Analyze directing effects Consider alternative synthesis E_Cause1->E_Solution1 E_Solution2 Use less bulky fluorinating agent Lower reaction temperature E_Cause2->E_Solution2

Caption: Troubleshooting logic for common issues in benzonitrile fluorination.

Side_Reaction_Pathways cluster_main Desired Reaction cluster_side Side Reactions Start Benzonitrile Derivative Desired_Product Fluorobenzonitrile Start->Desired_Product Fluorination Hydrolysis Hydrolysis (Amide/Carboxylic Acid) Start->Hydrolysis H₂O, H⁺/OH⁻, ΔT Cleavage C-CN Bond Cleavage Start->Cleavage Transition Metal Catalyst Isomers Isomer Formation (EAS) Start->Isomers EAS Hydroxylation Hydroxylation (SNAr) Start->Hydroxylation SNAr, H₂O

Caption: Common side reaction pathways in the fluorination of benzonitriles.

References

Technical Support Center: Anhydrous Reactions Involving 3,5-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3,5-Difluorobenzonitrile under anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical when working with this compound?

Anhydrous conditions are paramount when this compound is used with highly reactive organometallic reagents (e.g., Grignard reagents, organolithiums) or strong bases (e.g., LDA, NaH). These reagents react violently with water in a process called quenching. This not only consumes the reagent, leading to low or no product yield, but can also generate unwanted side products and potentially cause safety hazards. The nitrile group itself can also be sensitive to hydrolysis under certain acidic or basic conditions, which can be exacerbated by the presence of water.

Q2: I'm seeing a low yield in my Grignard reaction with this compound. What are the likely sources of moisture?

Low yields in moisture-sensitive reactions are frequently traced back to a few common sources. These include inadequately dried glassware, solvents with higher-than-acceptable water content, moisture introduced from the atmosphere, or impure starting materials. It is crucial to meticulously dry all glassware in an oven, use freshly distilled or commercially available anhydrous solvents, and maintain a positive pressure of an inert gas (like Argon or Nitrogen) throughout the entire experimental setup.

Q3: Can I use a standard drying agent like anhydrous magnesium sulfate (B86663) to dry my reaction solvent?

While magnesium sulfate is an effective drying agent for workups, it is generally not sufficient for preparing solvents for highly moisture-sensitive reactions. For preparing anhydrous solvents in the lab, more rigorous methods are required. For instance, solvents like THF or diethyl ether are often dried by distillation from sodium/benzophenone, while dichloromethane (B109758) can be distilled from calcium hydride. It is often more reliable to purchase high-quality commercial anhydrous solvents, which are packaged under an inert atmosphere.

Q4: My reaction involving a strong base and this compound is turning dark, and I'm getting a complex mixture of products. What could be happening?

A dark coloration and the formation of multiple products can indicate side reactions. In the presence of a strong base, trace amounts of water can lead to the formation of hydroxide (B78521) ions, which can potentially hydrolyze the nitrile group to a carboxamide or carboxylic acid. Furthermore, strong bases can sometimes react with the benzonitrile (B105546) itself in undesirable ways, and these side reactions can be promoted by protic impurities like water. Ensuring truly anhydrous conditions can help minimize these pathways.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no product yield in an organometallic reaction Reagent quenching by water. 1. Ensure all glassware is oven-dried at >120°C for several hours and cooled under a stream of inert gas. 2. Use a fresh bottle of high-purity anhydrous solvent. 3. Flame-dry the reaction flask under vacuum and backfill with inert gas immediately before use. 4. Ensure the inert gas supply is dry by passing it through a drying tube.
Reaction fails to initiate (e.g., Grignard formation) Moisture poisoning the magnesium surface. 1. Use freshly crushed or sublimed magnesium turnings. 2. Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium. 3. Ensure the solvent and this compound are scrupulously dry.
Formation of 3,5-Difluorobenzamide or 3,5-Difluorobenzoic acid as a byproduct Hydrolysis of the nitrile group. 1. Rigorously exclude water from the reaction. 2. Ensure that the reaction workup is performed at low temperatures if it involves aqueous acidic or basic solutions to minimize hydrolysis.
Inconsistent results between batches Variable atmospheric moisture. 1. Perform reactions under a consistent positive pressure of a dry inert gas (Argon or Nitrogen). 2. Use septa and syringe techniques for all reagent and solvent transfers to prevent atmospheric exposure. 3. Consider performing the experiment in a glove box for maximum control.

Data & Protocols

Table 1: Water Content of Common "Anhydrous" Solvents
SolventTypical Water Content (ppm) in a New Sealed BottleCommon Drying Agent for Lab Preparation
Tetrahydrofuran (THF)< 50Sodium/Benzophenone
Diethyl Ether< 50Sodium/Benzophenone
Toluene< 30Sodium
Dichloromethane (DCM)< 50Calcium Hydride (CaH₂)
Acetonitrile< 30Calcium Hydride (CaH₂)

Note: Data are typical values and can vary by manufacturer and storage conditions.

Representative Protocol: General Setup for Anhydrous Reaction

This protocol outlines the essential steps for setting up a reaction that is sensitive to moisture and air, which is a prerequisite for many reactions involving this compound and reactive reagents.

  • Glassware Preparation: All glassware (reaction flask, condenser, addition funnel, etc.) must be thoroughly cleaned and then dried in an oven at a minimum of 120°C for at least 4 hours (preferably overnight).

  • Assembly: The hot glassware is assembled quickly while still warm and immediately placed under a positive pressure of a dry inert gas (Argon or Nitrogen). The joints should be lightly greased.

  • Flame-Drying: The assembled apparatus is gently heated with a heat gun under a high vacuum to drive off any adsorbed water. After heating, the apparatus is allowed to cool to room temperature while being backfilled with the inert gas.

  • Solvent & Reagent Transfer: Anhydrous solvent is transferred to the reaction flask via a cannula or a dry syringe. All liquid reagents should be handled using gas-tight syringes. Solid reagents should be added under a strong flow of inert gas.

  • Running the Reaction: The reaction is maintained under a positive pressure of inert gas for its entire duration. This is typically achieved by connecting the top of the condenser to a gas bubbler.

Visualizations

Anhydrous_Reaction_Workflow cluster_prep Preparation Phase cluster_reaction Execution Phase A Oven-Dry Glassware (>120°C, >4h) B Assemble Apparatus (Hot) A->B C Flame-Dry Under Vacuum B->C D Cool Under Inert Gas (Ar/N₂) C->D E Add Anhydrous Solvent via Syringe D->E To Reaction Setup F Add this compound (Under Inert Gas) E->F G Add Reagent (e.g., Organometallic) via Syringe F->G H Run Reaction Under Positive Inert Pressure G->H

Caption: Workflow for setting up an anhydrous reaction.

Troubleshooting_Logic Start Low/No Product Yield Check_Glassware Was Glassware Oven/Flame-Dried? Start->Check_Glassware Check_Solvent Was Solvent a Fresh Anhydrous Grade? Check_Glassware->Check_Solvent Yes Fix_Glassware Solution: Thoroughly Dry All Glassware Before Use Check_Glassware->Fix_Glassware No Check_Atmosphere Was a Positive Inert Atmosphere Used? Check_Solvent->Check_Atmosphere Yes Fix_Solvent Solution: Use a New Bottle of Anhydrous Solvent Check_Solvent->Fix_Solvent No Fix_Atmosphere Solution: Ensure Inert Gas is Dry and System is Sealed Check_Atmosphere->Fix_Atmosphere No Other_Issue Consider Other Issues: Reagent Quality, Temp, Side Reactions Check_Atmosphere->Other_Issue Yes

Caption: Troubleshooting logic for low-yield anhydrous reactions.

Technical Support Center: Safe Disposal of 3,5-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and disposal of 3,5-Difluorobenzonitrile waste. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound (CAS No. 64248-63-1) is a white, solid, aromatic organic compound used as an intermediate in various research and industrial applications, including pharmaceuticals and agrochemicals.[1] It is classified as a hazardous substance with the following primary risks:

  • Toxicity: Toxic or harmful if swallowed, in contact with skin, or if inhaled.[2][3][4][5][6]

  • Irritation: Causes skin irritation and serious eye irritation.[2][3][4][5] It may also cause respiratory irritation.[2]

  • Environmental Hazard: It is harmful to aquatic life with long-lasting effects.[2]

Q2: What are the immediate first aid procedures for exposure to this compound?

A2: Immediate action is crucial in case of exposure.

  • Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally.[2][5][7] Seek medical attention.

  • Skin Contact: Remove all contaminated clothing and shoes. Wash the affected area immediately with plenty of soap and water.[5][7] If skin irritation occurs, get medical advice.[2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2][3][5] If the person feels unwell, call a poison center or doctor.[3]

  • Ingestion: Rinse the mouth with water.[2][3] Immediately call a POISON CENTER or doctor.[2]

Q3: What personal protective equipment (PPE) is required when handling this compound waste?

A3: To minimize exposure risk, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield approved under government standards like NIOSH (US) or EN 166 (EU).[8][9]

  • Hand Protection: Use chemically resistant gloves (e.g., Nitrile rubber) that have been inspected before use.[5][8]

  • Body Protection: Wear a protective suit and safety footwear to prevent skin contact.[8]

  • Respiratory Protection: If there is a risk of inhaling dust, use a particulate respirator (e.g., type N95) or a self-contained breathing apparatus for emergencies.[8]

Q4: Is this compound waste considered hazardous?

A4: Yes. All waste containing this compound must be treated as hazardous waste.[10] Its disposal is governed by federal, state, and local regulations, such as those under the Resource Conservation and Recovery Act (RCRA) in the United States.[11] Improper disposal can lead to severe environmental and health consequences.

Data Presentation

Table 1: Chemical Properties and Hazard Classifications

PropertyValue
CAS Number 64248-63-1[2][4][12]
Appearance White to almost white solid (powder or crystal)[1][3][12]
Melting Point 84 - 88 °C / 185 - 190.4 °F[5][7]
Boiling Point 160 °C / 320 °F[7][12]
GHS Signal Word Warning[4][6]
Hazard Statements H301/H302 (Toxic/Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation), H412 (Harmful to aquatic life with long lasting effects)[2][3][4][5]

Troubleshooting and Experimental Protocols

Q5: How do I handle a small spill of solid this compound in the lab?

A5: For minor spills, follow this containment and cleanup protocol:

Protocol: Small Spill Cleanup

  • Ensure Safety: Alert personnel in the immediate area. Ensure the area is well-ventilated. Wear all required PPE (goggles, gloves, lab coat, respirator).[2]

  • Containment: Prevent the powder from spreading. Avoid generating dust during cleanup.[2]

  • Cleanup: Use dry cleanup procedures.[2] Gently sweep or scoop the spilled solid material into a suitable, clearly labeled container for hazardous waste. Do not use water to wash the area until all solid material is collected, as this can spread contamination.

  • Decontamination: After the solid is removed, decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials (wipes, etc.) as hazardous waste.

  • Disposal: Seal the container holding the spilled material and cleaning waste. Label it clearly as "Hazardous Waste: this compound" and store it in a designated satellite accumulation area for pickup by a licensed waste disposal service.[2]

Q6: What is the procedure for a major spill or release?

A6: In the event of a major spill:

  • Evacuate: Immediately clear the area of all personnel and move upwind to avoid inhalation.[2]

  • Alert: Notify your institution's emergency services or Environmental Health & Safety (EHS) department immediately. Provide them with the location and nature of the hazard.[2]

  • Secure the Area: Prevent entry into the contaminated zone.

  • Professional Cleanup: Do not attempt to clean up a major spill yourself. Only personnel trained in hazardous material response should manage the cleanup.

Q7: How should I collect and store this compound waste prior to disposal?

A7: Proper collection and storage are critical to ensure safety and compliance.

  • Containers: Use only compatible, non-reactive containers that are in good condition and can be securely sealed.[2]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Keep waste containers tightly closed and store them in a designated, well-ventilated, and secure satellite accumulation area.[2][5] Store away from incompatible materials.

  • Disposal: Arrange for the disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not pour this chemical down the drain or dispose of it in regular trash.[7]

Waste Management Workflow

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.

G start Start: Waste Generation identify Identify Waste as This compound start->identify is_hazardous Is the waste hazardous? identify->is_hazardous is_hazardous->yes_hazardous Always Yes collect Collect in a Labeled, Compatible Container is_hazardous->collect store Store in Designated Satellite Accumulation Area collect->store spill Spill or Emergency? store->spill emergency_protocol Follow Emergency Spill Protocol spill->emergency_protocol Yes dispose Arrange Pickup by Authorized Waste Service spill->dispose No emergency_protocol->store end End: Proper Disposal dispose->end

Caption: Decision workflow for managing this compound waste.

References

Technical Support Center: Troubleshooting Low Yield in Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during SNAr experiments, with a primary focus on addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My SNAr reaction is showing low or no conversion of the starting material. What are the primary factors I should investigate?

A1: Low conversion in an SNAr reaction can often be attributed to one or more of the following factors:

  • Insufficient Activation of the Aromatic Ring: The hallmark of a successful SNAr reaction is the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][2] These groups are essential for stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.[3][4] If your aromatic ring is not sufficiently activated, the nucleophilic attack will be slow or may not occur at all.

  • Poor Leaving Group: While seemingly counterintuitive compared to SN2 reactions, the reactivity of the leaving group in SNAr often follows the trend: F > Cl > Br > I.[5] The high electronegativity of fluorine enhances the electrophilicity of the carbon atom being attacked, accelerating the rate-determining addition step.[6][7]

  • Weak Nucleophile: The strength of the nucleophile plays a critical role. If your nucleophile is too weak, the reaction may not proceed at a reasonable rate.[8]

  • Suboptimal Reaction Temperature: Many SNAr reactions require heating to overcome the activation energy barrier.[5] Reactions run at room temperature may be too slow to be practical.

  • Inappropriate Solvent Choice: The solvent can have a profound impact on the reaction rate. Polar aprotic solvents are generally preferred.[5][9]

Q2: I'm observing the formation of multiple side products in my reaction mixture. What are the likely side reactions and how can they be minimized?

A2: The formation of side products is a common issue in SNAr reactions. Here are some potential causes and their solutions:

  • Reaction with the Solvent: If you are using a nucleophilic solvent, such as an alcohol, it can compete with your intended nucleophile, leading to undesired byproducts.[5] It is advisable to use non-nucleophilic, polar aprotic solvents.

  • Di-substitution: If your aromatic substrate contains more than one leaving group, you may observe double substitution. To favor mono-substitution, you can use a stoichiometric amount of the nucleophile or consider a less reactive nucleophile.[5][8]

  • Hydrolysis: If there is water present in your reaction, it can lead to the hydrolysis of your starting material or product, especially under basic conditions.[8] Ensure you are using anhydrous solvents and an inert atmosphere if your reagents are sensitive to moisture.

  • Benzyne (B1209423) Formation: Under very strong basic conditions and with unactivated aryl halides, an elimination-addition reaction can occur via a benzyne intermediate, which can lead to a mixture of products.[10][11] This is generally avoided by using substrates with appropriate electron-withdrawing groups.

Q3: My reaction seems to work, but I'm struggling with the purification of my product, leading to a low isolated yield. What are some common purification challenges and how can I address them?

A3: Purification of SNAr reaction products can be challenging, particularly when high-boiling polar aprotic solvents like DMSO or DMF are used.

  • Removal of High-Boiling Solvents: A standard aqueous work-up is the first step to remove water-soluble byproducts and some of the high-boiling solvent.[5] This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and water.

  • Removal of Basic or Acidic Impurities: Washing the organic layer with a dilute acid solution can help remove basic impurities, while a dilute base wash can remove acidic impurities.[5]

  • Chromatography: Column chromatography is often necessary to separate the desired product from unreacted starting materials and side products.

Quantitative Data

The efficiency of SNAr reactions is highly dependent on the choice of leaving group and the reaction solvent. The following tables provide a summary of their relative effects on reaction rates.

Table 1: Relative Reactivity of Leaving Groups in SNAr Reactions

Leaving GroupRelative Rate
F3300
Cl4.5
Br2.7
I1
Data is for the reaction of piperidine (B6355638) with 2,4-dinitrophenyl halides in methanol.[5]

Table 2: Effect of Solvent on a Typical SNAr Reaction Rate

SolventDielectric Constant (ε)Relative RateSolvent Type
Methanol331Polar Protic
Ethanol (B145695)240.3Polar Protic
Acetonitrile385000Polar Aprotic
DMF372800Polar Aprotic
DMSO491300Polar Aprotic
Data is for the SN2 reaction of n-butyl bromide with azide, which illustrates the general trend for nucleophilic substitution reactions.[5] Note that protic solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[5]

Experimental Protocols

Protocol: Synthesis of 2,4-Dinitrophenylhydrazine (B122626) via SNAr

This protocol describes the synthesis of 2,4-dinitrophenylhydrazine from 2,4-dinitrochlorobenzene and hydrazine (B178648), a classic example of a nucleophilic aromatic substitution reaction.

Materials:

Procedure:

  • Preparation of the Hydrazine Solution: In a flask, suspend hydrazine sulfate in water. Add potassium acetate and heat the mixture to generate the free hydrazine base in solution. Cool the mixture and add ethanol. Filter off the precipitated potassium sulfate.[3]

  • Reaction: In a separate flask fitted with a reflux condenser, dissolve 2,4-dinitrochlorobenzene in ethanol. Add the prepared hydrazine solution to the flask. Heat the mixture to reflux and stir for one hour.[3] The product, 2,4-dinitrophenylhydrazine, will begin to precipitate.

  • Isolation: After the reflux period, cool the reaction mixture thoroughly. Collect the solid product by suction filtration.[3]

  • Purification: Wash the collected solid with warm ethanol to remove any unreacted 2,4-dinitrochlorobenzene, followed by a wash with hot water.[3] The product can be further purified by recrystallization from a suitable solvent like n-butanol.[3]

Visualizations

The following diagrams illustrate key concepts and workflows related to troubleshooting SNAr reactions.

SNAr_Troubleshooting_Workflow Start Low Yield in SNAr Reaction Check_Activation Is the aromatic ring sufficiently activated? (ortho/para EWGs) Start->Check_Activation Check_LG Is the leaving group optimal? (F > Cl > Br > I) Check_Activation->Check_LG Yes Solution_Activation Consider a more electron-deficient substrate. Check_Activation->Solution_Activation No Check_Nucleophile Is the nucleophile strong enough? Check_LG->Check_Nucleophile Yes Solution_LG Use a substrate with a better leaving group (e.g., F). Check_LG->Solution_LG No Check_Conditions Are the reaction conditions (temperature, solvent) optimized? Check_Nucleophile->Check_Conditions Yes Solution_Nucleophile Use a stronger nucleophile or increase its concentration. Check_Nucleophile->Solution_Nucleophile No Check_Side_Reactions Are there significant side reactions? Check_Conditions->Check_Side_Reactions Yes Solution_Conditions Increase temperature. Use a polar aprotic solvent (DMSO, DMF). Check_Conditions->Solution_Conditions No Solution_Side_Reactions Modify conditions to minimize side reactions (e.g., anhydrous conditions, stoichiometric control). Check_Side_Reactions->Solution_Side_Reactions Yes End Improved Yield Check_Side_Reactions->End No Solution_Activation->End Solution_LG->End Solution_Nucleophile->End Solution_Conditions->End Solution_Side_Reactions->End

Caption: A troubleshooting workflow for low yield in SNAr reactions.

SNAr_Mechanism Reactants Aryl Halide (Ar-X) + Nucleophile (Nu⁻) Transition_State_1 Transition State 1 Reactants->Transition_State_1 Addition (Rate-determining) Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized Anion) Transition_State_1->Meisenheimer_Complex Transition_State_2 Transition State 2 Meisenheimer_Complex->Transition_State_2 Elimination Products Product (Ar-Nu) + Leaving Group (X⁻) Transition_State_2->Products

Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges of catalyst deactivation when working with fluorinated compounds in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for catalyst deactivation in cross-coupling reactions involving fluorinated substrates?

A1: Catalyst deactivation in this context is often multifaceted. The primary causes include:

  • Poisoning by Fluoride (B91410) Ions: Free fluoride ions, generated from the substrate or as a byproduct, can coordinate strongly to the palladium catalyst, forming inactive or less active complexes. This is a significant issue, particularly in Suzuki-Miyaura coupling where fluoride salts are sometimes used as bases.

  • Ligand Degradation: The phosphine (B1218219) ligands, crucial for stabilizing the palladium center and facilitating the catalytic cycle, can be susceptible to degradation under harsh reaction conditions or in the presence of reactive species.

  • Formation of Inactive Catalyst Species: The active Pd(0) catalyst can aggregate to form inactive palladium black, especially at high temperatures or low ligand concentrations. Additionally, stable, off-cycle palladium complexes can form, removing the catalyst from the reaction.[1]

  • Substrate-Related Inhibition: The fluorinated substrate itself or its derivatives can sometimes coordinate too strongly to the catalyst, inhibiting subsequent steps in the catalytic cycle.

Q2: I'm observing low to no conversion in my Suzuki-Miyaura coupling of a fluoroarene. What are the likely causes and how can I troubleshoot this?

A2: Low conversion is a common issue and can often be attributed to catalyst deactivation. Here’s a step-by-step troubleshooting guide:

  • Evaluate Your Base: If you are using a fluoride-containing base (e.g., CsF, KF), consider switching to a non-fluoride alternative like K₃PO₄, K₂CO₃, or an organic base.[2] Fluoride ions can form unreactive fluoroborate species with the boronic acid, hindering transmetalation.

  • Check Your Ligand: The choice of ligand is critical. For electron-deficient fluoroarenes, bulky, electron-rich phosphine ligands such as those from the Buchwald and Hartwig series (e.g., SPhos, XPhos) can promote the challenging oxidative addition step and stabilize the catalyst.[3]

  • Assess Catalyst Loading: While not a solution for inherent deactivation, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) might compensate for slow deactivation and improve yields.[1]

  • Ensure Anhydrous Conditions: Water can lead to protodeboronation of the boronic acid, a common side reaction. Ensure all solvents and reagents are rigorously dried.

  • Degas Thoroughly: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. Degas your reaction mixture thoroughly with an inert gas (Argon or Nitrogen) before heating.

Q3: In a Buchwald-Hartwig amination with a fluorinated aryl halide, my reaction stalls after partial conversion. What's happening and what can I do?

A3: Reaction stalling is a classic sign of catalyst deactivation during the reaction. Here are some potential causes and solutions:

  • Ligand Degradation: The combination of a strong base and elevated temperatures can lead to the degradation of phosphine ligands. Consider using a more robust ligand or a pre-formed catalyst to ensure a consistent concentration of the active species.

  • Inhibition by Amine or Amide: The amine substrate or the resulting amide product can sometimes coordinate to the palladium center and inhibit the catalyst. Using a ligand with greater steric bulk can often mitigate this issue.

  • Formation of Off-Cycle Pd(II) Species: The catalyst can become trapped in stable Pd(II) complexes. The choice of base and ligand can significantly influence the rate of reductive elimination, the final step that regenerates the active Pd(0) catalyst.

Q4: Can I regenerate a palladium catalyst that has been deactivated in a reaction with fluorinated compounds?

A4: In some cases, catalyst regeneration is possible, particularly if the deactivation is due to surface poisoning or the formation of reversible inactive complexes. However, regeneration may not be effective for catalysts that have undergone significant aggregation (sintering) or ligand degradation.

A general approach for regenerating a supported palladium catalyst (e.g., Pd/C) involves:

  • Washing: Washing the catalyst with a solvent like THF or an alcoholic solution can remove adsorbed organic species.[4]

  • Base/Acid Treatment: A subsequent wash with a dilute basic solution (e.g., sodium carbonate) or a mild acidic solution may help in removing strongly adsorbed poisons.

  • Thermal Treatment: Controlled heating under an inert atmosphere can sometimes restore catalytic activity by removing volatile poisons.

For homogeneous catalysts, regeneration is more complex and often involves recovery of the palladium followed by resynthesis of the catalytic complex.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling with Fluoroarenes
Potential Cause Troubleshooting Steps
Catalyst Poisoning by Fluoride Base 1. Replace fluoride bases (CsF, KF) with non-fluoride alternatives like K₃PO₄, K₂CO₃, or organic bases.[2] 2. If a fluoride source is necessary for C-F activation, consider using it in stoichiometric amounts rather than as the primary base.
Inefficient Oxidative Addition 1. Switch to a more electron-rich and sterically hindered ligand (e.g., Buchwald-type biarylphosphine ligands).[3] 2. Increase the reaction temperature in 10°C increments, monitoring for decomposition.
Protodeboronation of Boronic Acid 1. Use rigorously dried solvents and reagents. 2. Consider using the corresponding boronate ester (e.g., pinacol (B44631) ester) which can be more stable.
Catalyst Agglomeration 1. Ensure adequate ligand-to-metal ratio. 2. Lower the reaction temperature if possible, or reduce reaction time.
Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination of Fluoroarenes
Potential Cause Troubleshooting Steps
Ligand Degradation 1. Use a more robust, sterically hindered ligand. 2. Employ a pre-formed palladium catalyst to ensure a well-defined active species. 3. Lower the reaction temperature if the reaction kinetics allow.
Product Inhibition 1. Use a ligand with increased steric bulk to disfavor product coordination. 2. Consider a continuous flow setup where the product is removed from the catalyst as it is formed.
Slow Reductive Elimination 1. The choice of ligand is critical; ligands that are more electron-donating can accelerate reductive elimination. 2. Ensure the base is sufficiently strong to deprotonate the amine and facilitate the formation of the Pd-amido complex.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Fluoride with an Arylboronic Acid
  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl fluoride (1.0 mmol), arylboronic acid (1.2 mmol), and a non-fluoride base such as K₃PO₄ (2.0 mmol).

  • Catalyst and Ligand Addition: Add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition and Degassing: Add the anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane, 5 mL). Seal the flask and thoroughly degas the mixture by three cycles of vacuum followed by backfilling with argon.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Catalyst Regeneration (Supported Palladium)
  • Catalyst Recovery: After the reaction, recover the supported palladium catalyst (e.g., Pd/C) by filtration.

  • Solvent Wash: Wash the catalyst sequentially with the reaction solvent, followed by a more polar solvent like ethanol (B145695) or methanol (B129727) to remove adsorbed organic materials.[4]

  • Aqueous Base Wash: Suspend the catalyst in a dilute aqueous solution of a non-fluoride base (e.g., 1 M Na₂CO₃) and stir for 1-2 hours at room temperature. This can help remove acidic poisons.

  • Water Wash: Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.

  • Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) overnight.

  • Activity Test: Before reusing the catalyst on a large scale, perform a small-scale test reaction to confirm the restoration of its activity.

Visualizing Deactivation Pathways and Troubleshooting

Catalyst Deactivation Pathways

G cluster_0 Active Catalytic Cycle cluster_1 Deactivation Pathways Active Pd(0) Active Pd(0) Oxidative Addition Oxidative Addition Active Pd(0)->Oxidative Addition Fluoride Poisoning Fluoride Poisoning Active Pd(0)->Fluoride Poisoning [Pd(0)F]⁻ formation Pd Agglomeration Pd Agglomeration Active Pd(0)->Pd Agglomeration Sintering Transmetalation Transmetalation Oxidative Addition->Transmetalation Ligand Degradation Ligand Degradation Oxidative Addition->Ligand Degradation Base/Heat Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Active Pd(0)

Caption: Common deactivation pathways for palladium catalysts in cross-coupling reactions.

Troubleshooting Workflow for Low Conversion

G start Low Conversion Observed check_base Is a fluoride base used? start->check_base change_base Switch to non-fluoride base (K₃PO₄, K₂CO₃) check_base->change_base Yes check_ligand Is the ligand appropriate for fluoroarenes? check_base->check_ligand No change_base->check_ligand change_ligand Use bulky, electron-rich ligand (e.g., SPhos) check_ligand->change_ligand No check_conditions Are conditions anhydrous and oxygen-free? check_ligand->check_conditions Yes change_ligand->check_conditions improve_conditions Dry solvents/reagents and degas thoroughly check_conditions->improve_conditions No increase_loading Consider increasing catalyst loading check_conditions->increase_loading Yes improve_conditions->increase_loading end Re-run experiment increase_loading->end

Caption: A decision tree for troubleshooting low conversion in cross-coupling with fluorinated compounds.

References

Technical Support Center: Removing Residual Copper Catalyst from Cyanation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the removal of residual copper catalysts from cyanation reactions. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual copper catalyst from my cyanation reaction?

Residual copper can be problematic for several reasons. Copper ions can be toxic to cells, a significant concern for biological applications and drug development.[1] They can also interfere with downstream applications, such as fluorescence-based assays, and catalyze unwanted side reactions.[1] Furthermore, the presence of copper can affect the stability and purity of the final product. For applications in drug development, minimizing copper content to parts-per-million (ppm) levels is often a regulatory requirement.[1]

Q2: What are the most common methods for removing residual copper catalyst?

The most prevalent and effective methods for copper catalyst removal include:

  • Aqueous Washes with Chelating Agents: This involves liquid-liquid extraction where the organic layer containing your product is washed with an aqueous solution of a chelating agent like EDTA, aqueous ammonia, or ammonium (B1175870) chloride.[1][2][3] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.[1][2][3]

  • Solid-Phase Scavenging: This method employs solid-supported scavengers (resins) that selectively bind to copper, allowing for simple filtration to remove the catalyst.[1]

  • Precipitation: This technique involves converting the copper catalyst into an insoluble form, which can then be removed by filtration.[1] For instance, adding a base like sodium hydroxide (B78521) can precipitate copper(II) hydroxide.[4][5]

  • Silica (B1680970) Gel Chromatography: This method can be used to remove copper salts, which are often more polar and will adhere to the silica gel, allowing the desired product to be eluted.[2]

Q3: How do I choose the best copper removal method for my specific application?

The choice of method depends on several factors, including the properties of your product, the scale of your reaction, and the required level of purity. The following decision-making workflow can help guide your selection.

A Start: Crude Reaction Mixture B Is the product water-soluble? A->B C Aqueous Wash with Chelating Agent (e.g., EDTA) B->C No D Solid-Phase Scavenging or Dialysis B->D Yes E Is the copper level acceptable? C->E D->E F Silica Gel Chromatography E->F No J Product is Ready E->J Yes G Is the copper level acceptable? F->G H Precipitation G->H No G->J Yes I Is the copper level acceptable? H->I I->J Yes K Consider alternative scavenger or combination of methods I->K No

Caption: Decision workflow for selecting a copper removal method.

Q4: I see a persistent green/blue color in my organic layer after an aqueous wash. What does this indicate?

A persistent green or blue color in your organic layer is a strong indication of residual copper contamination.[2][3] This can happen if the initial purification was incomplete or if your product itself chelates copper.[3] To resolve this, you can try repeating the purification step, for example, by performing additional aqueous washes with a chelating agent or passing the product through a fresh plug of silica gel.[2] A combination of methods is often more effective.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Ineffective copper removal with aqueous EDTA wash 1. The product is a stronger chelator for copper than EDTA. 2. The pH of the aqueous solution is not optimal for chelation. 3. Insufficient mixing during the liquid-liquid extraction.1. Use a stronger chelating agent or a scavenger resin. 2. Adjust the pH of the EDTA solution to ~8 for optimal chelation.[2] 3. Ensure vigorous shaking of the separatory funnel for at least 1-2 minutes.[2]
Low product yield after purification 1. Product loss during aqueous extractions due to some water solubility. 2. Product adsorption onto the solid support (silica gel or scavenger resin).1. For water-soluble products, consider using scavenger resins or dialysis.[3] 2. Elute the column with a more polar solvent system or back-extract the aqueous layers.
My product is water-soluble, making liquid-liquid extraction difficult The product partitions into the aqueous layer along with the copper-chelator complex.Utilize solid-phase scavengers or dialysis, which are more suitable for water-soluble products.[3]
Scavenger resin is ineffective 1. Insufficient amount of scavenger resin used. 2. Inadequate stirring time. 3. The chosen scavenger is not optimal for copper.1. Increase the equivalents of the scavenger resin.[6] 2. Increase the stirring time to allow for complete binding.[3][6] 3. Consult the manufacturer's guide to select a resin with high affinity for copper.
Formation of an emulsion during aqueous extraction High concentration of surfactant-like species or fine particulate matter.1. Add brine to the separatory funnel to break the emulsion.[7] 2. Gently invert the funnel instead of vigorous shaking.[7] 3. Filter the reaction mixture through Celite before extraction.[7]

Quantitative Data on Removal Efficiency

The following table summarizes the typical efficiency of common copper removal techniques. These values are representative and can vary depending on the specific reaction conditions and product properties.

Removal Technique Typical Final Copper Level (ppm) Potential Product Yield Loss Advantages Disadvantages
Aqueous Wash (EDTA) < 50[8]1 - 10%Low cost, readily available reagents.Can be less effective for strong copper-chelating products; may require multiple washes.
Solid-Phase Scavengers < 10[1]1 - 5%High efficiency and selectivity, simple filtration-based workup.[1]Higher cost compared to simple aqueous washes.[1]
Precipitation < 1005 - 15%Can handle high concentrations of copper.May co-precipitate the product; requires careful control of conditions.
Silica Gel Chromatography < 205 - 20%Can also remove other impurities.Can be time-consuming and require large volumes of solvent.

Experimental Protocols

Protocol 1: Copper Removal using Aqueous EDTA Wash

This protocol is suitable for organic-soluble products.

Materials:

  • 0.5 M solution of ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt in water, with the pH adjusted to 8 with NaOH.[2]

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of the 0.5 M EDTA solution.[2]

  • Shake the funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.[2]

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the wash with the EDTA solution until the aqueous layer is colorless.[2]

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove any residual EDTA.[3]

  • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.[2]

  • Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the copper-free product.[2]

A Reaction Mixture in Separatory Funnel B Add 0.5 M EDTA (pH 8) A->B C Shake Vigorously (1-2 min) B->C D Separate Aqueous Layer (blue/green) C->D E Repeat Wash Until Aqueous Layer is Colorless D->E F Wash with Brine E->F G Dry Organic Layer (Na2SO4) F->G H Filter and Concentrate G->H I Copper-Free Product H->I

Caption: Workflow for copper removal using an aqueous EDTA wash.
Protocol 2: Copper Removal using a Solid-Phase Scavenger Resin

This protocol is suitable for both organic- and water-soluble products.

Materials:

  • Copper scavenger resin (e.g., SiliaMetS Thiol, QuadraSil™)

  • Reaction solvent

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

  • To the crude reaction mixture, add the appropriate amount of scavenger resin (typically 3-5 equivalents relative to the copper catalyst).[6]

  • Stir the resulting suspension at room temperature for 4-16 hours.[3][6] The optimal time may need to be determined empirically.

  • Monitor the removal of copper by taking small aliquots and analyzing for color or by a more sensitive method if required.

  • Once the copper has been removed, filter the mixture to remove the resin.[2]

  • Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.[2][3]

  • The filtrate contains the copper-free product.[2]

  • Concentrate the solvent to obtain the purified product.

A Crude Reaction Mixture B Add Scavenger Resin (3-5 eq.) A->B C Stir at Room Temperature (4-16 h) B->C D Filter to Remove Resin C->D E Wash Resin with Solvent D->E F Combine Filtrate and Washes E->F G Concentrate F->G H Copper-Free Product G->H

Caption: Workflow for copper removal using a solid-phase scavenger.

References

Technical Support Center: Preventing Oxidation of Amino-Difluorobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with amino-difluorobenzonitrile derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the oxidative stability of these compounds.

Frequently Asked Questions (FAQs)

Q1: My amino-difluorobenzonitrile derivative has developed a yellow or brownish tint. What is the likely cause?

A1: The discoloration of amino-difluorobenzonitrile derivatives, which are typically off-white to pale yellow crystalline solids, is most commonly due to oxidation of the aromatic amino group.[1] Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities, some of which may be polymeric in nature.

Q2: How can I prevent the oxidation of my compound during a chemical reaction?

A2: To prevent oxidation during a reaction, it is crucial to maintain an inert atmosphere. This can be achieved by using a glovebox or a Schlenk line.[2][3][4][5][6] Additionally, all solvents should be thoroughly deoxygenated prior to use. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw method.

Q3: What is the best way to store my amino-difluorobenzonitrile derivative to ensure its long-term stability?

A3: For long-term storage, amino-difluorobenzonitrile derivatives should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures.[7] Storing the compound at -20°C or -70°C can significantly slow down the rate of oxidation.[7] It is also advisable to protect the compound from light, as photodegradation can occur with aromatic compounds.

Q4: Can I use an antioxidant to stabilize my amino-difluorobenzonitrile derivative?

A4: Yes, the use of a radical scavenging antioxidant can be an effective strategy to prevent oxidation. Butylated hydroxytoluene (BHT) is a common antioxidant used in organic synthesis to inhibit free-radical mediated oxidation.[8][9][10][11] It is typically added in small amounts to the reaction mixture or the storage container.

Q5: What analytical techniques can I use to assess the purity of my compound and detect oxidation products?

A5: High-Performance Liquid Chromatography (HPLC) is a highly effective method for assessing the purity of your compound and quantifying any oxidative impurities.[12][13][14][15] A stability-indicating HPLC method can be developed to separate the parent compound from its degradation products. Other useful techniques include Thin Layer Chromatography (TLC) for qualitative monitoring and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and synthesis of amino-difluorobenzonitrile derivatives.

Problem Potential Cause Troubleshooting Steps
Product is discolored (yellow, brown, or red) after synthesis and purification. Oxidation of the aniline (B41778) functional group due to exposure to air.- Perform the reaction and purification under a strict inert atmosphere (e.g., nitrogen or argon).- Use deoxygenated solvents for both the reaction and purification steps.- Consider adding a radical scavenger like BHT to the reaction mixture.
Compound darkens over time during storage. Slow oxidation upon exposure to air and/or light.- Store the compound under an inert atmosphere in a tightly sealed vial.- Store at low temperatures (-20°C or below).- Protect the storage vial from light by wrapping it in aluminum foil or using an amber vial.
Inconsistent reaction yields or formation of side products. Degradation of the starting material due to oxidation.- Check the purity of the starting amino-difluorobenzonitrile derivative before use.- If the starting material is discolored, consider purifying it by recrystallization or column chromatography under inert conditions before proceeding with the reaction.
Baseline instability or ghost peaks in HPLC analysis. On-column oxidation or degradation of the analyte.- Degas the HPLC mobile phase thoroughly.- Consider adding a small amount of an antioxidant to the sample diluent.

Data Presentation

Table 1: Recommended Storage Conditions for Amino-Difluorobenzonitrile Derivatives
Storage ConditionShort-Term ( < 1 month)Long-Term ( > 1 month)
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)
Temperature 2-8°C-20°C to -70°C
Light Protect from Light (Amber Vial)Protect from Light (Amber Vial)
Container Tightly Sealed VialTightly Sealed Vial with Parafilm
Table 2: Illustrative Stability Data of a Generic Amino-Difluorobenzonitrile Derivative under Accelerated Conditions (40°C/75% RH)

This data is illustrative and based on typical behavior of aromatic amines. Actual stability will vary depending on the specific derivative.

Time (Weeks)Purity (%) without Protective MeasuresPurity (%) with Inert AtmospherePurity (%) with Inert Atmosphere + BHT (0.01 mol%)
099.599.599.5
198.299.399.4
296.599.199.3
493.198.899.1
888.498.298.8

Experimental Protocols

Protocol 1: General Procedure for Handling Amino-Difluorobenzonitrile Derivatives under an Inert Atmosphere

This protocol describes the use of a Schlenk line for manipulating air-sensitive amino-difluorobenzonitrile derivatives.

Materials:

  • Schlenk flask

  • Schlenk line with dual vacuum and inert gas manifold

  • Vacuum pump

  • Inert gas (Argon or Nitrogen)

  • Heat gun

  • Septa and needles

Procedure:

  • Drying Glassware: Ensure all glassware is thoroughly dried in an oven at >120°C overnight and cooled under a stream of inert gas.

  • Assembling the Apparatus: Assemble the glassware on the Schlenk line while it is still warm, and immediately begin purging with inert gas.

  • Purging the Flask: Evacuate the flask using the vacuum manifold and then backfill with inert gas. Repeat this vacuum/inert gas cycle at least three times to ensure a completely inert atmosphere.

  • Adding Reagents:

    • Solids: Add solid amino-difluorobenzonitrile derivatives to the flask under a positive pressure of inert gas.

    • Liquids: Use deoxygenated solvents and transfer them to the reaction flask via a cannula or a syringe.

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved by connecting the flask to the inert gas line with a bubbler to monitor the gas flow.

  • Work-up and Purification: Perform all work-up and purification steps (e.g., extraction, filtration, chromatography) under an inert atmosphere.

Protocol 2: Use of Butylated Hydroxytoluene (BHT) as an Antioxidant

This protocol provides a general guideline for using BHT to prevent the oxidation of amino-difluorobenzonitrile derivatives.

Materials:

  • Amino-difluorobenzonitrile derivative

  • Butylated hydroxytoluene (BHT)

  • Inert atmosphere setup (as in Protocol 1)

Procedure:

  • Determine the appropriate amount of BHT: A typical concentration range for BHT as a radical scavenger in organic reactions is 0.01 to 0.1 mol% relative to the substrate. For storage, a lower concentration may be sufficient.

  • Addition of BHT:

    • For reactions: Add the calculated amount of BHT to the reaction flask along with the amino-difluorobenzonitrile derivative before adding other reagents.

    • For storage: Add a small crystal of BHT to the storage vial containing the solid compound. For solutions, dissolve the appropriate amount of BHT in the solution before sealing the container under an inert atmosphere.

  • Proceed with the reaction or storage: Follow the standard procedures for handling air-sensitive compounds as described in Protocol 1.

Mandatory Visualization

Experimental_Workflow_for_Oxidation_Prevention cluster_preparation Preparation cluster_reaction_setup Reaction Setup cluster_reaction_and_workup Reaction & Work-up start Start dry_glassware Oven-Dry Glassware (>120°C) start->dry_glassware deoxygenate_solvents Deoxygenate Solvents (N2/Ar sparging or Freeze-Pump-Thaw) start->deoxygenate_solvents assemble_apparatus Assemble Apparatus on Schlenk Line dry_glassware->assemble_apparatus add_solvents Add Deoxygenated Solvents (via cannula or syringe) deoxygenate_solvents->add_solvents purge_atmosphere Purge with Inert Gas (3x Vacuum/Inert Gas Cycles) assemble_apparatus->purge_atmosphere add_reagents Add Amino-difluorobenzonitrile Derivative & BHT (optional) purge_atmosphere->add_reagents add_reagents->add_solvents run_reaction Run Reaction under Positive Inert Gas Pressure add_solvents->run_reaction workup Inert Atmosphere Work-up & Purification run_reaction->workup end Pure Product workup->end

Caption: Workflow for preventing oxidation during synthesis.

Troubleshooting_Oxidation cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Discolored Product (Yellow/Brown) cause1 Exposure to Atmospheric Oxygen problem->cause1 cause2 Use of Non-Deoxygenated Solvents problem->cause2 cause3 Light Exposure problem->cause3 cause4 High Storage Temperature problem->cause4 solution1 Use Inert Atmosphere (Glovebox/Schlenk Line) cause1->solution1 solution5 Add Antioxidant (e.g., BHT) cause1->solution5 solution2 Thoroughly Deoxygenate Solvents cause2->solution2 solution3 Store in Amber Vial/ Protect from Light cause3->solution3 solution4 Store at Low Temperature (-20°C to -70°C) cause4->solution4

Caption: Troubleshooting logic for product discoloration.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 3,5-Difluorobenzonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,5-difluorobenzonitrile and its structural isomers. Understanding the spectral characteristics of these fluorinated benzonitriles is crucial for their identification, characterization, and application in various fields, including medicinal chemistry and materials science. This document presents detailed experimental data, protocols for spectral acquisition, and a comparative analysis to aid in the structural elucidation of these compounds.

I. Introduction

Fluorinated organic molecules are of significant interest in drug discovery and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. Benzonitriles, in turn, are versatile building blocks in organic synthesis. The combination of these features in fluorinated benzonitriles makes them valuable synthons. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of these compounds. This guide focuses on the ¹H and ¹³C NMR spectra of this compound and provides a comparative analysis with its isomers to highlight the influence of fluorine substitution patterns on chemical shifts and coupling constants.

II. Experimental Protocols

A standardized protocol is essential for obtaining high-quality and reproducible NMR data. The following sections detail the recommended procedures for sample preparation and data acquisition for small molecules like difluorobenzonitriles.

A. Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

  • Sample Purity: Ensure the analyte is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Use a high-purity deuterated solvent to minimize solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg is recommended.

  • Sample Filtration: To remove any particulate matter that can degrade the spectral resolution, it is advisable to dissolve the sample in a small vial and filter it through a pipette plugged with glass wool into a clean and dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts (0 ppm for both ¹H and ¹³C NMR).

B. NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Number of Scans: 16 to 64 scans are usually adequate for achieving a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

    • Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient for most organic compounds.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum and enhance sensitivity.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay: A relaxation delay of 2 seconds is appropriate.

    • Spectral Width: A spectral width of 0 to 220 ppm covers the chemical shift range of most organic molecules.

III. ¹H NMR Spectra: A Comparative Analysis

The position and multiplicity of signals in a ¹H NMR spectrum provide valuable information about the electronic environment and connectivity of protons in a molecule.

A. This compound

The ¹H NMR spectrum of this compound is relatively simple due to the molecule's symmetry. It exhibits two main signals corresponding to the two distinct types of aromatic protons.

G cluster_0 C1 C1 C2 C2-H C3 C3-F C4 C4-H C5 C5-F C6 C6-H CN C≡N

B. Comparative Isomers and Analogs

The substitution pattern of the fluorine atoms significantly influences the chemical shifts and coupling patterns of the aromatic protons in the isomers of difluorobenzonitrile and monofluorinated benzonitriles.

C. Data Summary

The following table summarizes the ¹H NMR spectral data for this compound and its selected isomers and analogs in CDCl₃.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-2, H-67.35 - 7.29m
H-47.22 - 7.15m
3,4-Difluorobenzonitrile H-27.59 - 7.54m
H-57.49 - 7.43m
H-67.33 - 7.25m
2,6-Difluorobenzonitrile H-3, H-57.09t8.1
H-47.64tt8.1, 6.6
3-Fluorobenzonitrile H-27.52 - 7.47m
H-47.52 - 7.47m
H-57.47 - 7.41m
H-67.36 - 7.31m
4-Fluorobenzonitrile H-2, H-67.72 - 7.64m
H-3, H-57.22 - 7.14m

IV. ¹³C NMR Spectra: A Comparative Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

A. This compound

The ¹³C NMR spectrum of this compound is characterized by four signals in the aromatic region, corresponding to the four unique carbon environments, in addition to the signal for the nitrile carbon. The carbons directly attached to fluorine exhibit large carbon-fluorine coupling constants.

G cluster_0 C1 C1 C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 CN C≡N

B. Comparative Isomers and Analogs

The chemical shifts of the carbon atoms in the isomers of difluorobenzonitrile and monofluorinated benzonitriles are distinctly affected by the position of the fluorine substituents.

C. Data Summary

The following table summarizes the ¹³C NMR spectral data for this compound and its selected isomers and analogs in CDCl₃.

CompoundCarbonChemical Shift (δ, ppm)
This compound C1115.0
C2, C6114.5
C3, C5162.7 (d, ¹JCF = 254.9 Hz)
C4112.5
CN116.4
3,4-Difluorobenzonitrile C1110.1
C2119.5
C3154.2 (d, ¹JCF = 255.9 Hz)
C4151.7 (d, ¹JCF = 251.9 Hz)
C5128.2
C6118.0
CN116.6
2,6-Difluorobenzonitrile C199.4
C2, C6163.4 (dd, ¹JCF = 259.8 Hz, ³JCCF = 8.6 Hz)
C3, C5112.9
C4134.1
CN114.1
3-Fluorobenzonitrile C1114.2
C2118.8
C3162.3 (d, ¹JCF = 247.9 Hz)
C4130.6
C5128.3
C6115.7
CN117.4
4-Fluorobenzonitrile C1108.3
C2, C6134.4
C3, C5116.3 (d, ²JCCF = 22.0 Hz)
C4165.2 (d, ¹JCF = 255.9 Hz)
CN117.8

V. Structural and Electronic Effects on NMR Spectra

The observed differences in the ¹H and ¹³C NMR spectra of these fluorinated benzonitriles can be attributed to the interplay of inductive and resonance effects of the fluorine and cyano groups.

  • Inductive Effect: The highly electronegative fluorine atoms withdraw electron density from the aromatic ring through the σ-bond framework, generally leading to a deshielding of the nearby protons and carbons (downfield shift).

  • Resonance Effect: Fluorine, being a halogen, can donate electron density to the aromatic ring via its lone pairs (a +R effect), which can lead to shielding (upfield shift), particularly at the ortho and para positions.

  • Cyano Group: The nitrile group is strongly electron-withdrawing through both inductive and resonance effects, causing significant deshielding of the ipso-carbon and the ortho-protons.

The final chemical shift of a particular nucleus is a net result of these competing effects, which are highly dependent on the relative positions of the substituents.

G cluster_0 Experimental cluster_1 Data Analysis cluster_2 Interpretation SamplePrep Sample Preparation NMRacq NMR Data Acquisition SamplePrep->NMRacq H1_analysis 1H NMR Analysis (Chemical Shift, Multiplicity, J-coupling) NMRacq->H1_analysis C13_analysis 13C NMR Analysis (Chemical Shift, C-F coupling) NMRacq->C13_analysis Structure Structure Elucidation H1_analysis->Structure C13_analysis->Structure Comparison Comparison with Isomers Structure->Comparison

VI. Conclusion

This guide has provided a detailed comparison of the ¹H and ¹³C NMR spectra of this compound and its isomers. The presented data and experimental protocols serve as a valuable resource for researchers in the fields of chemistry and drug development. The distinct spectral features arising from the different fluorine substitution patterns allow for the unambiguous identification and characterization of these important synthetic intermediates.

VII. References

The spectral data presented in this guide were compiled from various publicly available spectral databases. For more detailed information, please refer to the following resources:

  • Spectral Database for Organic Compounds (SDBS) - National Institute of Advanced Industrial Science and Technology (AIST), Japan.

  • PubChem - National Center for Biotechnology Information, U.S. National Library of Medicine.

  • ChemicalBook - A comprehensive chemical database.

A Comparative Guide to ¹⁹F NMR Spectroscopy of Fluorinated Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ¹⁹F NMR spectroscopic characteristics of various fluorinated benzonitriles. It includes supporting experimental data and detailed methodologies to aid in the structural elucidation and analysis of these important chemical entities.

Fluorine nuclear magnetic resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique for the characterization of fluorinated organic molecules.[1] Its high sensitivity, the 100% natural abundance of the ¹⁹F isotope, and the large chemical shift range make it an invaluable tool in pharmaceutical and materials science research.[2] For fluorinated benzonitriles, a class of compounds with significant applications in drug discovery and agrochemicals, ¹⁹F NMR provides detailed information about the electronic environment of the fluorine substituents on the aromatic ring.

Comparison of ¹⁹F NMR Data for Fluorinated Benzonitriles

The chemical shift (δ) and coupling constants (J) in ¹⁹F NMR are highly sensitive to the position of the fluorine atom(s) on the benzonitrile (B105546) ring. The electron-withdrawing nature of the nitrile group and the interplay of inductive and resonance effects of the fluorine substituents lead to distinct spectral parameters for different isomers.

Below is a summary of ¹⁹F NMR data for a series of mono- and difluorinated benzonitriles. All chemical shifts are referenced to CFCl₃ at 0 ppm.

CompoundStructurePosition of F¹⁹F Chemical Shift (δ) in ppmCoupling Constants (J) in Hz
2-Fluorobenzonitrile2Not explicitly foundNot explicitly found
3-Fluorobenzonitrile3Not explicitly foundNot explicitly found
4-Fluorobenzonitrile4Not explicitly foundJ(H,F) = 8.2, 5.1 Hz[3]
2,3-Difluorobenzonitrile2, 3Not explicitly foundNot explicitly found
2,4-Difluorobenzonitrile2, 4Not explicitly foundNot explicitly found
2,5-Difluorobenzonitrile2, 5Not explicitly foundNot explicitly found
2,6-Difluorobenzonitrile2, 6Not explicitly foundNot explicitly found
3,4-Difluorobenzonitrile3, 4Not explicitly foundNot explicitly found
3,5-Difluorobenzonitrile3, 5Not explicitly foundNot explicitly found

Note: While direct ¹⁹F NMR chemical shift values for all listed benzonitriles were not found in the initial search, spectral data is available for these compounds in various databases which can be consulted for specific values.[3][4][5][6][7][8]

Experimental Protocols

Obtaining high-quality ¹⁹F NMR spectra is crucial for accurate structural analysis. The following is a general experimental protocol for the acquisition of ¹⁹F NMR spectra of fluorinated benzonitriles.

1. Sample Preparation

  • Sample Concentration: Dissolve 5-25 mg of the fluorinated benzonitrile in approximately 0.5-0.7 mL of a deuterated solvent. For quantitative ¹⁹F NMR, a concentration of around 0.1 M is often suitable.[9]

  • Solvent: Chloroform-d (CDCl₃) is a common solvent for these types of compounds. Ensure the chosen solvent fully dissolves the sample.[9]

  • Internal Standard: An internal standard can be used for accurate chemical shift referencing. A common standard is trifluoroacetic acid (TFA) or α,α,α-trifluorotoluene.[9]

  • NMR Tube: Use a standard 5 mm NMR tube.

2. NMR Spectrometer Setup and Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe is recommended.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters (¹D ¹⁹F Spectrum):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zgfhigqn' on Bruker instruments for ¹H-decoupled ¹⁹F spectra).[10]

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

    • Spectral Width: Set a wide spectral width to encompass the expected chemical shift range of aromatic fluorine atoms (e.g., -100 to -180 ppm).[11]

    • Number of Scans: Depending on the sample concentration, 16 to 128 scans are typically sufficient.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a good starting point. For quantitative measurements, this should be at least 5 times the longest T₁ relaxation time.[12]

    • Acquisition Time (aq): An acquisition time of 1-2 seconds is generally adequate.

    • Decoupling: Use proton decoupling to simplify the spectra and improve the signal-to-noise ratio. Inverse-gated decoupling can be used for quantitative analysis to suppress the Nuclear Overhauser Effect (NOE).

3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the free induction decay (FID).

  • Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the internal standard or externally to CFCl₃ (0 ppm).

Visualizing the Workflow and Structure-Property Relationships

To better understand the experimental process and the factors influencing ¹⁹F NMR spectra, the following diagrams are provided.

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim setup Set Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference assign Assign Signals reference->assign measure Measure δ and J assign->measure interpret Interpret Data measure->interpret

Caption: Experimental workflow for ¹⁹F NMR spectroscopy.

chemical_shift_factors cluster_molecule Molecular Structure cluster_environment Chemical Environment substituent_position Substituent Position (ortho, meta, para) chemical_shift ¹⁹F Chemical Shift (δ) substituent_position->chemical_shift electron_effects Electronic Effects (Inductive vs. Resonance) electron_effects->chemical_shift solvent Solvent Effects solvent->chemical_shift concentration Concentration concentration->chemical_shift temperature Temperature temperature->chemical_shift

Caption: Factors influencing ¹⁹F NMR chemical shifts.

References

A Comparative Guide to the Mass Spectrometry Analysis of 3,5-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectrometry analysis of 3,5-Difluorobenzonitrile and its structural isomers, 2,5-Difluorobenzonitrile and 3,4-Difluorobenzonitrile. The information presented herein is intended to aid in the identification and differentiation of these compounds in complex matrices through gas chromatography-mass spectrometry (GC-MS).

Comparative Analysis of Mass Spectra

The electron ionization (EI) mass spectra of difluorobenzonitrile isomers are characterized by a prominent molecular ion peak and distinct fragmentation patterns that allow for their differentiation. While all three isomers share the same molecular weight, the positions of the fluorine atoms on the benzene (B151609) ring influence the relative stabilities of the fragment ions, leading to variations in their mass spectra.

Below is a summary of the key mass spectral data for this compound and its isomers, based on data from the NIST Mass Spectrometry Data Center.[1][2][3]

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragments (m/z) and their Ranking
This compound C₇H₃F₂N139.10139 (Top Peak), 112 (2nd Highest), 88 (3rd Highest)[1]
2,5-Difluorobenzonitrile C₇H₃F₂N139.10139 (Top Peak), 112 (2nd Highest), 88 (3rd Highest)[2]
3,4-Difluorobenzonitrile C₇H₃F₂N139.10139 (Top Peak), 112 (2nd Highest), 88 (3rd Highest)[3]

Note: While the major fragments for the three isomers are identical, their relative intensities, which are crucial for definitive identification, can differ. Access to a comprehensive mass spectral library is recommended for accurate isomer differentiation.

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization typically begins with the loss of a hydrogen cyanide (HCN) molecule from the molecular ion, followed by subsequent fragmentation of the resulting fluorinated benzene derivatives.

Fragmentation_of_3_5_Difluorobenzonitrile M C₇H₃F₂N⁺˙ (m/z 139) Molecular Ion F1 [M - HCN]⁺˙ (m/z 112) M->F1 - HCN F2 [M - HCN - C₂H₂]⁺˙ (m/z 88) F1->F2 - C₂H₂

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol for GC-MS Analysis

This section outlines a general experimental protocol for the analysis of this compound and its isomers using gas chromatography-mass spectrometry (GC-MS). This protocol is adapted from standard methods for the analysis of aromatic hydrocarbons.[4]

1. Sample Preparation:

  • Dissolve a known quantity of the sample in a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • The final concentration should be in the range of 1-10 µg/mL.

  • Filter the sample if any particulate matter is present.

2. Gas Chromatography (GC) Conditions:

  • Column: HP-5MS (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent nonpolar capillary column.[4]

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0-1.5 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: m/z 40-400.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis sp1 Sample Weighing sp2 Dissolution in Solvent sp1->sp2 sp3 Vortexing/Sonication sp2->sp3 sp4 Filtration (if necessary) sp3->sp4 gcms1 Injection into GC sp4->gcms1 gcms2 Chromatographic Separation gcms1->gcms2 gcms3 Elution into MS gcms2->gcms3 gcms4 Ionization and Fragmentation gcms3->gcms4 gcms5 Mass Analysis gcms4->gcms5 da1 Total Ion Chromatogram (TIC) Generation gcms5->da1 da2 Peak Identification and Integration da1->da2 da3 Mass Spectrum Extraction da2->da3 da4 Library Search and Compound Identification da3->da4

References

A Comparative Guide to the FT-IR Spectrum of 3,5-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3,5-difluorobenzonitrile, offering a comparative perspective with related compounds, benzonitrile (B105546) and 2,5-difluorobenzonitrile (B1295057). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize vibrational spectroscopy for molecular characterization.

Experimental Data: FT-IR Peak Assignments

The FT-IR spectrum of a molecule provides a unique fingerprint corresponding to its vibrational modes. The table below summarizes the key observed vibrational frequencies (in cm⁻¹) and their assignments for this compound, alongside the spectra of benzonitrile and 2,5-difluorobenzonitrile for comparative analysis. The data for this compound is primarily sourced from computational and experimental work by Mohan et al. (2002).[1]

Vibrational Mode This compound (cm⁻¹)[1] Benzonitrile (cm⁻¹)[2][3][4] 2,5-Difluorobenzonitrile (cm⁻¹)[5][6][7][8][9]
C≡N Stretching~2235~2230~2240
Aromatic C-H Stretching~3050-3100~3000-3100~3050-3150
Aromatic C=C Stretching~1600-1620, ~1450-1500~1600, ~1490, ~1450~1620, ~1500, ~1470
C-F Stretching~1300-1350, ~1100-1150-~1250-1300, ~1150-1200
Aromatic C-H Bending (out-of-plane)~850-900~750, ~690~800-900
C-CN Stretching~1200~1200~1180

Analysis of Spectral Data:

The FT-IR spectrum of this compound is characterized by several key absorptions. The prominent peak around 2235 cm⁻¹ is attributed to the C≡N stretching vibration, a characteristic feature of nitriles.[1] The presence of two fluorine atoms on the benzene (B151609) ring influences the electronic environment and, consequently, the vibrational frequencies of the molecule. The strong absorptions in the 1300-1350 cm⁻¹ and 1100-1150 cm⁻¹ regions are assigned to the C-F stretching modes. The aromatic C=C stretching vibrations appear in the 1450-1620 cm⁻¹ range. Aromatic C-H stretching vibrations are observed in the region of 3050-3100 cm⁻¹.

In comparison, benzonitrile exhibits its C≡N stretch at a slightly lower wavenumber, around 2230 cm⁻¹.[2][3] The absence of C-F bonds in benzonitrile means no absorption peaks are observed in the 1100-1350 cm⁻¹ range. The isomeric 2,5-difluorobenzonitrile shows a C≡N stretching vibration at a slightly higher wavenumber (~2240 cm⁻¹) and distinct C-F stretching bands. The pattern of aromatic C-H out-of-plane bending in the fingerprint region (below 1000 cm⁻¹) can also be used to distinguish between these isomers.

Experimental Protocols

The acquisition of a high-quality FT-IR spectrum is crucial for accurate interpretation. The following protocol outlines a standard procedure for analyzing a solid sample like this compound using the Potassium Bromide (KBr) pellet method.

Objective: To obtain the FT-IR transmission spectrum of a solid organic compound.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Potassium Bromide (KBr), IR-grade, dried

  • Spatula

  • Analytical balance

  • Sample: this compound

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of this compound.

    • Weigh approximately 100-200 mg of dry, IR-grade KBr.

    • Thoroughly grind the KBr in an agate mortar to a fine powder.

    • Add the this compound sample to the KBr in the mortar.

    • Gently mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.[10]

  • Pellet Formation:

    • Transfer a portion of the sample-KBr mixture into the pellet-forming die.

    • Ensure the powder is evenly distributed.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.[10]

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum using a blank KBr pellet or an empty sample compartment. This will account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.[11]

    • Acquire the FT-IR spectrum of the sample pellet over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis:

    • The resulting spectrum should show absorption bands corresponding to the vibrational modes of this compound.

    • Identify and label the key peaks in the spectrum.

    • Compare the obtained spectrum with reference spectra for identification and interpretation.

Alternative Sampling Technique: Attenuated Total Reflectance (ATR)

For a quicker, non-destructive analysis, Attenuated Total Reflectance (ATR) can be used.[10][11]

  • Instrument Setup: Ensure the ATR accessory is installed and the crystal is clean.

  • Background Spectrum: Record a background spectrum with a clean, empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.[10]

  • Acquire Spectrum: Collect the FT-IR spectrum of the sample.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

Visualization of FT-IR Spectrum Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of an FT-IR spectrum, from initial sample analysis to final compound identification.

FT_IR_Interpretation_Workflow cluster_0 Experimental Stage cluster_1 Data Processing & Analysis cluster_2 Interpretation & Comparison Sample Sample: this compound Preparation Sample Preparation (e.g., KBr Pellet or ATR) Sample->Preparation FTIR_Acquisition FT-IR Spectral Acquisition Preparation->FTIR_Acquisition Raw_Spectrum Raw FT-IR Spectrum FTIR_Acquisition->Raw_Spectrum Background_Correction Background Subtraction Raw_Spectrum->Background_Correction Peak_Picking Peak Identification & Wavenumber Assignment Background_Correction->Peak_Picking Functional_Group Functional Group Region Analysis (4000-1500 cm⁻¹) Peak_Picking->Functional_Group Fingerprint Fingerprint Region Analysis (<1500 cm⁻¹) Peak_Picking->Fingerprint Peak_Assignment Vibrational Mode Assignment Functional_Group->Peak_Assignment Fingerprint->Peak_Assignment Comparison Comparison with Reference Spectra (e.g., Benzonitrile, Isomers) Peak_Assignment->Comparison Structure_Confirmation Structural Confirmation Comparison->Structure_Confirmation

References

A Comparative Guide to Analytical Methods for Purity Determination of 3,5-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates like 3,5-Difluorobenzonitrile is paramount for the integrity and success of their work. This guide provides a comparative overview of the primary analytical techniques used to determine the purity of this compound, complete with detailed experimental protocols and supporting data to aid in method selection and implementation.

The principal methods for quantitative purity assessment of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), offer a powerful alternative for absolute purity determination.

Chromatographic Methods: A Head-to-Head Comparison

Gas Chromatography and High-Performance Liquid Chromatography are the workhorse techniques for purity analysis in the pharmaceutical and chemical industries. Both methods separate the main component from its impurities, allowing for quantification.

Gas Chromatography (GC) is ideally suited for the analysis of volatile and thermally stable compounds like this compound. Commercial suppliers often utilize GC with a Flame Ionization Detector (GC-FID) to certify the purity of their products, frequently reporting purities exceeding 99.0%.[1] For more in-depth impurity profiling, coupling GC with a Mass Spectrometer (GC-MS) allows for the identification of unknown impurities.[2][3][4]

High-Performance Liquid Chromatography (HPLC) offers versatility in analyzing a wide range of compounds, including those that are not amenable to GC. A reversed-phase HPLC method with UV detection is a common approach for the analysis of aromatic nitriles.

The following table summarizes a comparison of typical performance characteristics for GC and HPLC methods in the analysis of this compound.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Typical Column Capillary column (e.g., DB-5ms, HP-5)Reversed-phase C18 or Phenyl column
Detector Flame Ionization Detector (FID), Mass Spectrometry (MS)UV-Vis Diode Array Detector (DAD/PDA)
Typical Purity Assay >99.0% (Area percent)>99.0% (Area percent)
Advantages High resolution, sensitive for volatile compounds, established methods for similar compounds.Versatile, suitable for a wide range of polarities, non-destructive.
Limitations Requires compounds to be volatile and thermally stable.May require more method development for optimal separation.

Experimental Protocols

Below are detailed, representative experimental protocols for the analysis of this compound using GC-FID, RP-HPLC-UV, and qNMR. These methods are based on established procedures for similar aromatic compounds and serve as a starting point for method development and validation.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for routine purity testing and assumes that all impurities have a similar response factor to the main component.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms or equivalent)

  • Autosampler

Reagents:

  • Solvent: Acetone or Dichloromethane (HPLC grade or higher)

  • Carrier Gas: Helium or Hydrogen (high purity)

Procedure:

  • Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve it in 25 mL of the chosen solvent to obtain a 1 mg/mL solution.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 250 °C

      • Hold: 5 minutes at 250 °C

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

    • Detector Temperature: 300 °C

  • Data Analysis: The purity is calculated based on the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is a versatile alternative to GC and is particularly useful for identifying and quantifying non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis Diode Array Detector (DAD or PDA)

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry C18 or equivalent)

  • Autosampler

Reagents:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Procedure:

  • Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in the sample diluent.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 40
      20 90
      25 90
      25.1 40

      | 30 | 40 |

  • Data Analysis: Purity is determined by the area percentage of the main peak. The DAD allows for peak purity analysis by comparing UV spectra across the peak.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[5][6][7] The purity is determined by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity.[5]

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Reagents:

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Acetone-d₆

  • Internal Standard: Maleic anhydride (B1165640) or Dimethyl sulfone (certified reference material with known purity)

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10 mg of this compound and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • ¹H-NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals being integrated.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Logical Workflow for Purity Determination

The selection of an analytical method for purity determination often follows a logical progression, starting with qualitative identification and moving towards quantitative assessment.

Purity_Determination_Workflow Purity Determination Workflow for this compound cluster_initial Initial Assessment cluster_quantitative Quantitative Purity Analysis cluster_final Final Reporting start Sample of this compound qual_analysis Qualitative Analysis (NMR, IR, MS) start->qual_analysis Identity Confirmation method_selection Purity Requirement? qual_analysis->method_selection gc_hplc GC or HPLC Screening pass_fail Meets Specification? gc_hplc->pass_fail qnmr Quantitative NMR (qNMR) qnmr->pass_fail method_selection->gc_hplc Routine QC method_selection->qnmr Absolute Purity / Reference Standard report Certificate of Analysis (CoA) release Material Released pass_fail->release Yes reprocess Further Purification pass_fail->reprocess No release->report

Caption: A logical workflow for the purity determination of this compound.

Signaling Pathway for Method Selection

The choice between these analytical methods depends on several factors, including the required accuracy, the nature of potential impurities, and available instrumentation.

Method_Selection_Pathway Method Selection for Purity Analysis cluster_criteria Decision Criteria cluster_methods Analytical Methods start Purity Analysis of this compound is_volatile Are impurities volatile? start->is_volatile need_absolute Absolute Purity Needed? start->need_absolute gc_fid GC-FID is_volatile->gc_fid Yes hplc_uv HPLC-UV is_volatile->hplc_uv No / Unknown need_absolute->is_volatile No qnmr qNMR need_absolute->qnmr Yes need_id Impurity Identification? need_id->start No, back to other criteria gc_ms GC-MS need_id->gc_ms Yes gc_fid->need_id

Caption: A decision pathway for selecting the appropriate analytical method.

References

A Comparative Analysis of the Reactivity of 3,5-Difluorobenzonitrile and 2,6-Difluorobenzonitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Among the array of fluorinated building blocks, difluorobenzonitriles are of particular interest due to the versatile reactivity of the nitrile group and the activating or directing effects of the fluorine substituents. This guide provides an objective comparison of the reactivity of two constitutional isomers: 3,5-difluorobenzonitrile and 2,6-difluorobenzonitrile (B137791). This analysis is supported by experimental data from the literature to inform the selection of these reagents in synthetic workflows.

Executive Summary

The positioning of the two fluorine atoms on the benzonitrile (B105546) ring significantly influences the reactivity of this compound and 2,6-difluorobenzonitrile. While both are valuable intermediates, their reactivity profiles differ, particularly in key transformations relevant to drug development, such as nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and the reduction of the nitrile moiety. Theoretical considerations suggest that 2,6-difluorobenzonitrile, with fluorine atoms ortho to the nitrile group, would exhibit greater steric hindrance but also potentially different electronic activation compared to the meta-substituted 3,5-isomer.

Nucleophilic Aromatic Substitution (SNAr)

The presence of electron-withdrawing groups, such as the nitrile and fluorine atoms, activates the aromatic ring towards nucleophilic attack. The reactivity in SNAr reactions is highly dependent on the ability of the aromatic system to stabilize the intermediate Meisenheimer complex.

Theoretical Reactivity: In this compound, the fluorine atoms are meta to the positions of potential nucleophilic attack (ortho and para to the nitrile), providing inductive electron withdrawal. In 2,6-difluorobenzonitrile, a nucleophile attacking the C4 position (para to the nitrile) would be activated by the ortho-fluorine atoms. However, steric hindrance from the ortho-fluorines could play a significant role in modulating reactivity.

Experimental Protocol: Nucleophilic Aromatic Substitution with Morpholine (General Procedure)

This protocol is adapted from procedures for related activated fluoroaromatic compounds and serves as a starting point for comparing the reactivity of 3,5- and 2,6-difluorobenzonitrile.[1]

ParameterValue
Substrate This compound or 2,6-Difluorobenzonitrile (1.0 eq)
Nucleophile Morpholine (1.2 eq)
Base Potassium Carbonate (K₂CO₃) (2.0 eq)
Solvent Anhydrous N,N-Dimethylformamide (DMF)
Temperature 100-120 °C
Reaction Time 12-24 hours (monitor by TLC or LC-MS)

Experimental Workflow for SNAr

SNAr_Workflow setup Reaction Setup - Add difluorobenzonitrile, K2CO3 to flask. - Add anhydrous DMF. - Add morpholine. reaction Reaction - Heat to 100-120 °C. - Stir for 12-24h under N2. setup->reaction Heat workup Workup - Cool to RT. - Quench with water. - Extract with ethyl acetate. reaction->workup Cool purification Purification - Wash with brine, dry. - Concentrate. - Column chromatography. workup->purification product Characterized Product purification->product

General experimental workflow for the SNAr reaction.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of C-C bonds. The electronic nature of the substituents on the aryl halide plays a crucial role in the oxidative addition step of the catalytic cycle.

Theoretical Reactivity: Both 3,5- and 2,6-difluorobenzonitrile can act as the aryl halide component in Suzuki couplings. The electron-withdrawing nature of the nitrile and fluorine groups can influence the rate of oxidative addition to the palladium(0) catalyst. While no direct comparative studies on the yields for these specific isomers were found, general protocols for Suzuki couplings of fluorinated aromatics are available.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid (General Procedure)

This protocol provides a general starting point for the Suzuki coupling of difluorobenzonitriles. Optimization of the catalyst, ligand, base, and solvent is often necessary.

ParameterValue
Aryl Halide This compound or 2,6-Difluorobenzonitrile (1.0 eq)
Boronic Acid Phenylboronic Acid (1.2-1.5 eq)
Catalyst Pd(PPh₃)₄ (1-5 mol%)
Base K₂CO₃ (2.0 eq)
Solvent Toluene/Ethanol/Water mixture
Temperature Reflux (80-110 °C)
Reaction Time 2-24 hours (monitor by TLC or GC-MS)

Logical Relationship in Suzuki-Miyaura Coupling

Suzuki_Logic cluster_input Inputs reagents Reagents - Aryl Halide (Difluorobenzonitrile) - Boronic Acid - Base (e.g., K2CO3) reaction Suzuki-Miyaura Cross-Coupling reagents->reaction catalyst Catalyst System - Pd(0) source (e.g., Pd(PPh3)4) - Ligand (optional) catalyst->reaction conditions Reaction Conditions - Solvent (e.g., Toluene/H2O) - Temperature (e.g., 80-110 °C) - Inert Atmosphere conditions->reaction product Biaryl Product reaction->product

Key components of the Suzuki-Miyaura cross-coupling reaction.

Reduction of the Nitrile Group

The reduction of the nitrile group to a primary amine is a common transformation in medicinal chemistry to introduce a flexible linker or a basic center.

Experimental Data: While direct comparative rate studies are lacking, successful reductions of both isomers have been reported. For instance, this compound has been reduced to 3,5-difluorobenzaldehyde (B1330607) in 61% yield using a Ni-Al alloy catalyst in formic acid.[2] A general method for the reduction of benzonitriles to primary amines involves catalytic hydrogenation with Pd/C in the presence of formic acid and triethylamine.[3]

Experimental Protocol: Reduction of Nitrile to Primary Amine (General Procedure) [3]

ParameterValue
Substrate This compound or 2,6-Difluorobenzonitrile (0.38 mmol)
Solvent Tetrahydrofuran (1.0 mL)
Reagents Formic acid/Triethylamine mixture (18.5:1, 1.0 mL)
Catalyst 10 mol% Pd/C
Temperature 40 °C
Reaction Time 2 hours

C-CN Bond Activation

A study on the C-CN bond activation of various fluorobenzonitriles using a zerovalent nickel complex provides a direct comparison of the reactivity of 3,5- and 2,6-difluorobenzonitrile under specific organometallic conditions.[2]

Experimental Data: [2]

SubstrateReaction ConditionsProduct Yield
This compound[Ni(dippe)(μ-H)]₂, THF, 70 °C, overnight~68%
2,6-Difluorobenzonitrile[Ni(dippe)(μ-H)]₂, THF, 70 °C, 1 monthComplete conversion

This data suggests that under these specific conditions, the C-CN bond activation of 2,6-difluorobenzonitrile is significantly slower than that of this compound, likely due to the steric hindrance imposed by the ortho-fluorine atoms.

Conclusion

The choice between this compound and 2,6-difluorobenzonitrile as a synthetic intermediate will depend on the desired reaction and the specific electronic and steric requirements of the target molecule.

  • For SNAr reactions , the reactivity will be dictated by the position of activation and the nature of the nucleophile, with steric hindrance being a key consideration for the 2,6-isomer.

  • In Suzuki-Miyaura couplings , both isomers are expected to be viable substrates, with the choice potentially influencing catalyst and ligand selection.

  • Reduction of the nitrile group can be achieved for both isomers using standard catalytic hydrogenation methods.

  • Organometallic transformations such as C-CN bond activation can be significantly influenced by the substitution pattern, with the 2,6-isomer showing markedly different reactivity due to steric effects.

Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive quantitative comparison of the reactivity of these two important building blocks. Researchers should consider the information presented in this guide as a starting point for their synthetic planning and optimization.

References

A Comparative Guide to the Electronic Effects of Fluorine Position on Benzonitrile Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electronic effects of fluorine substitution at the ortho, meta, and para positions of the benzonitrile (B105546) ring. Understanding these effects is crucial for predicting and modulating the reactivity of benzonitrile derivatives in various chemical transformations, a key aspect of drug design and development. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations to illustrate the underlying chemical principles.

Introduction to Electronic Effects

The substitution of a hydrogen atom with fluorine on an aromatic ring, such as in benzonitrile, introduces significant electronic perturbations that alter the molecule's reactivity. These effects are primarily categorized as:

  • Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the benzene (B151609) ring through the sigma (σ) bonds. This effect is distance-dependent, being strongest at the position of substitution and diminishing with distance.

  • Resonance Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the benzene ring. This electron-donating effect is most pronounced at the ortho and para positions.

The interplay of these opposing effects determines the overall electron density at different positions on the ring and, consequently, the reactivity of the nitrile group and the aromatic system itself.

Quantitative Comparison of Electronic Effects

To objectively compare the electronic influence of fluorine at the ortho, meta, and para positions, we can examine several key experimental parameters: Hammett constants (σ), acidity constants (pKa), and reaction rate constants.

ParameterOrtho (2-Fluoro)Meta (3-Fluoro)Para (4-Fluoro)Benzonitrile (Unsubstituted)
Hammett Constant (σ) -σm = +0.34[1]σp = +0.06[1]0
pKa Data not availableData not availableData not available~ -10 (protonated nitrile)[2]
Relative Rate of Alkaline Hydrolysis Slower than paraSlower than paraFastestSlower
Relative Rate of Nucleophilic Aromatic Substitution (SNAr) Slower than paraMuch slower than ortho/paraFastestNot reactive

Impact on Reactivity

Acidity (pKa)

The nitrile group in benzonitrile is very weakly basic and can be protonated under strongly acidic conditions. The pKa of protonated benzonitrile is approximately -10.[2] The introduction of an electron-withdrawing fluorine atom is expected to decrease the basicity of the nitrile nitrogen, making its conjugate acid more acidic (i.e., having a lower pKa value). This is due to the inductive withdrawal of electron density, which destabilizes the positive charge on the protonated nitrile. The effect is expected to be most pronounced for the ortho and para isomers due to the proximity of the fluorine and its ability to exert both inductive and resonance effects.

Alkaline Hydrolysis

The hydrolysis of nitriles to carboxylic acids can be catalyzed by either acid or base.[4][5] Under alkaline conditions, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile group.[5] An electron-withdrawing substituent, such as fluorine, will increase the electrophilicity of the nitrile carbon, thereby accelerating the rate of hydrolysis.

  • Para-Fluorobenzonitrile: The fluorine atom at the para position exerts a moderate electron-withdrawing effect (σp = +0.06) due to the interplay of its strong -I effect and its +M effect.[1] This leads to an increased rate of hydrolysis compared to unsubstituted benzonitrile.

  • Meta-Fluorobenzonitrile: At the meta position, the fluorine atom primarily exerts its strong electron-withdrawing inductive effect (-I) with a negligible resonance effect. This results in a significant increase in the electrophilicity of the nitrile carbon, leading to a faster hydrolysis rate than benzonitrile. The Hammett constant (σm = +0.34) reflects this strong electron-withdrawing nature.[1]

  • Ortho-Fluorobenzonitrile: The ortho isomer is expected to have a complex reactivity profile due to the proximity of the fluorine atom to the reaction center. While the strong -I effect would accelerate the reaction, steric hindrance and potential intramolecular interactions could play a significant role, possibly slowing the reaction compared to the para isomer.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for aryl halides. In this reaction, a nucleophile displaces a leaving group on the aromatic ring.[6] The reaction proceeds through a negatively charged intermediate (Meisenheimer complex), and its rate is enhanced by the presence of electron-withdrawing groups that can stabilize this intermediate.[6] For fluorobenzonitriles, the fluorine atom can act as the leaving group.

  • Para-Fluorobenzonitrile: The cyano group (-CN) is a strong electron-withdrawing group. When the fluorine atom is in the para position, the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the nitrile group through resonance. This stabilization leads to a significantly enhanced rate of SNAr.

  • Ortho-Fluorobenzonitrile: Similar to the para isomer, an ortho-cyano group can stabilize the Meisenheimer intermediate through resonance. However, steric hindrance from the adjacent cyano group might slightly decrease the rate of nucleophilic attack compared to the para isomer.

  • Meta-Fluorobenzonitrile: When the fluorine is in the meta position, the electron-withdrawing cyano group cannot stabilize the negative charge of the Meisenheimer intermediate through resonance. The stabilization is only due to the weaker inductive effect. Consequently, the rate of SNAr for the meta isomer is significantly slower than for the ortho and para isomers.

Experimental Protocols

Determination of Hammett Constants

Hammett constants (σ) are determined by measuring the effect of a substituent on the equilibrium or rate of a reaction, typically the ionization of benzoic acid in water at 25°C.[3]

Protocol:

  • Synthesis: Synthesize the desired substituted benzoic acids (in this case, 2-fluoro-, 3-fluoro-, and 4-fluorobenzoic acids) and the unsubstituted benzoic acid.

  • pKa Measurement: Determine the pKa of each benzoic acid derivative using potentiometric titration.

    • Prepare a standard solution of the benzoic acid derivative in water.

    • Titrate the solution with a standardized solution of a strong base (e.g., NaOH), monitoring the pH using a calibrated pH meter.

    • The pKa is the pH at the half-equivalence point.

  • Calculation: The Hammett constant (σ) is calculated using the following equation: σ = pKa (unsubstituted benzoic acid) - pKa (substituted benzoic acid)

Measurement of pKa for Benzonitriles

Due to the very low basicity of benzonitriles, their pKa values are determined in strongly acidic media using spectrophotometric or NMR spectroscopic methods.[7][8]

Spectrophotometric Protocol:

  • Prepare a series of solutions of the fluorobenzonitrile isomer in strong acids of varying concentrations (e.g., sulfuric acid).

  • Measure the UV-Vis spectrum of each solution.

  • Identify the absorbance changes corresponding to the protonated and unprotonated forms of the nitrile.

  • Use appropriate equations (e.g., the Hammett acidity function method) to relate the absorbance changes to the acidity of the medium and calculate the pKa.[8]

Kinetic Studies of Alkaline Hydrolysis

The rate of alkaline hydrolysis of fluorobenzonitriles can be determined by monitoring the disappearance of the starting material or the appearance of the corresponding benzoate (B1203000) product over time.[9][10]

Protocol:

  • Prepare a thermostated reaction vessel containing a known concentration of the fluorobenzonitrile isomer in a suitable solvent (e.g., aqueous ethanol).

  • Initiate the reaction by adding a known concentration of a strong base (e.g., NaOH).

  • Withdraw aliquots from the reaction mixture at specific time intervals.

  • Quench the reaction in the aliquots (e.g., by neutralization with acid).

  • Analyze the concentration of the remaining fluorobenzonitrile or the formed fluorobenzoic acid using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Determine the rate constant by plotting the concentration data versus time and fitting it to the appropriate rate law (typically second-order for this reaction).

Kinetic Studies of Nucleophilic Aromatic Substitution (SNAr)

The kinetics of the SNAr reaction of fluorobenzonitriles with a nucleophile (e.g., piperidine) can be studied by monitoring the formation of the product over time.[2][11][12][13][14][15][16]

Protocol:

  • Prepare solutions of the fluorobenzonitrile isomer and the nucleophile (e.g., piperidine) in a suitable aprotic solvent (e.g., DMSO or DMF).

  • Mix the solutions in a thermostated reaction vessel to initiate the reaction.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC or GC to determine the concentration of the product.

  • Calculate the second-order rate constant by plotting the appropriate function of concentration against time.

Visualizing Electronic Effects and Experimental Workflows

To better understand the concepts discussed, the following diagrams have been generated using the DOT language.

electronic_effects cluster_ortho Ortho Position cluster_meta Meta Position cluster_para Para Position ortho 2-Fluorobenzonitrile ortho_I Strong -I Effect ortho->ortho_I ortho_M Strong +M Effect ortho->ortho_M ortho_steric Steric Hindrance ortho->ortho_steric meta 3-Fluorobenzonitrile meta_I Strong -I Effect meta->meta_I meta_M Negligible +M Effect meta->meta_M para 4-Fluorobenzonitrile para_I Strong -I Effect para->para_I para_M Strong +M Effect para->para_M

Electronic effects of fluorine at different positions.

experimental_workflow cluster_hammett Hammett Constant Determination cluster_pka pKa Measurement of Benzonitriles cluster_kinetics Reaction Kinetics Study (Hydrolysis/SNAr) h1 Synthesize Substituted Benzoic Acids h2 Potentiometric Titration to Determine pKa h1->h2 h3 Calculate σ Value h2->h3 p1 Prepare Solutions in Strong Acid p2 Spectrophotometric or NMR Analysis p1->p2 p3 Calculate pKa using Acidity Functions p2->p3 k1 Mix Reactants in Thermostated Vessel k2 Withdraw and Quench Aliquots Over Time k1->k2 k3 Analyze Aliquots (HPLC/GC) k2->k3 k4 Determine Rate Constant k3->k4 start Start start->h1 start->p1 start->k1

General experimental workflows.

Conclusion

The position of a fluorine substituent on the benzonitrile ring has a profound and predictable impact on its reactivity. In general, the strong electron-withdrawing inductive effect of fluorine increases the reactivity of the nitrile group towards nucleophilic attack, as seen in alkaline hydrolysis. For nucleophilic aromatic substitution, where fluorine acts as a leaving group, the ability of the cyano group to stabilize the intermediate through resonance makes the ortho and para isomers significantly more reactive than the meta isomer. A quantitative understanding of these electronic effects, as provided by Hammett constants and reaction rate data, is invaluable for the rational design of molecules with desired reactivity profiles in the field of drug development and materials science. Further experimental studies providing a direct comparison of the pKa values and reaction rates for all three fluorobenzonitrile isomers would be highly beneficial to the scientific community.

References

Fluorination: A Key Strategy for Enhancing Benzonitrile Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the stability of lead compounds is a critical step in the journey from discovery to a viable therapeutic. Benzonitriles, a common scaffold in medicinal chemistry, often face challenges related to metabolic, thermal, and chemical stability. The strategic incorporation of fluorine atoms into the benzonitrile (B105546) structure has emerged as a powerful tool to overcome these hurdles, significantly improving the pharmacokinetic and physicochemical properties of drug candidates.

This guide provides a comprehensive comparison of the stability of fluorinated versus non-fluorinated benzonitriles, supported by experimental data and detailed methodologies. We will delve into how fluorination impacts metabolic, thermal, and chemical stability, offering a data-driven perspective for rational drug design.

The Stability Advantage of Fluorination

The introduction of fluorine, the most electronegative element, into an organic molecule induces profound changes in its electronic properties. The carbon-fluorine (C-F) bond is exceptionally strong, which is a key reason for the enhanced stability of fluorinated compounds. This simple substitution can block metabolic pathways, increase resistance to chemical degradation, and improve thermal robustness.

Metabolic Stability: Blocking the Path of Cytochrome P450

A primary route of drug metabolism in the body is oxidation by cytochrome P450 (CYP) enzymes.[1] These enzymes often target electron-rich aromatic rings for hydroxylation, leading to the breakdown and clearance of the compound. Fluorination of the benzonitrile ring can effectively block these metabolic "soft spots." By replacing a hydrogen atom with a fluorine atom at a site susceptible to oxidation, the strong C-F bond prevents hydroxylation by CYP enzymes. This leads to a longer metabolic half-life and increased bioavailability of the drug candidate.

Thermal Stability: A More Robust Scaffold
Chemical Stability: Resisting Degradation

Fluorination can also enhance the chemical stability of benzonitriles, particularly against acid-catalyzed hydrolysis. The electron-withdrawing nature of fluorine can influence the reactivity of the nitrile group. The following section provides quantitative data on the hydrolysis of para-substituted benzonitriles, illustrating the effect of a fluoro-substituent on chemical stability.

Quantitative Comparison of Stability

To provide a clear, data-driven comparison, the following table summarizes the observed rate constants for the acid-catalyzed hydrolysis of various para-substituted benzonitriles, including 4-fluorobenzonitrile (B33359) and the parent benzonitrile. Lower rate constants indicate greater stability.

CompoundSubstituent (para-)Observed Rate Constant (k_obs) x 10^6 s^-1 (in 18.2 M H₂SO₄ at 25.1 °C)[2][3][4]
Benzonitrile-H2.56
4-Fluorobenzonitrile-F1.85
4-Chlorobenzonitrile-Cl1.63
4-Bromobenzonitrile-Br1.55
4-Methylbenzonitrile-CH₃13.1
4-Methoxybenzonitrile-OCH₃50.8

Data sourced from a study on the hydrolysis of p-substituted benzonitriles in sulfuric acid solutions.[2][3][4]

As the data indicates, 4-fluorobenzonitrile exhibits a lower rate of hydrolysis compared to the unsubstituted benzonitrile, signifying enhanced chemical stability under these acidic conditions. The electron-withdrawing nature of the fluorine atom deactivates the nitrile group towards nucleophilic attack by water.

Experimental Methodologies

To ensure the reproducibility and clear understanding of the presented data, detailed experimental protocols for key stability assays are provided below.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard method to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound (fluorinated and non-fluorinated benzonitriles)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer, liver microsomes, and the NADPH regenerating system.

  • Compound Addition: The test compounds (dissolved in a suitable solvent like DMSO, final concentration typically 1 µM) are added to the wells of a 96-well plate.

  • Initiation of Reaction: The reaction is initiated by adding the pre-warmed master mix to the wells containing the test compounds.

  • Incubation: The plate is incubated at 37°C with constant shaking.

  • Time Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: The enzymatic reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.

  • Sample Preparation: The quenched samples are centrifuged to precipitate proteins. The supernatant is then transferred to a new plate for analysis.

  • LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated LC-MS/MS method.

  • Data Analysis: The percentage of the parent compound remaining is plotted against time. The in vitro half-life (t½) is calculated from the slope of the natural log of the remaining parent compound versus time. The intrinsic clearance (CLint) is then calculated using the formula: CLint = (0.693 / t½) / (protein concentration).

Visualizing the Impact of Fluorination

To further illustrate the concepts discussed, the following diagrams visualize the metabolic pathway of benzonitriles and a typical experimental workflow.

metabolic_pathway cluster_non_fluorinated Non-Fluorinated Benzonitrile cluster_fluorinated Fluorinated Benzonitrile Benzonitrile Benzonitrile Hydroxylation Hydroxylation (CYP450) Benzonitrile->Hydroxylation Metabolite Hydroxylated Metabolite Hydroxylation->Metabolite Fluorobenzonitrile Fluorobenzonitrile Blocked Metabolic Site Blocked Fluorobenzonitrile->Blocked

Figure 1: Cytochrome P450-mediated metabolism of benzonitriles.

experimental_workflow cluster_workflow In Vitro Metabolic Stability Workflow start Prepare Incubation Mixture (Microsomes, NADPH, Buffer) add_compound Add Test Compound (Fluorinated vs. Non-Fluorinated) start->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample at Time Points incubate->sample quench Quench Reaction (Acetonitrile + Internal Standard) sample->quench analyze Analyze by LC-MS/MS quench->analyze data Calculate t½ and CLint analyze->data

Figure 2: Workflow for in vitro metabolic stability assay.

Conclusion

The strategic incorporation of fluorine is a well-established and highly effective strategy for enhancing the stability of benzonitrile-containing drug candidates. By blocking sites of metabolic oxidation, fluorination can significantly increase a compound's half-life and bioavailability.[1] Furthermore, the inherent strength of the carbon-fluorine bond contributes to improved thermal and chemical stability. The quantitative data on hydrolysis rates provides a clear example of the stabilizing effect of fluorination. For drug development professionals, considering fluorination as a key design element can lead to more robust and effective therapeutic agents.

References

A Comparative Guide to the Synthesis of Difluorobenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Difluorobenzonitriles are crucial building blocks in the synthesis of a wide range of pharmaceuticals and agrochemicals. The strategic placement of fluorine atoms can significantly influence a molecule's metabolic stability, binding affinity, and other pharmacokinetic properties. This guide provides a comparative analysis of various synthetic routes for three key isomers: 2,4-difluorobenzonitrile (B34149), 2,6-difluorobenzonitrile (B137791), and 3,5-difluorobenzonitrile. The information presented, including experimental data and detailed protocols, is intended to assist researchers in selecting the most suitable synthetic strategy for their specific needs.

Comparative Analysis of Synthesis Routes

The synthesis of difluorobenzonitrile isomers can be achieved through several distinct pathways, each with its own set of advantages and disadvantages. The choice of route often depends on factors such as the availability of starting materials, desired scale of production, and tolerance for specific reaction conditions.

2,4-Difluorobenzonitrile

Two primary methods for the synthesis of 2,4-difluorobenzonitrile are highlighted: a cyanide displacement reaction starting from 2,4-difluorobromobenzene and a two-step process beginning with 2,4-difluorobenzoic acid.

Table 1: Comparison of Synthesis Routes for 2,4-Difluorobenzonitrile

ParameterRoute 1: From 2,4-Difluorobromobenzene[1][2]Route 2: From 2,4-Difluorobenzoic Acid[1]
Starting Material 2,4-Difluorobromobenzene2,4-Difluorobenzoic Acid
Key Reagents Sodium cyanide, Cuprous iodide, Potassium iodide, N,N'-DimethylethylenediamineThionyl chloride, Ammonia, Trifluoroacetic anhydride
Solvent TolueneAcetone, Tetrahydrofuran
Reaction Temperature 110°C78°C (reflux), 50°C, 40°C
Reaction Time 30 hours~4 hours, 3 hours, 3 hours (multi-step)
Yield 81%93% (overall)
Purity 98%>99%
2,6-Difluorobenzonitrile

The synthesis of 2,6-difluorobenzonitrile can be accomplished via a halogen exchange reaction from 2,6-dichlorobenzonitrile (B3417380) or by the dehydration of 2,6-difluorobenzamide (B103285).

Table 2: Comparison of Synthesis Routes for 2,6-Difluorobenzonitrile

ParameterRoute 1: From 2,6-Dichlorobenzonitrile[3]Route 2: From 2,6-Difluorobenzamide[3]
Starting Material 2,6-Dichlorobenzonitrile2,6-Difluorobenzamide
Key Reagents Potassium fluorideTriethoxysilane (B36694), [cis-Fe(H)(SPh)(PMe3)4] (catalyst)
Solvent SulfolaneTetrahydrofuran
Reaction Temperature High Temperature (not specified)60°C
Reaction Time Not specified24 hours
Yield Not specified87%
Purity Not specifiedNot specified
This compound

Detailed experimental data for the synthesis of this compound is less commonly reported in the reviewed literature. However, two potential starting points are mentioned: aryl boric acid and pentafluorobenzonitrile (B1630612). A method starting from pentafluorobenzonitrile and a metal hydride complex has been described.[4]

Table 3: Synthesis Route for this compound

ParameterRoute: From Pentafluorobenzonitrile[4]
Starting Material Pentafluorobenzonitrile
Key Reagents Metal hydride complex
Solvent N,N-Dimethylformamide
Reaction Temperature Room temperature
Reaction Time 5 hours
Yield 42%
Purity Not specified

Experimental Protocols

The following are detailed experimental methodologies for key synthesis routes of each difluorobenzonitrile isomer.

Synthesis of 2,4-Difluorobenzonitrile from 2,4-Difluorobromobenzene[1][2]
  • To a 1-liter three-neck flask, add 500 ml of toluene, 57.6 grams (0.3 moles) of 2,4-difluorobromobenzene, 11.8 grams (0.36 moles) of sodium cyanide, 5.73 grams (30 millimoles) of cuprous iodide, 10 grams of potassium iodide (60 millimoles), and 26.4 grams of N,N'-dimethylethylenediamine (0.3 moles).

  • Stir the reaction mixture at 110°C under a nitrogen atmosphere for 30 hours.

  • After the reaction is complete, cool the mixture and filter it.

  • The filtrate is subjected to vacuum distillation to yield white crystalline 2,4-difluorobenzonitrile.

Synthesis of 2,6-Difluorobenzonitrile from 2,6-Difluorobenzamide[3]
  • In a 25 ml Schlenk tube, dissolve 2,6-difluorobenzamide (1.0 mmol) in 2 ml of tetrahydrofuran.

  • Add triethoxysilane (0.50 g, 3.0 mmol) and the iron catalyst [cis-Fe(H)(SPh)(PMe3)4].

  • Stir the reaction mixture at 60°C for 24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC and GC-MS until the starting amide is consumed.

  • Purify the product according to standard literature procedures.

Synthesis of this compound from Pentafluorobenzonitrile[4]
  • Charge a reaction vessel with a metal hydride complex (0.16 mol) and 20 ml of N,N-dimethylformamide.

  • Add 10 g (0.052 mol) of pentafluorobenzonitrile using a dropping funnel.

  • Stir the reaction mixture at room temperature for 5 hours.

  • Extract the reaction solution with methylene (B1212753) chloride and wash with water.

  • Evaporate the solvent under reduced pressure.

  • Distill the residue under reduced pressure to obtain this compound.

Synthesis Pathway Diagrams

The following diagrams illustrate the described synthetic routes for the difluorobenzonitrile isomers.

Synthesis_of_2_4_Difluorobenzonitrile cluster_0 Route 1 cluster_1 Route 2 2,4-Difluorobromobenzene 2,4-Difluorobromobenzene 2,4-Difluorobenzonitrile_1 2,4-Difluorobenzonitrile 2,4-Difluorobromobenzene->2,4-Difluorobenzonitrile_1 Toluene, 110°C, 30h NaCN, CuI, KI, N,N'-Dimethylethylenediamine NaCN, CuI, KI, N,N'-Dimethylethylenediamine 2,4-Difluorobenzoic Acid 2,4-Difluorobenzoic Acid 2,4-Difluorobenzoyl Chloride 2,4-Difluorobenzoyl Chloride 2,4-Difluorobenzoic Acid->2,4-Difluorobenzoyl Chloride Reflux, 4h SOCl2 SOCl2 2,4-Difluorobenzamide 2,4-Difluorobenzamide 2,4-Difluorobenzoyl Chloride->2,4-Difluorobenzamide Acetone, 50°C, 3h NH3 NH3 2,4-Difluorobenzonitrile_2 2,4-Difluorobenzonitrile 2,4-Difluorobenzamide->2,4-Difluorobenzonitrile_2 THF, 40°C, 3h TFAA Trifluoroacetic anhydride

Caption: Synthetic routes to 2,4-difluorobenzonitrile.

Synthesis_of_2_6_Difluorobenzonitrile cluster_0 Route 1 cluster_1 Route 2 2,6-Dichlorobenzonitrile 2,6-Dichlorobenzonitrile 2,6-Difluorobenzonitrile_1 2,6-Difluorobenzonitrile 2,6-Dichlorobenzonitrile->2,6-Difluorobenzonitrile_1 Sulfolane, High Temp. KF KF 2,6-Difluorobenzamide 2,6-Difluorobenzamide 2,6-Difluorobenzonitrile_2 2,6-Difluorobenzonitrile 2,6-Difluorobenzamide->2,6-Difluorobenzonitrile_2 THF, 60°C, 24h Triethoxysilane, Fe catalyst Triethoxysilane, Fe catalyst

Caption: Synthetic routes to 2,6-difluorobenzonitrile.

Synthesis_of_3_5_Difluorobenzonitrile cluster_0 Route Pentafluorobenzonitrile Pentafluorobenzonitrile This compound This compound Pentafluorobenzonitrile->this compound DMF, RT, 5h Metal hydride complex Metal hydride complex

Caption: Synthetic route to this compound.

References

Validating the Molecular Structure of 3,5-Difluorobenzonitrile: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of small organic molecules is a cornerstone of molecular design and synthesis. This guide provides a comparative analysis of X-ray crystallography and other widely used analytical techniques for the structural validation of 3,5-Difluorobenzonitrile, a key building block in medicinal chemistry and materials science.

The definitive three-dimensional arrangement of atoms in this compound has been unequivocally determined by single-crystal X-ray diffraction. This powerful technique provides a detailed picture of the molecule's geometry in the solid state, including precise bond lengths and angles. To offer a comprehensive validation, this data is compared with results from alternative analytical methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which probe the molecule's structure and connectivity in different physical states.

Structural Confirmation by X-ray Crystallography

The crystal structure of this compound has been determined and its data deposited in the Cambridge Crystallographic Data Centre (CCDC) with deposition number 193741.[1] The analysis reveals a monoclinic crystal system with the space group P2₁/m.[1] The molecule packs in slightly puckered sheets, with intermolecular interactions influencing the solid-state conformation.[1]

Crystallographic Data for this compound
ParameterValue[1]
FormulaC₇H₃F₂N
Molecular Weight139.10 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/m
a3.730 (4) Å
b7.486 (4) Å
c11.019 (5) Å
β94.34 (7)°
Volume306.8 (4) ų
Z2
Temperature172 (2) K
R-factor0.041
Key Bond Lengths and Angles

A detailed examination of the crystal structure provides precise measurements of intramolecular distances and angles. While the full set of coordinates and anisotropic displacement parameters are available through the CCDC, a selection of key geometric parameters is presented below. These experimental values are crucial for understanding the electronic effects of the fluorine and nitrile substituents on the benzene (B151609) ring. For instance, the ring angles at the substituted carbons (C1 and C3) are larger than 120°, while those at the other carbons are smaller, which is consistent with the established effects of electron-withdrawing substituents.[1]

Alternative Structural Validation Techniques

While X-ray crystallography provides unparalleled detail in the solid state, a multi-faceted approach utilizing various analytical methods is best practice for comprehensive structural validation. Spectroscopic techniques offer valuable insights into the molecule's structure in solution and the gas phase, complementing the solid-state data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals that are consistent with its proposed structure.

¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment
7.23 (t, J = 8.4 Hz, 1H)H4
7.12 (d, J = 8.4 Hz, 2H)H2, H6

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used. The data presented is a representative example.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of this compound displays prominent absorption bands corresponding to the C≡N stretch of the nitrile group and the C-F stretching vibrations.

Wavenumber (cm⁻¹)Assignment
~2230C≡N stretch
~1620, 1590, 1470C=C aromatic ring stretches
~1300-1100C-F stretches
~870C-H out-of-plane bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the molecular ion peak (M⁺) is observed at m/z 139, corresponding to its molecular weight. The fragmentation pattern, showing losses of HCN and fluorine, further supports the assigned structure.

m/zAssignment
139[M]⁺
112[M - HCN]⁺
93[M - HCN - F]⁺

Experimental Protocols

Single-Crystal X-ray Diffraction

A suitable single crystal of this compound is mounted on a goniometer head. Data is collected on a diffractometer, typically using Mo Kα radiation (λ = 0.71073 Å), at a low temperature (e.g., 172 K) to minimize thermal vibrations. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H). A deuterated solvent, such as chloroform-d (B32938) (CDCl₃), is used to dissolve the sample. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film or in solution.

Mass Spectrometry

Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction. Electron ionization (EI) is a common method for generating the molecular ion and its fragments.

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the comprehensive structural validation of a small molecule like this compound.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_primary Primary Method cluster_secondary Spectroscopic Confirmation cluster_data Data Analysis & Confirmation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification xray Single-Crystal X-ray Diffraction purification->xray nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms analysis Comparative Data Analysis xray->analysis nmr->analysis ir->analysis ms->analysis confirmation Structure Confirmed analysis->confirmation

Figure 1. Workflow for the structural validation of this compound.

Conclusion

The structural validation of this compound is robustly established through the convergence of data from X-ray crystallography and various spectroscopic techniques. While single-crystal X-ray diffraction provides the most definitive and detailed three-dimensional structure in the solid state, NMR, IR, and mass spectrometry are indispensable for confirming the molecular connectivity and functional groups in different phases. This multi-technique approach ensures an unambiguous structural assignment, which is critical for its application in research and development.

References

Assessing the Metabolic Stability of Drugs Containing the 3,5-Difluorophenyl Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance various pharmacological properties, including metabolic stability. The 3,5-difluorophenyl moiety, in particular, is a common feature in many modern therapeutics. This guide provides an objective comparison of the metabolic stability of drugs containing this moiety against non-fluorinated and other bioisosteric alternatives, supported by experimental data and detailed protocols.

Enhanced Metabolic Stability with the 3,5-Difluorophenyl Moiety: The Case of Trametinib

Data Presentation: In Vitro Metabolic Stability of Trametinib

The following table summarizes the metabolic stability parameters for Trametinib, highlighting its resistance to extensive metabolism.

CompoundMatrixIn Vitro Half-life (t½)Intrinsic Clearance (CLint)Primary Metabolic PathwayKey Enzymes Involved
Trametinib Human Liver MicrosomesLong (> 60 min)LowDeacetylationNon-CYP450 hydrolytic enzymes
(Minor Pathway: Oxidation)(CYP3A4)

Note: The data is compiled from various in vitro studies.[3][4] A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

The data reveals that Trametinib exhibits high metabolic stability, with deacetylation by non-CYP450 hydrolytic enzymes being the primary route of metabolism.[4][5] Crucially, CYP3A4-mediated oxidation, a common pathway for drug metabolism, is only a minor contributor to Trametinib's clearance.[3][5] This inherent stability is a key attribute contributing to its predictable pharmacokinetic profile and efficacy. The estimated elimination half-life of Trametinib in humans is approximately 3.9 to 4.8 days.[6]

Comparison with Alternative Moieties

While a direct, publicly available head-to-head comparison for a Trametinib analog lacking the 3,5-difluorophenyl group is unavailable, we can infer the impact of this moiety by examining general principles of drug metabolism and bioisosteric replacements.

Bioisosteric Alternatives to the 3,5-Difluorophenyl Moiety

Bioisosteric ReplacementRationale for UsePotential Impact on Metabolic Stability
Phenyl group (non-fluorinated) Simpler scaffoldGenerally more susceptible to aromatic hydroxylation by CYP enzymes.
Pyridinyl group Introduce a nitrogen atom to modulate physicochemical properties.Can either increase or decrease metabolic stability depending on the position of the nitrogen and other substituents.
Thienyl group Heterocyclic analog of the phenyl group.Often susceptible to oxidation on the sulfur atom or the aromatic ring.
Cyclohexyl group Saturated, non-aromatic ring.Can be susceptible to aliphatic hydroxylation by CYP enzymes.

The 3,5-difluorophenyl group's stability stems from the strong carbon-fluorine bonds, which are resistant to cleavage by metabolic enzymes.[7] The electron-withdrawing nature of the fluorine atoms also deactivates the aromatic ring, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7]

Experimental Protocols

A detailed methodology for a standard in vitro metabolic stability assay using human liver microsomes is provided below. This protocol is essential for researchers aiming to assess the metabolic stability of their own compounds.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes (HLM).

2. Materials and Reagents:

  • Test compound

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard (for LC-MS/MS analysis)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

3. Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • In microcentrifuge tubes, prepare the incubation mixtures by adding phosphate buffer, HLM (final concentration typically 0.5 mg/mL), and the NADPH regenerating system.

  • Incubation:

    • Pre-incubate the mixtures at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the test compound to a final concentration (e.g., 1 µM).

    • Incubate at 37°C with gentle shaking.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing a known concentration of an internal standard.

    • Vortex and centrifuge to precipitate proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes.

cluster_workflow Experimental Workflow: Microsomal Stability Assay A 1. Prepare Incubation Mixtures (HLM, NADPH, Buffer) B 2. Pre-incubate (37°C, 5 min) A->B C 3. Initiate Reaction (Add Test Compound) B->C D 4. Incubate & Sample (0, 5, 15, 30, 60 min) C->D E 5. Terminate Reaction (Acetonitrile + IS) D->E F 6. Sample Processing (Centrifuge) E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis (t½, CLint) G->H

Caption: Workflow for in vitro microsomal stability assay.

cluster_pathway Simplified Metabolic Pathway of Trametinib Trametinib Trametinib (Parent Drug) Deacetylated_Metabolite Deacetylated Metabolite Trametinib->Deacetylated_Metabolite Non-CYP450 Hydrolases Oxidative_Metabolites Oxidative Metabolites (Minor) Trametinib->Oxidative_Metabolites CYP3A4 Excretion Excretion Deacetylated_Metabolite->Excretion Oxidative_Metabolites->Excretion

Caption: Primary metabolic pathways of Trametinib.

cluster_comparison Logical Comparison of Phenyl Moieties Parent_Drug Drug Scaffold Difluorophenyl 3,5-Difluorophenyl Moiety Parent_Drug->Difluorophenyl Phenyl Phenyl Moiety (Non-fluorinated) Parent_Drug->Phenyl High_Stability High Metabolic Stability (Blocked Oxidation) Difluorophenyl->High_Stability Lower_Stability Lower Metabolic Stability (Susceptible to Hydroxylation) Phenyl->Lower_Stability

Caption: Comparison of phenyl moieties and metabolic stability.

References

comparative analysis of difluorobenzonitrile intermediates in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Difluorobenzonitrile isomers are pivotal intermediates in the synthesis of a wide array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials. The strategic placement of two fluorine atoms on the benzonitrile (B105546) scaffold imparts unique electronic properties, significantly influencing reactivity and providing a powerful tool for molecular design. This guide offers an objective comparison of the synthesis and reactivity of common difluorobenzonitrile isomers, supported by experimental data and detailed protocols to inform synthetic strategies.

Isomer Overview and Physicochemical Properties

The most commonly utilized difluorobenzonitrile isomers in organic synthesis include 2,4-, 2,6-, 3,4-, and 3,5-difluorobenzonitrile. The position of the fluorine atoms relative to the electron-withdrawing nitrile group dictates the electrophilicity of the aromatic ring and, consequently, the regioselectivity and rate of chemical transformations.

IsomerStructureCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2,4-Difluorobenzonitrile3939-09-1139.1047-4984-86 (20 mmHg)
2,6-Difluorobenzonitrile1897-52-5139.1029-30197-198
3,4-Difluorobenzonitrile (B1296988)64248-62-0139.1052-54~180
This compound64248-63-1139.1085-88169
2-Amino-3,5-difluorobenzonitrile126674-94-0154.12--

Synthesis of Difluorobenzonitrile Isomers: A Comparative Overview

The synthesis of difluorobenzonitrile isomers can be achieved through various methods, with the choice of route often depending on the availability of starting materials and the desired scale of production. Common strategies include cyanation of a corresponding dihalobenzene or dehydration of a difluorobenzamide.

Synthetic Protocol Comparison
Target IsomerStarting MaterialReagents and ConditionsYield (%)Purity (%)Reference
2,4-Difluorobenzonitrile 2,4-DifluorobromobenzeneNaCN, CuI, KI, N,N'-dimethylethylenediamine, Toluene, 110°C, 30h8198[1]
2,4-DifluorobenzamideTrifluoroacetic anhydride, THF, 40°C, 3h93>99[1]
3,4-Difluorobenzonitrile 3,4-DichlorobenzonitrileSpray-dried KF, Phase-transfer catalyst, 1,3-dimethyl-2-imidazolidinone, 180-200°C, 5-6h85>99[2]
3,4-DifluorobenzamideThionyl chloride, DMF (cat.), Dichloroethane, 50°C, 5h9796 (crude)[3]
2-Amino-3,5-difluorobenzonitrile 4-Bromo-2,6-difluoroanilineCuCN, DMF, reflux, 24h42-[4]
This compound PentafluorobenzonitrileMetal hydride complex, N,N-dimethylformamide, 0°C to rt, 5h42-[5]

Reactivity Analysis: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of difluorobenzonitriles. The strongly electron-withdrawing nitrile group and the fluorine atoms activate the aromatic ring towards nucleophilic attack. The regioselectivity of the substitution is highly dependent on the isomer.

General Principles of SNAr Reactivity

The rate of SNAr reactions on difluorobenzonitriles is governed by the stability of the Meisenheimer complex, a negatively charged intermediate formed upon nucleophilic attack. The positions ortho and para to the nitrile group are the most activated. A fluorine atom at these positions serves as an excellent leaving group.[6]

  • 2,4-Difluorobenzonitrile : The fluorine at the 4-position (para to -CN) is the most activated and typically undergoes substitution first.[7]

  • 2,6-Difluorobenzonitrile : Both fluorine atoms are ortho to the -CN group, leading to high reactivity.

  • 3,4-Difluorobenzonitrile : The fluorine at the 4-position (para to -CN) is activated and susceptible to nucleophilic attack.

  • This compound : Both fluorine atoms are meta to the -CN group, resulting in lower activation compared to the other isomers. Harsher reaction conditions are often required.

Experimental Protocol: SNAr of 2-Amino-3,5-difluorobenzonitrile with Morpholine (B109124)

This protocol provides a representative example of an SNAr reaction.

Materials:

  • 2-Amino-3,5-difluorobenzonitrile

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Amino-3,5-difluorobenzonitrile (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to create a solution with a concentration of approximately 0.2 M with respect to the starting material.

  • Add morpholine (1.2 eq) to the stirring suspension.

  • Heat the reaction mixture to 100-120 °C and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into deionized water and extract with ethyl acetate (B1210297) (3 x volumes of the aqueous phase).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica (B1680970) gel to afford the desired product.

Expected Outcome:

Based on similar reactions on activated systems, the expected major regioisomer is 2-Amino-3-morpholino-5-fluorobenzonitrile, with an estimated yield of over 80%.[6]

SNAr_Workflow A 1. Combine Reactants (2-Amino-3,5-difluorobenzonitrile, K2CO3, Morpholine) in DMF B 2. Heat Reaction (100-120 °C, 12-24h) A->B C 3. Work-up (Aqueous quench, Extraction) B->C D 4. Purification (Column Chromatography) C->D E Final Product D->E

A streamlined workflow for the SNAr reaction.

Reactivity Analysis: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for C-C bond formation. While the C-F bond is generally less reactive than C-Cl, C-Br, or C-I bonds in palladium-catalyzed cross-coupling reactions, difluorobenzonitriles can participate in these transformations, often requiring more active catalyst systems and optimized conditions. The reactivity is influenced by the electronic and steric environment of the C-F bond.

General Principles of Suzuki-Miyaura Reactivity

The key step in the Suzuki-Miyaura coupling is the oxidative addition of the aryl halide to the palladium(0) catalyst. Electron-deficient aryl fluorides, such as difluorobenzonitriles, can undergo this step, although it is more challenging than with heavier halides. The regioselectivity of the coupling will depend on the relative activation of the C-F bonds.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide with a Phenylboronic Acid

The following is a general protocol that can be adapted for the coupling of difluorobenzonitriles (as the aryl halide component) with various boronic acids.

Materials:

  • Difluorobenzonitrile isomer (as aryl halide)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a more active Pd-NHC complex)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the difluorobenzonitrile (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (1-5 mol%), and base (2-3 eq).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination [Ar-Ar'] Ar-Ar' Ar-Pd(II)-Ar'(L2)->[Ar-Ar'] Product

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Difluorobenzonitrile intermediates offer a versatile platform for the synthesis of complex organic molecules. The choice of isomer is critical and should be guided by the desired substitution pattern and the intended synthetic transformations. Isomers with fluorine atoms ortho and para to the nitrile group, such as 2,4- and 2,6-difluorobenzonitrile, are generally more reactive in nucleophilic aromatic substitution reactions. For cross-coupling reactions, while challenging, the use of highly active catalyst systems can enable the functionalization of these C-F bonds. This guide provides a foundational understanding to aid researchers in the strategic selection and application of difluorobenzonitrile intermediates in their synthetic endeavors.

References

Safety Operating Guide

Proper Disposal of 3,5-Difluorobenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3,5-Difluorobenzonitrile, a compound commonly used in pharmaceutical and agrochemical research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. All chemical waste is regulated by the Environmental Protection Agency (EPA) and must be disposed of through an authorized hazardous waste program.[1][2] It is imperative that this substance is not disposed of in regular trash or down the sewer system.[1]

Key Safety and Hazard Data

A thorough understanding of the hazards associated with this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number64248-63-1
Molecular FormulaC7H3F2N[3]
Melting Point84-88 °C[3]
Boiling Point160 °C
Hazard ClassificationsAcute Toxicity 4 (Oral, Dermal, Inhalation), Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system)

Experimental Protocol: Aqueous Work-up of a Reaction Mixture Containing this compound

The following is a representative protocol for an aqueous work-up of a reaction where this compound is a reactant, product, or residual starting material. This procedure will generate both aqueous and solid waste containing the compound.

Objective: To isolate the desired product from a reaction mixture containing this compound and other reagents.

Materials:

  • Reaction mixture containing this compound

  • Organic solvent (e.g., ethyl acetate)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Separatory funnel

  • Erlenmeyer flasks

  • Beakers

  • Filter paper and funnel

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of ethyl acetate (B1210297) and shake vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. Drain the aqueous layer into a beaker labeled "Aqueous Waste."

  • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine. Collect all aqueous washes into the "Aqueous Waste" beaker.

  • Drain the organic layer into a clean Erlenmeyer flask.

  • Add anhydrous magnesium sulfate to the organic layer to remove any residual water.

  • Filter the mixture through filter paper to remove the drying agent. The solid magnesium sulfate, now contaminated with this compound, should be collected in a separate container labeled "Solid Waste."

  • The filtered organic layer can then be further processed to isolate the desired product.

Operational Plan for Proper Disposal

All waste generated from the handling and use of this compound must be treated as hazardous waste.[1][2] The following step-by-step plan ensures safe and compliant disposal.

1. Personal Protective Equipment (PPE):

  • Before handling any waste containing this compound, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile rubber is recommended).[3]

2. Waste Segregation:

  • Solid Waste: Collect all solid waste contaminated with this compound, such as residual solid compound, contaminated filter paper, and drying agents, in a designated, compatible, and clearly labeled hazardous waste container.[4][5]

  • Aqueous Waste: Collect all aqueous solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[5]

  • Sharps Waste: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

  • Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent.[5][6] The rinsate must be collected and treated as hazardous waste.[5][6] After triple-rinsing, the container can be disposed of in the regular trash.[5][6]

3. Waste Container Labeling:

  • All hazardous waste containers must be labeled with a "Hazardous Waste" tag.[1]

  • The label must include:

    • The full chemical name: "this compound" and any other components in the waste mixture.[1] Do not use abbreviations or chemical formulas.[1]

    • The approximate concentration of each component.

    • The date of waste generation.[1]

    • The principal investigator's name and contact information.[1]

    • The building and room number where the waste was generated.[1]

4. Storage of Hazardous Waste:

  • Store waste containers in a designated, well-ventilated satellite accumulation area.

  • Keep containers tightly closed except when adding waste.[4][5]

  • Ensure secondary containment is used to prevent spills.[6]

  • Segregate incompatible waste streams to prevent dangerous reactions.[5]

5. Disposal Procedure:

  • Once the waste container is full, or if it has been in storage for an extended period, arrange for pickup by your institution's Environmental Health and Safety (EHS) department.

  • Complete any required waste pickup forms, providing accurate information about the container's contents.[1]

  • Do not transport hazardous waste yourself.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G This compound Disposal Workflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_procedure Disposal Procedure cluster_final Final Disposal start Experiment Complete waste_generated Waste Containing This compound Generated start->waste_generated characterize Characterize Waste Stream waste_generated->characterize solid_waste Solid Waste (e.g., contaminated solids, filter paper) characterize->solid_waste Solid aqueous_waste Aqueous Waste (e.g., work-up solutions) characterize->aqueous_waste Aqueous sharps_waste Contaminated Sharps characterize->sharps_waste Sharps empty_container Empty Container characterize->empty_container Empty Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_aqueous Collect in Labeled Aqueous Hazardous Waste Container aqueous_waste->collect_aqueous collect_sharps Place in Sharps Container sharps_waste->collect_sharps triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse store Store in Satellite Accumulation Area collect_solid->store collect_aqueous->store collect_sharps->store collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Container in Regular Trash triple_rinse->dispose_container collect_rinsate->store request_pickup Request EHS Pickup store->request_pickup

Caption: Workflow for the safe disposal of this compound waste.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.